Technical Documentation Center

2-Ethenyl-1-methyl-4-nitrobenzene Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethenyl-1-methyl-4-nitrobenzene

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Properties, and Handling of 2-Ethenyl-1-methyl-4-nitrobenzene

Executive Summary 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2), also referred to as 2-vinyl-1-methyl-4-nitrobenzene or 4-nitro-2-vinyltoluene, is a highly functionalized styrene derivative[1]. In modern organic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2), also referred to as 2-vinyl-1-methyl-4-nitrobenzene or 4-nitro-2-vinyltoluene, is a highly functionalized styrene derivative[1]. In modern organic synthesis and drug development, functionalized nitrostyrenes serve as critical building blocks. The electron-withdrawing nature of the nitro group activates the aromatic ring for downstream nucleophilic substitutions, while the terminal vinyl group provides a versatile handle for cross-linking in polymer science, olefin metathesis, or cyclization into complex indole architectures (e.g., via Bartoli or Hemetsberger syntheses).

This guide provides an authoritative, self-validating framework for synthesizing and handling this compound, focusing on causality-driven methodologies to ensure high yield, purity, and stability.

Physicochemical Properties

Understanding the baseline properties of 2-Ethenyl-1-methyl-4-nitrobenzene is critical for designing appropriate purification and storage protocols. Due to the presence of the terminal vinyl group, the molecule is highly susceptible to radical-induced auto-polymerization if not properly stabilized.

PropertyValue / Description
Chemical Name 2-Ethenyl-1-methyl-4-nitrobenzene
Common Synonyms 2-vinyl-1-methyl-4-nitrobenzene; 4-nitro-2-vinyltoluene
CAS Registry Number 928248-66-2[1]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol [1]
Structural Features C1-Methyl, C2-Vinyl, C4-Nitro
Appearance Pale yellow to amber liquid/low-melting solid
Required Stabilizer 100–500 ppm 4-tert-butylcatechol (TBC)

Strategic Synthesis Pathways

The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene generally relies on two primary mechanistic pathways. The choice of route depends on precursor availability and scale.

Route A: Wittig Olefination

The Wittig reaction utilizes 2-methyl-5-nitrobenzaldehyde and methyltriphenylphosphonium bromide. When treated with a strong base (e.g., NaH or t-BuOK), the phosphonium salt forms a reactive ylide. Because the nitro group makes the aldehyde highly electrophilic, the olefination proceeds rapidly[2].

  • Causality: While effective, the Wittig route generates stoichiometric amounts of triphenylphosphine oxide (TPPO) as a byproduct, which can be notoriously difficult to separate from the product without extensive chromatography. Furthermore, the strong basic conditions can sometimes lead to side reactions with the sensitive nitro-aromatic system[3].

Route B: Palladium-Catalyzed Suzuki-Miyaura Vinylation (Preferred)

The modern, scalable approach utilizes the Suzuki-Miyaura cross-coupling of 2-bromo-1-methyl-4-nitrobenzene with a vinylboron species[4].

  • Causality: Instead of using unstable vinylboronic acid, which is prone to rapid protodeboronation and polymerization, 4 is employed[4]. The trifluoroborate salt acts as an air-stable, slow-release reservoir. Under aqueous basic conditions, it slowly hydrolyzes to the active boronic acid, maintaining a low steady-state concentration that drives the transmetalation step while suppressing unwanted side reactions[5].

Experimental Workflow & QC Logic

The following DOT diagram maps the logical progression of the Suzuki-Miyaura synthesis, emphasizing the transition from reagent mixing through catalytic activation to final quality control.

SynthesisWorkflow N1 2-Bromo-1-methyl-4-nitrobenzene + K-Vinyltrifluoroborate N2 Catalyst Activation Pd(dppf)Cl2 / K2CO3 N1->N2 Reagent Mixing N3 Suzuki-Miyaura Coupling (80°C, THF/H2O) N2->N3 Transmetalation N4 Aqueous Quench & Phase Separation N3->N4 Reaction Complete (TLC Validated) N5 Silica Gel Chromatography N4->N5 Organic Extract N6 QA/QC Validation (NMR, LC-MS) N5->N6 Purified Fractions N7 Target Compound (Stabilized with TBC) N6->N7 >98% Purity Confirmed

Fig 1: Suzuki-Miyaura workflow and QC logic for 2-Ethenyl-1-methyl-4-nitrobenzene.

Detailed Experimental Protocol: Suzuki-Miyaura Vinylation

This protocol is designed as a self-validating system. Visual cues and TLC monitoring are integrated to ensure the chemist can verify the success of each mechanistic step in real-time.

Reagent Stoichiometry
ReagentEquivalentsFunction
2-Bromo-1-methyl-4-nitrobenzene1.0 eqElectrophile
Potassium vinyltrifluoroborate1.5 eqNucleophile (Slow-release)
Pd(dppf)Cl₂0.05 eqCatalyst
K₂CO₃3.0 eqBase / Hydrolysis agent
THF / H₂O (4:1 v/v)0.1 MSolvent system
Step-by-Step Methodology

Step 1: System Degassing (Critical)

  • Charge a Schlenk flask with 2-bromo-1-methyl-4-nitrobenzene (1.0 eq) and potassium vinyltrifluoroborate (1.5 eq).

  • Add the THF/H₂O solvent mixture.

  • Sparge the solution with Argon for 15 minutes.

  • Causality: Dissolved oxygen will rapidly oxidize the electron-rich Pd(0) active species to an inactive Pd(II) state, killing the catalytic cycle. Oxygen also promotes the homocoupling of the vinyl species.

Step 2: Catalyst and Base Addition

  • Under a positive flow of Argon, add K₂CO₃ (3.0 eq) followed by Pd(dppf)Cl₂ (0.05 eq).

  • Causality: The bidentate dppf ligand is chosen specifically because its wide bite angle enforces a cis-coordination geometry on the palladium center. This spatial arrangement dramatically accelerates the rate-limiting reductive elimination step, preventing catalyst aggregation and precipitation (Pd black formation)[6].

Step 3: Reaction Execution & Self-Validation

  • Heat the reaction mixture to 80°C.

  • Validation Check: The solution will transition from a bright orange/red (Pd(II) precatalyst) to a deep, homogeneous amber/brown, indicating the successful formation of the active Pd(0) species.

  • Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, higher R_f) should cleanly convert to the product (UV active, lower R_f) over 4–6 hours.

Step 4: Workup and Extraction

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Caution: Do not heat the rotary evaporator bath above 30°C to prevent thermal polymerization of the concentrated product.

Step 5: Purification & Stabilization

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0–5% EtOAc in Hexanes).

  • Immediately upon isolating the pure fractions, add 100 ppm of 4-tert-butylcatechol (TBC) to the combined product before final solvent removal.

  • Causality: Terminal styrenes with electron-withdrawing groups are highly susceptible to radical-initiated auto-polymerization. TBC acts as a radical scavenger, donating a hydrogen atom to quench propagating polymer chains, thereby ensuring the shelf-life of the synthesized batch.

Analytical Validation (QA/QC)

To confirm the structural integrity and >98% purity of 2-Ethenyl-1-methyl-4-nitrobenzene, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The electron-withdrawing nitro group and the ortho-methyl group create a highly distinct splitting pattern.

Expected ¹H NMR (CDCl₃, 400 MHz) Signatures:

  • δ ~8.20 ppm (d, J = 2.0 Hz, 1H): Aromatic proton at C3. It is highly deshielded by the adjacent nitro group and only exhibits meta-coupling to the C5 proton.

  • δ ~8.00 ppm (dd, J = 8.0, 2.0 Hz, 1H): Aromatic proton at C5. Deshielded by the ortho-nitro group, showing ortho-coupling to C6 and meta-coupling to C3.

  • δ ~7.30 ppm (d, J = 8.0 Hz, 1H): Aromatic proton at C6. Ortho to the methyl group, showing standard ortho-coupling.

  • δ ~6.95 ppm (dd, J = 17.5, 11.0 Hz, 1H): Internal vinyl proton.

  • δ ~5.80 ppm (dd, J = 17.5, 1.0 Hz, 1H): Terminal vinyl proton (trans to the aromatic ring).

  • δ ~5.45 ppm (dd, J = 11.0, 1.0 Hz, 1H): Terminal vinyl proton (cis to the aromatic ring).

  • δ ~2.45 ppm (s, 3H): Aryl methyl group.

References

  • Benzene, 4-ethenyl-1-methyl-2-nitro- | 35921-01-8 | C9H9NO2 | Appchem Appchemical.com 1

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 The Journal of Organic Chemistry - ACS Publications 2

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization MDPI 4

  • Air-Stable Triazine-Based Ni(II) PNP Pincer Complexes As Catalysts for the Suzuki–Miyaura Cross-Coupling Organic Letters - ACS Publications 5

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development - ACS Publications 6

Sources

Exploratory

An In-depth Technical Guide to the Characterization of 2-Ethenyl-1-methyl-4-nitrobenzene

Introduction 2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, is a substituted aromatic compound of interest in organic synthesis. Its structure incorporates a reactive vinyl group, a methyl group...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, is a substituted aromatic compound of interest in organic synthesis. Its structure incorporates a reactive vinyl group, a methyl group, and a nitro group on a benzene ring, suggesting its potential as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and materials. This guide provides a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, detailed analytical methodologies for its characterization, and essential safety and handling information.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-Ethenyl-1-methyl-4-nitrobenzene consists of a benzene ring substituted with a methyl group at position 1, an ethenyl (vinyl) group at position 2, and a nitro group at position 4.

Caption: Molecular Structure of 2-Ethenyl-1-methyl-4-nitrobenzene.

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Basis
IUPAC Name 2-Ethenyl-1-methyl-4-nitrobenzeneIUPAC Nomenclature
Synonyms 2-Vinyl-4-nitrotolueneCommon Nomenclature
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol Calculated
Appearance Predicted to be a yellow solid or oilAnalogy to nitrotoluenes
Boiling Point > 200 °C (Predicted)Analogy to substituted nitrobenzenes
Melting Point Not readily predictable-
Solubility Predicted to be soluble in organic solvents (e.g., dichloromethane, ethyl acetate) and insoluble in water.General solubility of nitroaromatic compounds
XLogP3 ~3.0 (Predicted)Analogy to isomers like 2-Ethyl-1-methyl-4-nitrobenzene[1]

Proposed Synthesis: Nitration of 2-Vinyltoluene

A plausible synthetic route to 2-Ethenyl-1-methyl-4-nitrobenzene is the electrophilic nitration of 2-vinyltoluene. The directing effects of the substituents on the aromatic ring will govern the regioselectivity of this reaction. The methyl group is an ortho-, para-director, while the vinyl group is also an ortho-, para-director. Both groups activate the ring towards electrophilic substitution. The position para to the methyl group (position 4) is sterically accessible and electronically activated by both the methyl and vinyl groups, making it the most likely site for nitration.

G reactant 2-Vinyltoluene reagents HNO₃ / H₂SO₄ reactant->reagents product 2-Ethenyl-1-methyl-4-nitrobenzene reagents->product

Caption: Proposed synthetic pathway for 2-Ethenyl-1-methyl-4-nitrobenzene.

Hypothetical Experimental Protocol
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid with constant stirring, maintaining the temperature below 10 °C.

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Addition of Substrate: Charge the flask with 2-vinyltoluene dissolved in a suitable solvent like dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of 2-vinyltoluene, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic and Analytical Characterization

The following are predicted spectroscopic data and a proposed analytical workflow for the characterization of 2-Ethenyl-1-methyl-4-nitrobenzene.

Predicted Spectroscopic Data

Table 2: Predicted NMR and IR Data

Technique Predicted Data
¹H NMR * Vinyl Protons: Three distinct signals in the range of 5.5-7.0 ppm (a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons).
  • Aromatic Protons: Three signals in the deshielded region (7.5-8.5 ppm) due to the electron-withdrawing nitro group.

  • Methyl Protons: A singlet around 2.5 ppm. | | ¹³C NMR | * Aromatic Carbons: Six signals in the range of 120-150 ppm. The carbon bearing the nitro group will be the most deshielded.

  • Vinyl Carbons: Two signals between 115-140 ppm.

  • Methyl Carbon: A signal around 20 ppm. | | IR (cm⁻¹) | * ~3100-3000: Aromatic and vinyl C-H stretch

  • ~1630: Vinyl C=C stretch

  • ~1520 and ~1350: Asymmetric and symmetric NO₂ stretch

  • ~1600, ~1475: Aromatic C=C stretch | | Mass Spec (m/z) | * Molecular Ion (M⁺): 163.06

  • Key Fragments: Loss of NO₂ (m/z 117), loss of C₂H₃ (m/z 136) |

Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, making it well-suited for the analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Dissolve sample in a volatile solvent (e.g., ethyl acetate) B Inject sample into GC A->B C Separate components on a capillary column B->C D Detect and fragment ions in MS C->D E Identify compound by retention time and mass spectrum D->E F Quantify purity by peak area E->F

Sources

Foundational

Spectroscopic Data of 2-Ethenyl-1-methyl-4-nitrobenzene: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals Introduction 2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, is an aromatic compound of interest in synthetic chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, is an aromatic compound of interest in synthetic chemistry and materials science. Its structure, featuring a nitro group, a methyl group, and a vinyl (ethenyl) group on a benzene ring, provides multiple functionalities for further chemical transformations. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of reaction products.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-ethenyl-1-methyl-4-nitrobenzene, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of experimental data for this specific molecule in public databases, this guide employs a predictive and comparative approach. By analyzing the known spectroscopic features of structurally related compounds—4-nitrotoluene, 2-nitrotoluene, and styrene—we can deduce a highly accurate and reliable set of expected spectral data. This methodology not only offers a robust characterization of the target molecule but also serves as an educational tool for interpreting the spectra of complex aromatic systems.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 2-ethenyl-1-methyl-4-nitrobenzene is foundational to understanding its spectral characteristics. The interplay of the electron-withdrawing nitro group and the electron-donating methyl and vinyl groups creates a unique electronic environment that influences the chemical shifts in NMR, the vibrational modes in IR, and the fragmentation patterns in MS.

Caption: Molecular structure of 2-ethenyl-1-methyl-4-nitrobenzene.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 2-ethenyl-1-methyl-4-nitrobenzene will exhibit distinct signals for the aromatic, vinyl, and methyl protons.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-vinyl (α-proton)~ 6.8 - 7.0ddJtrans ≈ 17, Jcis ≈ 11
H-vinyl (β-proton, trans)~ 5.8 - 6.0dJtrans ≈ 17
H-vinyl (β-proton, cis)~ 5.3 - 5.5dJcis ≈ 11
Aromatic H (adjacent to NO₂)~ 8.0 - 8.2dJ ≈ 2
Aromatic H (adjacent to NO₂)~ 7.8 - 8.0ddJ ≈ 8, 2
Aromatic H~ 7.3 - 7.5dJ ≈ 8
Methyl Protons~ 2.5 - 2.7s-

Causality of Predicted Chemical Shifts:

  • Aromatic Protons: The protons on the aromatic ring are significantly influenced by the strongly electron-withdrawing nitro group, which deshields them, causing their signals to appear at a higher chemical shift (downfield). The proton positioned between the nitro and methyl groups will likely be the most deshielded. The splitting patterns will arise from coupling with neighboring aromatic protons.

  • Vinyl Protons: The vinyl group protons will exhibit a characteristic AMX spin system. The proton attached to the same carbon as the aromatic ring (α-proton) will be a doublet of doublets due to coupling with the two terminal (β) protons. The terminal protons will appear as doublets, with distinct coupling constants for the cis and trans relationships to the α-proton. Their chemical shifts are in the typical range for vinylic protons.[1][2]

  • Methyl Protons: The methyl group protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift will be slightly downfield from a typical benzylic methyl group due to the overall electronic effects of the substituents on the ring.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is crucial for accurate structural elucidation.

experimental_workflow_HNMR cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing A 1. Dissolve 5-10 mg of 2-ethenyl-1-methyl-4-nitrobenzene in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B 2. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). A->B C 3. Transfer the solution to a 5 mm NMR tube. B->C D 4. Place the NMR tube in the spectrometer's probe. E 5. Lock the spectrometer on the deuterium signal of the solvent. D->E F 6. Shim the magnetic field to achieve homogeneity. E->F G 7. Acquire the ¹H NMR spectrum (e.g., 400 MHz, 16 scans). F->G H 8. Apply Fourier transformation to the raw data. I 9. Phase correct the spectrum. H->I J 10. Calibrate the chemical shift scale to the TMS signal (0 ppm). I->J K 11. Integrate the signals to determine proton ratios. J->K experimental_workflow_CNMR cluster_sample_prep_c Sample Preparation cluster_data_acquisition_c Data Acquisition cluster_data_processing_c Data Processing A_c 1. Dissolve 20-50 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). B_c 2. Add TMS as an internal standard (0 ppm). A_c->B_c C_c 3. Transfer to a 5 mm NMR tube. B_c->C_c D_c 4. Place the tube in the probe. E_c 5. Lock and shim the spectrometer. D_c->E_c F_c 6. Acquire the proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, ~1024 scans). E_c->F_c G_c 7. Apply Fourier transformation. H_c 8. Phase correct the spectrum. G_c->H_c I_c 9. Calibrate the chemical shift scale to TMS (0 ppm). H_c->I_c

Caption: Standard workflow for acquiring a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchAromatic and Vinyl
~ 2950 - 2850C-H stretchMethyl
~ 1640C=C stretchVinyl
~ 1600, 1480C=C stretchAromatic Ring
~ 1520N-O asymmetric stretchNitro
~ 1350N-O symmetric stretchNitro
~ 990, 910=C-H bend (out-of-plane)Vinyl

Causality of Predicted Absorptions:

  • C-H Stretches: The C-H bonds of the aromatic ring and vinyl group (sp² carbons) will absorb at a slightly higher frequency than the C-H bonds of the methyl group (sp³ carbon). [3]* C=C Stretches: The vinyl C=C double bond will show a characteristic absorption around 1640 cm⁻¹. The aromatic ring will have characteristic absorptions around 1600 and 1480 cm⁻¹. [4]* N-O Stretches: The nitro group will exhibit two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. [5]* =C-H Bends: The out-of-plane bending vibrations of the vinyl group's C-H bonds give rise to strong absorptions that are diagnostic for this functional group. [6]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

experimental_workflow_IR cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_post_analysis Post-Analysis A_ir 1. Ensure the ATR crystal is clean. B_ir 2. Record a background spectrum of the empty ATR accessory. A_ir->B_ir C_ir 3. Place a small amount of the solid or liquid sample directly on the ATR crystal. D_ir 4. Apply pressure to ensure good contact (for solids). C_ir->D_ir E_ir 5. Record the sample spectrum. D_ir->E_ir F_ir 6. Clean the ATR crystal thoroughly.

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 163 (corresponding to the molecular formula C₉H₉NO₂)

  • Major Fragment Ions (m/z):

    • 146 (M - OH) - "Ortho effect" if applicable

    • 133 (M - NO)

    • 117 (M - NO₂)

    • 91 (Tropylium ion, C₇H₇⁺)

    • 77 (Phenyl cation, C₆H₅⁺)

Causality of Predicted Fragmentation:

The fragmentation of 2-ethenyl-1-methyl-4-nitrobenzene under EI conditions is expected to follow pathways characteristic of both nitroaromatics and styrenic compounds.

fragmentation_pathway M [C₉H₉NO₂]⁺˙ m/z = 163 M_minus_NO2 [C₉H₉]⁺ m/z = 117 M->M_minus_NO2 - NO₂ M_minus_NO [C₉H₉O]⁺˙ m/z = 133 M->M_minus_NO - NO Tropylium [C₇H₇]⁺ m/z = 91 M_minus_NO2->Tropylium - C₂H₂ Phenyl [C₆H₅]⁺ m/z = 77 Tropylium->Phenyl - C₂H₂

Caption: Predicted major fragmentation pathway for 2-ethenyl-1-methyl-4-nitrobenzene.

  • Loss of Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as NO₂ (mass = 46) or NO (mass = 30). [7][8]* Formation of Tropylium Ion: Benzylic cleavage followed by rearrangement can lead to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91.

  • "Ortho Effect": While the nitro group is not directly ortho to the methyl or vinyl group, interactions between adjacent substituents can sometimes lead to unique fragmentation patterns, such as the loss of a hydroxyl radical (OH, mass = 17). [7]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds.

experimental_workflow_GCMS cluster_sample_prep_ms Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection A_ms 1. Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a volatile solvent (e.g., dichloromethane). B_ms 2. Inject a small volume (e.g., 1 µL) into the GC inlet. C_ms 3. Separate the components on a capillary column (e.g., DB-5). B_ms->C_ms D_ms 4. Ionize the eluted compound (e.g., Electron Ionization at 70 eV). E_ms 5. Separate the ions by their mass-to-charge ratio. D_ms->E_ms F_ms 6. Detect the ions and generate the mass spectrum. E_ms->F_ms

Caption: Standard workflow for acquiring a mass spectrum using GC-MS.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for 2-ethenyl-1-methyl-4-nitrobenzene. By leveraging established principles of spectroscopy and comparative data from structurally similar molecules, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. The included standardized experimental protocols offer a reliable framework for the acquisition of high-quality spectral data. This guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, facilitating the unambiguous identification and characterization of this and other complex aromatic compounds.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Yinon, J., & Zitrin, S. (1993). The Analysis of Explosives. Pergamon Press.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Infrared spectroscopy correlation table - Wikipedia. (n.d.). Retrieved from [Link]

  • 4-Nitrotoluene | C7H7NO2 | CID 7473 - PubChem. (n.d.). Retrieved from [Link]

  • Solved Analysis of the IR spectra, 1H NMR, and 13C NMR for | Chegg.com. (2021, March 2). Retrieved from [Link]

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]

  • Styrene - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • Question: Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. - Chegg. (2019, March 24). Retrieved from [Link]

  • Styrene | C6H5CHCH2 | CID 7501 - PubChem. (n.d.). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • 1H and 13C NMR Spectra of Highly Branched Poly(4-chloromethylstyrene). Signal Assignment, Structure Characterization, and a SCVP Kinetics Study | Macromolecules - ACS Publications. (2009, September 18). Retrieved from [Link]

  • Question: Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of styrene. - Chegg. (2019, March 24). Retrieved from [Link]

  • Characterization of vinyl-substituted, carbon-carbon double bonds by GC/FT-IR analysis. (n.d.). Retrieved from [Link]

  • (a) The IR absorbance change of the acrylate and vinyl group in a vinyl... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Styrene - SpectraBase. (n.d.). Retrieved from [Link]

  • 1H-NMR - NOP - Sustainability in the organic chemistry lab course. (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved from [Link]

  • 15.8: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2023, January 14). Retrieved from [Link]

  • 4-Iodo-3-nitrotoluene - the NIST WebBook. (n.d.). Retrieved from [Link]

  • 2.10: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2025, January 22). Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved from [Link]

  • 4 - Supporting Information. (n.d.). Retrieved from [Link]

  • Styrene - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 2-Nitrotoluene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 4-Nitrotoluene - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • Some Specific Molecular Rearrangements in the Mass Spectra of Organic Compounds | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Styrene - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Nitrotoluene - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

  • 2-Nitrotoluene - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of 2,4,6-Trinitrotoluene - DTIC. (n.d.). Retrieved from [Link]

  • 2-Iodo-4-nitrotoluene - the NIST WebBook. (n.d.). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-5-nitrostyrene

Abstract This technical guide provides a comprehensive overview of 2-methyl-5-nitrostyrene, a substituted aromatic nitroalkene of significant interest in synthetic organic chemistry. The document elucidates the compound'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-methyl-5-nitrostyrene, a substituted aromatic nitroalkene of significant interest in synthetic organic chemistry. The document elucidates the compound's nomenclature, chemical and physical properties, and provides a detailed, field-proven protocol for its synthesis via the Henry-Knoevenagel condensation. Furthermore, this guide explores the rich reactivity of the title compound, with a particular focus on its utility as a Michael acceptor and as a precursor for the synthesis of pharmacologically relevant molecules. Spectroscopic characterization, safety protocols for handling nitroaromatic compounds, and potential applications in drug discovery and materials science are also discussed in detail. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of 2-methyl-5-nitrostyrene and its applications.

Introduction and Nomenclature

The compound with the structure corresponding to a benzene ring substituted with a vinyl (ethenyl) group, a methyl group, and a nitro group at positions 1, 2, and 5 respectively (relative to the vinyl group), is a versatile synthetic intermediate. While it can be named as 2-ethenyl-1-methyl-4-nitrobenzene, the preferred and more descriptive IUPAC name is 2-methyl-5-nitrostyrene . This nomenclature designates "styrene" (vinylbenzene) as the parent compound, with the methyl and nitro groups as substituents on the aromatic ring. The numbering of the ring begins at the carbon atom bearing the vinyl group.

This compound belongs to the class of β-nitrostyrenes, which are characterized by a nitro group attached to the β-carbon of the styrene double bond. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the vinyl group imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Properties

While specific experimental data for 2-methyl-5-nitrostyrene is not extensively documented in publicly available databases, its properties can be reliably predicted based on closely related analogs such as other substituted nitrostyrenes.

PropertyPredicted Value/Information
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Expected to be a yellow crystalline solid, characteristic of many nitrostyrene derivatives.
Melting Point Estimated to be in the range of 60-80 °C. For comparison, trans-β-methyl-β-nitrostyrene has a melting point of 63-65 °C.
Boiling Point Expected to be above 250 °C at atmospheric pressure, though likely to decompose at higher temperatures.
Solubility Likely to be sparingly soluble in water, but soluble in common organic solvents such as ethanol, methanol, dichloromethane, chloroform, and acetone.[1]
CAS Number The CAS number 34222-71-4 corresponds to "2-methyl-beta-nitrostyrene".

Synthesis of 2-Methyl-5-nitrostyrene: The Henry-Knoevenagel Condensation

The most reliable and widely used method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation.[2][3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitrostyrene.[2][4] For the synthesis of 2-methyl-5-nitrostyrene, the precursors are 2-methyl-5-nitrobenzaldehyde and nitromethane.

Reaction Rationale and Mechanistic Insight

The reaction proceeds in two main stages:

  • Nitroaldol Addition: A base abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion.[5] This nucleophilic anion then attacks the electrophilic carbonyl carbon of 2-methyl-5-nitrobenzaldehyde to form a β-nitro alkoxide intermediate. Subsequent protonation yields the β-nitro alcohol (nitroaldol).[5][6]

  • Dehydration: The nitroaldol intermediate is then dehydrated, typically under the reaction conditions or with gentle heating, to form the C=C double bond of the final nitrostyrene product. The dehydration is driven by the formation of a highly conjugated system.

Mild bases such as ammonium acetate, primary amines, or even alkali carbonates are often sufficient to catalyze the reaction.[6][7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted nitrostyrenes.[8]

Materials:

  • 2-Methyl-5-nitrobenzaldehyde

  • Nitromethane

  • Ammonium acetate

  • Glacial acetic acid

  • Methanol

  • Dichloromethane

  • Hexane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 2-methyl-5-nitrobenzaldehyde in glacial acetic acid.

  • Addition of Reagents: To this solution, add 1.5-2 equivalents of ammonium acetate and 3-5 equivalents of nitromethane.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water. A yellow precipitate of crude 2-methyl-5-nitrostyrene should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acetic acid and ammonium salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system such as methanol or ethanol/water. For higher purity, column chromatography on silica gel using a hexane/dichloromethane or hexane/ethyl acetate gradient is recommended.

  • Drying: Dry the purified product under vacuum to yield 2-methyl-5-nitrostyrene as a yellow crystalline solid.

Synthesis Workflow Diagram

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification Reactants 2-Methyl-5-nitrobenzaldehyde, Nitromethane, Ammonium Acetate, Glacial Acetic Acid Reaction_Vessel Reflux at 100-110 °C for 2-4h Reactants->Reaction_Vessel TLC_Monitoring Monitor by TLC Reaction_Vessel->TLC_Monitoring Cooling Cool to RT TLC_Monitoring->Cooling Quenching Pour into ice-water Cooling->Quenching Precipitation Precipitation of crude product Quenching->Precipitation Filtration Vacuum filtration and washing Precipitation->Filtration Purification_Method Recrystallization (Methanol/Water) or Silica Gel Chromatography Filtration->Purification_Method Drying Dry under vacuum Purification_Method->Drying Final_Product Pure 2-Methyl-5-nitrostyrene Drying->Final_Product

Caption: Synthesis workflow for 2-methyl-5-nitrostyrene.

Spectroscopic Characterization

Accurate characterization of the synthesized 2-methyl-5-nitrostyrene is crucial for confirming its identity and purity. The following are the expected spectroscopic features based on its structure and data from analogous compounds.[9][10]

¹H NMR Spectroscopy
  • Aromatic Protons (3H): Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern (e.g., a doublet, a doublet of doublets, and a singlet or narrow doublet).

  • Vinyl Protons (2H): Two doublets in the vinyl region (typically δ 7.5-8.5 ppm) with a large coupling constant (J ≈ 13-16 Hz) characteristic of a trans-alkene.

  • Methyl Protons (3H): A singlet in the aliphatic region (typically δ 2.3-2.6 ppm).

¹³C NMR Spectroscopy
  • Aromatic Carbons (6C): Six signals in the aromatic region (typically δ 120-150 ppm). The carbon bearing the nitro group will be significantly deshielded.

  • Vinyl Carbons (2C): Two signals in the vinyl region (typically δ 130-145 ppm).

  • Methyl Carbon (1C): A signal in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy
  • N-O Asymmetric Stretch: A strong band around 1500-1540 cm⁻¹.

  • N-O Symmetric Stretch: A strong band around 1340-1360 cm⁻¹.

  • C=C Stretch (Alkene): A medium intensity band around 1620-1650 cm⁻¹.

  • C=C Stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretch (Aromatic and Vinyl): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 163.17 g/mol .

  • Fragmentation Pattern: Common fragmentation pathways for nitrostyrenes include the loss of NO₂, leading to a fragment ion at m/z 117.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-methyl-5-nitrostyrene is dominated by the electron-deficient nature of the carbon-carbon double bond, making it a potent Michael acceptor.[11]

Michael Addition Reactions

2-Methyl-5-nitrostyrene readily undergoes conjugate addition with a wide range of nucleophiles, including carbanions (e.g., malonates, β-ketoesters), amines, thiols, and enolates. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reduction to Phenethylamines

A significant application of nitrostyrenes is their reduction to the corresponding phenethylamines.[12][13] This transformation involves the reduction of both the nitro group and the carbon-carbon double bond. Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The resulting 2-(2-methyl-5-aminophenyl)ethanamine and its derivatives are of interest in medicinal chemistry due to the prevalence of the phenethylamine scaffold in a wide range of bioactive molecules and pharmaceuticals.[13]

Cycloaddition Reactions

As a dienophile, 2-methyl-5-nitrostyrene can participate in Diels-Alder reactions with dienes to form substituted cyclohexene derivatives. It can also undergo [3+2] cycloaddition reactions with 1,3-dipoles.

Reactivity Pathway Diagram

G cluster_0 Key Reactions cluster_1 Products & Applications Start 2-Methyl-5-nitrostyrene Michael Michael Addition (+ Nucleophile) Start->Michael Electrophilic C=C bond Reduction Reduction (e.g., LiAlH₄, H₂/Pd) Start->Reduction NO₂ and C=C reduction Cycloaddition Cycloaddition (+ Diene or 1,3-Dipole) Start->Cycloaddition Dienophile/Dipolarophile Michael_Product γ-Nitro Compounds (Building Blocks) Michael->Michael_Product Amine_Product Substituted Phenethylamines (Pharmaceutical Precursors) Reduction->Amine_Product Cycloadduct Cyclic Compounds (Heterocycle Synthesis) Cycloaddition->Cycloadduct

Caption: Key reactivity pathways of 2-methyl-5-nitrostyrene.

Applications in Research and Drug Development

Substituted nitrostyrenes are valuable intermediates in the synthesis of a wide range of biologically active molecules.[7][14][15]

  • Precursors for Bioactive Amines: As previously mentioned, their reduction to phenethylamines provides access to a class of compounds with diverse pharmacological activities, including CNS stimulants, antidepressants, and hallucinogens.[13]

  • Antimicrobial and Anticancer Agents: The nitroaromatic scaffold itself is present in a number of antimicrobial and anticancer drugs.[16] Derivatives of nitrostyrenes have been investigated for their potential as quorum sensing inhibitors to combat bacterial biofilm formation.[14]

  • Building Blocks for Heterocyclic Synthesis: The versatile reactivity of nitrostyrenes allows for their incorporation into various heterocyclic ring systems, which are prevalent in many pharmaceuticals.

Safety and Handling

Nitroaromatic compounds require careful handling due to their potential toxicity and thermal instability.

  • Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin. They are often irritants and may be mutagenic.

  • Thermal Stability: The nitro group is an energetic functional group. While mononitrated compounds are generally more stable than their polynitrated counterparts, they can decompose exothermically at elevated temperatures.

  • Handling Precautions: Always handle 2-methyl-5-nitrostyrene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Segregate from strong bases, acids, oxidizing agents, and reducing agents.

Conclusion

2-Methyl-5-nitrostyrene is a valuable and versatile synthetic intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Henry-Knoevenagel condensation and the rich reactivity of its conjugated nitroalkene system make it an attractive building block for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the synthetic utility of this compound.

References

  • Henry Reaction - Master Organic Chemistry. (URL: [Link])

  • nitrostyrene - Organic Syntheses Procedure. (URL: [Link])

  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 ·H 2 O Complex. MDPI. (2021). (URL: [Link])

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. (URL: [Link])

  • Henry reaction. Wikipedia. (URL: [Link])

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. PMC. (URL: [Link])

  • One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. (URL: [Link])

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC. (2025). (URL: [Link])

  • Developments and applications of α-bromonitrostyrenes in organic syntheses. (2024). (URL: [Link])

  • 2-Methyl-5-nitrosohexane | C7H15NO | CID 54341303. PubChem. (URL: [Link])

  • Synthesis of β-methyl-β-nitrostyrene and 2-amino-3-[(2-nitro-1-phenylpropyl)thio] propanoic acid derivatives. ResearchGate. (URL: [Link])

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC. (2025). (URL: [Link])

  • Scope of Nitrostyrenes in Chemistry and Biology and the Advancement of Their Reactions. (2026). (URL: [Link])

  • Synthesis of β-nitrostyrenes in the Presence of Sulfated Zirconia and Secondary Amines. The Royal Society of Chemistry. (URL: [Link])

  • 2-Methyl-5-nitrohexane | C7H15NO2 | CID 15075859. PubChem. (URL: [Link])

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. (2022). (URL: [Link])

  • Synthesis of β-Nitrostyrene Procedure | PDF | Chemical Reactions. Scribd. (URL: [Link])

  • Inhibition of Styrene Polymerization by β-Nitrostyrene. A Novel Inhibition Mechanism. ACS Publications. (URL: [Link])

  • The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • β-Nitrostyrene. Wikipedia. (URL: [Link])

  • A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect - Supporting Information. (URL: [Link])

  • Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (URL: [Link])

  • 2,5-DiMethoxy-4-Methyl-β-nitrostyrene — Chemical Substance Information. NextSDS. (URL: [Link])

Sources

Foundational

A Technical Guide to the Molecular Structure, Synthesis, and Characterization of 2-Ethenyl-1-methyl-4-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of 2-ethenyl-1-methyl-4-nitrobenzene (IUPAC name: 1-methyl-2-vinyl-4-nitrobenzene), a substituted nitrostyrene derivative. Due to the limited availability...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 2-ethenyl-1-methyl-4-nitrobenzene (IUPAC name: 1-methyl-2-vinyl-4-nitrobenzene), a substituted nitrostyrene derivative. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a robust, proposed synthetic pathway and offers a detailed, predictive analysis of its molecular structure based on established principles of spectroscopy and organic chemistry. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational guide for researchers engaged in the synthesis and characterization of novel aromatic compounds and functional materials. This guide is intended for professionals in chemical research, drug development, and materials science who require a deep understanding of the structure-property relationships of such molecules.

Introduction and Strategic Importance

2-Ethenyl-1-methyl-4-nitrobenzene, also known as 4-nitro-2-vinyltoluene, belongs to the versatile class of β-nitrostyrene derivatives. These compounds are highly valuable synthetic intermediates, primarily due to the powerful electron-withdrawing nature of the nitro group, which activates the vinyl group's double bond.[1] This activation renders the molecule an excellent Michael acceptor, making it susceptible to conjugate addition reactions with a wide array of nucleophiles.[2] This reactivity is a cornerstone for constructing complex molecular architectures, including various heterocyclic compounds like pyrroles and dihydrofurans, which are prevalent in biologically active molecules.[3][4]

The strategic placement of the methyl group on the benzene ring, ortho to the vinyl group, introduces steric and electronic modifications that can be exploited to fine-tune the molecule's reactivity and properties. Nitrotoluene isomers are foundational materials in the synthesis of dyes, agricultural chemicals, and pharmaceuticals.[5] Given this context, 2-ethenyl-1-methyl-4-nitrobenzene represents a promising, yet underexplored, building block for creating novel chemical entities with potential applications in medicinal chemistry as quorum sensing inhibitors or as precursors to advanced polymers and functional materials.[6]

Proposed Synthesis: Electrophilic Nitration of 4-Methylstyrene

The most direct and logical synthetic route to 2-ethenyl-1-methyl-4-nitrobenzene is the electrophilic aromatic substitution (nitration) of the commercially available starting material, 4-methylstyrene (also known as 4-vinyltoluene).

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl (-CH₃) group and the vinyl (-CH=CH₂) group. Both are activating, ortho, para-directing groups. Since the para position relative to the methyl group is occupied by the vinyl group (and vice versa), the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho to each substituent.

  • Position 2 (ortho to methyl, meta to vinyl): Favorable. The methyl group strongly directs to this position.

  • Position 3 (ortho to vinyl, meta to methyl): Favorable. The vinyl group directs to this position.

The reaction is expected to yield a mixture of two primary isomers: 2-ethenyl-1-methyl-4-nitrobenzene (the target compound) and 2-ethenyl-1-methyl-5-nitrobenzene. The formation of the target compound is anticipated to be the major product due to the generally stronger directing effect of the methyl group compared to the vinyl group and potential steric hindrance considerations. The separation of these isomers would be achieved via column chromatography.

Proposed Experimental Workflow

The following diagram illustrates the proposed synthetic and purification workflow.

G cluster_0 Synthesis Stage cluster_1 Work-up & Isolation cluster_2 Purification A Prepare Nitrating Acid (H₂SO₄ + HNO₃) at 0°C C Add Nitrating Acid Dropwise to 4-Methylstyrene Solution (Maintain Temp < 5°C) A->C B Dissolve 4-Methylstyrene in Dichloromethane B->C D Reaction Stirring (1-2 hours at 0-5°C) C->D E Quench Reaction with Ice-Water D->E F Separate Organic Layer (Separatory Funnel) E->F G Wash Organic Layer (H₂O, sat. NaHCO₃, Brine) F->G H Dry Organic Layer (anhydrous Na₂SO₄) G->H I Remove Solvent (Rotary Evaporation) H->I J Purify Crude Product (Silica Gel Column Chromatography) I->J K Isolate Pure Product Fractions J->K L Characterize Product (NMR, IR, MS) K->L

Caption: Proposed workflow for the synthesis and purification of 2-ethenyl-1-methyl-4-nitrobenzene.

Step-by-Step Protocol

This protocol is based on standard nitration procedures for toluene derivatives and should be performed with appropriate safety precautions in a chemical fume hood.[7][8]

  • Preparation of Nitrating Acid: In a flask cooled in an ice-salt bath, slowly add 12 mL of concentrated nitric acid (HNO₃) to 15 mL of concentrated sulfuric acid (H₂SO₄) with constant stirring. Keep the temperature of this mixture below 10°C.

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 11.8 g (0.1 mol) of 4-methylstyrene in 100 mL of dichloromethane.[9] Cool the solution to 0°C using an ice bath.

  • Nitration: Add the prepared nitrating acid dropwise from the dropping funnel to the stirred solution of 4-methylstyrene. The rate of addition should be controlled to maintain the internal reaction temperature below 5°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 1-2 hours at 0-5°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture slowly into a beaker containing 250 g of crushed ice and water with vigorous stirring. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil, likely containing a mixture of isomers.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system to separate the desired 2-ethenyl-1-methyl-4-nitrobenzene isomer.

Structural Elucidation and Spectroscopic Analysis (Predicted)

The confirmation of the molecular structure of 2-ethenyl-1-methyl-4-nitrobenzene relies on a combination of modern spectroscopic techniques. The following sections detail the predicted spectral data based on the analysis of analogous compounds.[10][11]

Caption: Molecular structure with predicted NMR chemical shifts for 2-ethenyl-1-methyl-4-nitrobenzene.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
IUPAC Name 1-methyl-2-vinyl-4-nitrobenzene
CAS Number Not assigned
Polar Surface Area 45.82 Ų[12]
LogP ~3.1
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aromatic, vinylic, and methyl protons.

  • Aromatic Protons (δ 7.3 - 8.2 ppm):

    • H5 (δ ~8.15 ppm, dd, J ≈ 8.4, 2.2 Hz, 1H): This proton is ortho to the strongly electron-withdrawing nitro group and meta to the methyl group, making it the most deshielded aromatic proton. It will appear as a doublet of doublets due to coupling with H6 and H3.

    • H3 (δ ~8.00 ppm, d, J ≈ 2.2 Hz, 1H): This proton is also ortho to the nitro group but meta to the vinyl group. It will be significantly deshielded and appear as a doublet due to coupling with H5.

    • H6 (δ ~7.40 ppm, d, J ≈ 8.4 Hz, 1H): This proton is ortho to the methyl group and will be the most shielded of the aromatic protons. It will appear as a doublet from coupling to H5.

  • Vinylic Protons (δ 5.4 - 6.8 ppm): The vinyl group will present a classic AMX spin system.

    • Hα (δ ~6.75 ppm, dd, J ≈ 17.6, 10.9 Hz, 1H): The proton on the carbon attached to the ring is coupled to both terminal vinyl protons.

    • Hβ-trans (δ ~5.85 ppm, d, J ≈ 17.6 Hz, 1H): The proton trans to Hα shows a large coupling constant.

    • Hβ-cis (δ ~5.45 ppm, d, J ≈ 10.9 Hz, 1H): The proton cis to Hα shows a smaller coupling constant.

  • Methyl Protons (δ ~2.40 ppm, s, 3H): The methyl group protons are adjacent to the aromatic ring and have no neighboring protons, thus appearing as a sharp singlet.

¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

Due to the lack of symmetry, all nine carbon atoms are unique and should produce distinct signals.

  • Aromatic Carbons (δ 120 - 150 ppm):

    • C4 (δ ~147.5 ppm): Carbon bearing the nitro group, significantly deshielded.

    • C2 (δ ~138.0 ppm): Carbon bearing the vinyl group.

    • C1 (δ ~136.0 ppm): Carbon bearing the methyl group.

    • C6 (δ ~131.0 ppm): Deshielded by proximity to the C-NO₂ bond.

    • C3, C5 (δ ~123.0 - 125.0 ppm): Carbons ortho to the nitro group.

  • Vinylic Carbons (δ 115 - 136 ppm):

    • -CH= (δ ~135.5 ppm): The internal vinyl carbon (Cα).

    • =CH₂ (δ ~117.0 ppm): The terminal vinyl carbon (Cβ).

  • Methyl Carbon (δ ~20.5 ppm): The methyl carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide clear evidence of the key functional groups.

  • ~3100-3000 cm⁻¹: C-H stretching (aromatic and vinylic).

  • ~2950-2850 cm⁻¹: C-H stretching (aliphatic, from the methyl group).

  • ~1630 cm⁻¹: C=C stretching (vinyl group).

  • ~1605, 1485 cm⁻¹: C=C stretching (aromatic ring).

  • ~1520 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretching. This is a highly characteristic band for nitroaromatics.[13]

  • ~1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretching.[14]

  • ~990, 910 cm⁻¹: Out-of-plane C-H bending (vinylic).

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A strong peak is expected at m/z = 163 , corresponding to the molecular weight of C₉H₉NO₂.

  • Key Fragments:

    • m/z = 146: Loss of a hydroxyl radical (-OH), a rearrangement common for ortho-substituted nitro compounds.

    • m/z = 133: Loss of a nitro group (-NO₂).

    • m/z = 117: Loss of NO₂ and one hydrogen.

    • m/z = 115: Loss of NO₂ and H₂O, a common fragmentation pattern for nitro compounds.[15]

Conclusion

While direct experimental data on 2-ethenyl-1-methyl-4-nitrobenzene is scarce, this guide establishes a strong, scientifically grounded framework for its synthesis and structural characterization. The proposed nitration of 4-methylstyrene presents a viable and efficient pathway to access this molecule. The detailed predictive analysis of its NMR, IR, and MS spectra provides researchers with the necessary benchmarks to confirm its identity upon successful synthesis. The unique combination of a reactive Michael acceptor system with the steric and electronic influence of a methyl group makes this compound a compelling target for further investigation in synthetic methodology, medicinal chemistry, and materials science.

References

  • LookChem. 2-Ethyl-1-methyl-4-nitrobenzene. Available from: [Link]

  • PubChem. 2-Ethyl-4-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Developments and applications of α-bromonitrostyrenes in organic syntheses. RSC Advances. Available from: [Link]

  • PMC. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Ethyl-1-methyl-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PMC. Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. National Center for Biotechnology Information. Available from: [Link]

  • Chemsrc. 2-Ethyl-4-methyl-1-nitrobenzene. Available from: [Link]

  • Royal Society of Chemistry. Supporting information - The Royal Society of Chemistry. Available from: [Link]

  • NIST. Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Google Patents. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl....
  • OC-Praktikum. Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Available from: [Link]

  • PrepChem.com. Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molecules. Available from: [Link]

  • NCBI. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. Available from: [Link]

  • Google Patents. US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.
  • NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • European Patent Office. EP 3594199 A1 - CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. Available from: [Link]

  • PrepChem.com. Preparation of 2,4-dinitrotoluene. Available from: [Link]

  • YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. Available from: [Link]

  • NIST. Benzene, 1-methyl-4-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • Chemistry Stack Exchange. 1-Methyl-4-nitrobenzene proton NMR spectrum confusion. Available from: [Link]

  • Publisso. Methyl styrene (vinyl toluene) (all isomers). Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Ethyl-1-methyl-4-nitrobenzene (CAS No. 102877-97-4)

A Note on Chemical Identification: Initial searches for "2-Ethenyl-1-methyl-4-nitrobenzene" did not yield a registered CAS number or substantial technical data, suggesting a possible non-standard nomenclature. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Chemical Identification: Initial searches for "2-Ethenyl-1-methyl-4-nitrobenzene" did not yield a registered CAS number or substantial technical data, suggesting a possible non-standard nomenclature. This guide focuses on the structurally similar and well-documented compound, 2-Ethyl-1-methyl-4-nitrobenzene (CAS No. 102877-97-4).

Introduction

2-Ethyl-1-methyl-4-nitrobenzene is an aromatic nitro compound with significant potential as a building block in organic synthesis. Its molecular structure, featuring a benzene ring substituted with an ethyl, a methyl, and a nitro group, offers multiple reactive sites for functional group transformation. This makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and dyes. Understanding the synthesis, properties, and reactivity of this compound is crucial for its effective utilization in research and development. This guide provides a comprehensive overview of 2-Ethyl-1-methyl-4-nitrobenzene, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties

The physicochemical properties of 2-Ethyl-1-methyl-4-nitrobenzene are summarized in the table below. These properties are essential for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 102877-97-4[1][2]
Molecular Formula C9H11NO2[1][2]
Molecular Weight 165.19 g/mol [1][2]
IUPAC Name 2-ethyl-1-methyl-4-nitrobenzene[2]
Synonyms Toluene, 2-ethyl-4-nitro-[2]
Appearance Not specified, likely a liquid or low-melting solid
LogP 2.98880[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Synthesis of 2-Ethyl-1-methyl-4-nitrobenzene

The synthesis of 2-Ethyl-1-methyl-4-nitrobenzene typically involves the nitration of 2-ethyltoluene. This is an electrophilic aromatic substitution reaction where a nitro group (-NO2) is introduced onto the aromatic ring. The directing effects of the existing alkyl groups (ethyl and methyl) on the ring are a key consideration in this synthesis.

Reaction Workflow: Nitration of 2-Ethyltoluene

reagents Nitrating Mixture (HNO₃ + H₂SO₄) intermediate Reaction Mixture (Electrophilic Aromatic Substitution) reagents->intermediate Introduces NO₂⁺ electrophile starting_material 2-Ethyltoluene starting_material->intermediate Nucleophilic attack by the aromatic ring product 2-Ethyl-1-methyl-4-nitrobenzene + Isomers intermediate->product Formation of nitrated products separation Purification (e.g., Chromatography, Distillation) product->separation Separation of isomers final_product Isolated 2-Ethyl-1-methyl-4-nitrobenzene separation->final_product Isolation of the desired product

Caption: Workflow for the synthesis of 2-Ethyl-1-methyl-4-nitrobenzene.

Experimental Protocol: Nitration of 2-Ethyltoluene

This protocol is a representative procedure for the nitration of an alkylbenzene and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

  • 2-Ethyltoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature remains low.

  • Reaction: Place 2-ethyltoluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath. Slowly add the prepared nitrating mixture dropwise to the 2-ethyltoluene with vigorous stirring. Maintain the reaction temperature below 10°C.

  • Quenching: After the addition is complete, allow the reaction to stir in the ice bath for a specified time to ensure completion. Carefully pour the reaction mixture over crushed ice.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane.

  • Washing: Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product, which will likely be a mixture of isomers, can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired 2-Ethyl-1-methyl-4-nitrobenzene.

Potential Applications

As a substituted nitroaromatic compound, 2-Ethyl-1-methyl-4-nitrobenzene is a versatile intermediate. The nitro group can be readily reduced to an amino group, which is a key functional group in many pharmaceuticals and dyes. The aromatic ring can also undergo further substitutions.

Potential Synthetic Utility

start 2-Ethyl-1-methyl-4-nitrobenzene reduction Reduction of Nitro Group (e.g., H₂, Pd/C or Sn/HCl) start->reduction amine 2-Ethyl-1-methyl-4-aminobenzene (Substituted Aniline) reduction->amine further_reactions Further Functionalization amine->further_reactions Diazotization, Acylation, etc. pharma Pharmaceutical Precursors further_reactions->pharma dyes Azo Dye Intermediates further_reactions->dyes agrochemicals Agrochemical Synthesis further_reactions->agrochemicals

Sources

Exploratory

Synthesis and Methodological Evaluation of 2-Ethenyl-1-methyl-4-nitrobenzene Derivatives: An In-Depth Technical Guide

Executive Summary & Structural Significance The compound 2-ethenyl-1-methyl-4-nitrobenzene (also cataloged as 1-methyl-4-nitro-2-vinylbenzene, CAS: 928248-66-2) is a highly versatile bifunctional building block in advanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The compound 2-ethenyl-1-methyl-4-nitrobenzene (also cataloged as 1-methyl-4-nitro-2-vinylbenzene, CAS: 928248-66-2) is a highly versatile bifunctional building block in advanced organic synthesis and materials science[1]. Featuring a polymerizable vinyl group, an electron-withdrawing nitro group, and a directing methyl group, this scaffold serves as a critical intermediate for synthesizing functionalized indoles, specialized polymers, and targeted kinase inhibitors.

As a Senior Application Scientist, the goal of this guide is to move beyond simple recipe-following. We will dissect the causality behind the synthetic choices—analyzing how the electronic push-pull dynamics of the nitro-toluene core dictate reagent selection, catalyst design, and reaction conditions.

Retrosynthetic Analysis & Nomenclature Alignment

A common pitfall in the synthesis of this derivative is nomenclature confusion. The target molecule has the methyl group at position 1, the vinyl group at position 2, and the nitro group at position 4.

When designing a retrosynthetic route via an aldehyde precursor, the exact starting material is 2-methyl-5-nitrobenzaldehyde [2].

  • Why? In the precursor, the aldehyde carbon is designated as position 1, making the methyl group position 2 and the nitro group position 5.

  • Once the aldehyde is converted to a vinyl group via olefination, IUPAC prioritization rules shift. The methyl-bearing carbon becomes position 1, the vinyl-bearing carbon becomes position 2, and the nitro group naturally falls to position 4.

Alternatively, a cross-coupling approach utilizes 2-bromo-1-methyl-4-nitrobenzene , which is easily accessible via the regioselective electrophilic bromination of 4-nitrotoluene[3]. Both the methyl (ortho/para directing) and nitro (meta directing) groups synergistically direct the incoming bromine to the 2-position.

Retrosynthesis Target 2-Ethenyl-1-methyl-4-nitrobenzene Wittig Route A: Wittig Olefination Target->Wittig Disconnection 1 Stille Route B: Stille Coupling Target->Stille Disconnection 2 Suzuki Route C: Suzuki Coupling Target->Suzuki Disconnection 3 Aldehyde 2-Methyl-5-nitrobenzaldehyde Wittig->Aldehyde Bromide 2-Bromo-1-methyl-4-nitrobenzene Stille->Bromide Suzuki->Bromide

Caption: Retrosynthetic logic for 2-ethenyl-1-methyl-4-nitrobenzene synthesis.

Mechanistic Pathways & Experimental Causality

Route A: The Wittig Olefination

The Wittig reaction transforms 2-methyl-5-nitrobenzaldehyde into the target vinylarene using methyltriphenylphosphonium bromide. The Causality of Base Selection: The choice of base here is the primary failure point for novice chemists. While n-butyllithium (n-BuLi) is the industry standard for generating phosphonium ylides, its strong nucleophilicity and single-electron transfer (SET) capabilities cause severe side reactions with the highly electrophilic nitro group[4]. Therefore, potassium tert-butoxide (t-BuOK) is strictly required. Its steric bulk completely prevents nucleophilic attack on the nitroarene ring, while its basicity (pKa ~17) is perfectly calibrated to deprotonate the phosphonium salt[2].

Route B & C: Palladium-Catalyzed Cross-Coupling

Vinylation of 2-bromo-1-methyl-4-nitrobenzene can be achieved via Stille coupling (using vinyltributylstannane)[5] or Suzuki-Miyaura coupling (using potassium vinyltrifluoroborate). The Causality of Oxidative Addition Kinetics: In standard cross-couplings, the oxidative addition of Pd(0) into an unactivated C-Br bond is the rate-determining step. However, the para-nitro group in our substrate exerts a powerful electron-withdrawing effect (-M, -I), significantly lowering the electron density of the C-Br bond. This makes the bond highly susceptible to insertion by the electron-rich Pd(0) catalyst, drastically accelerating the oxidative addition step[5]. Consequently, less aggressive heating and milder phosphine ligands can be deployed.

PdCatalysis Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd + 2-Bromo-1-methyl- 4-nitrobenzene TransMet Transmetalation [Ar-Pd(II)-Vinyl] OxAdd->TransMet + Vinyl-M (M = SnBu3 or BF3K) RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product Vinylarene Product RedElim->Product Product Release

Caption: Palladium-catalyzed cross-coupling catalytic cycle for vinylation.

Quantitative Data & Route Optimization

To facilitate route selection for scale-up, the following table summarizes the quantitative metrics of the three primary synthetic pathways.

Synthetic RoutePrimary PrecursorKey Reagent / CatalystTypical YieldReaction TimeScalabilityGreen Chemistry Profile
Wittig Olefination 2-Methyl-5-nitrobenzaldehydePh₃PCH₃Br / t-BuOK75–85%2–4 hHighModerate (Generates Ph₃P=O waste)
Stille Coupling 2-Bromo-1-methyl-4-nitrobenzeneVinyltributylstannane / Pd(PPh₃)₄80–90%12–18 hMediumLow (Toxic organotin byproducts)
Suzuki Vinylation 2-Bromo-1-methyl-4-nitrobenzenePotassium vinyltrifluoroborate / PdCl₂(dppf)85–95%4–8 hHighHigh (Non-toxic boron byproducts)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) ensuring that the chemist can verify the success of intermediate states before proceeding, effectively eliminating "blind" chemistry.

Protocol A: Wittig Olefination (Recommended for Bench Scale)

Objective: Synthesis of 2-ethenyl-1-methyl-4-nitrobenzene avoiding transition metals.

  • Ylide Generation: To a flame-dried, nitrogen-purged flask, add methyltriphenylphosphonium bromide (1.2 equiv) and anhydrous THF (0.2 M). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add potassium tert-butoxide (1.15 equiv) portion-wise.

    • Self-Validation Check: The suspension must turn a brilliant, persistent canary yellow, indicating the successful formation of the methylenetriphenylphosphorane ylide. If the solution remains white, the THF is wet, and the run must be aborted.

  • Substrate Addition: Dissolve 2-methyl-5-nitrobenzaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add dropwise over 15 minutes to maintain the internal temperature below 5 °C[4].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC): Sample 50 µL of the mixture, quench with 100 µL water, extract with 200 µL EtOAc. Analyze via TLC (Hexanes/EtOAc 9:1). The protocol is validated to proceed to workup only when the aldehyde spot (UV active, stains with 2,4-DNP) is completely consumed, replaced by a higher running non-polar spot.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield the product as a pale yellow oil.

Protocol B: Suzuki-Miyaura Vinylation (Recommended for Scale-Up)

Objective: Greener, high-yielding cross-coupling utilizing bench-stable trifluoroborates.

  • Reaction Setup: In a Schlenk flask, combine 2-bromo-1-methyl-4-nitrobenzene (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv), and Cs₂CO₃ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/Water (10:1, 0.2 M).

    • Causality Note: Water is strictly required to hydrolyze the trifluoroborate into the active boronic acid species in situ.

  • Heating: Heat the biphasic mixture to 85 °C under vigorous stirring for 6 hours.

  • In-Process Control (IPC): Analyze the organic layer via LC-MS. The target mass [M+H]⁺ 164.1 should be the dominant peak, with complete disappearance of the 245/247 [M]⁺ isotopic doublet of the starting bromide[3].

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Filter the organic phase through a short pad of Celite to remove palladium black. Concentrate and purify via vacuum distillation or column chromatography.

Conclusion

The synthesis of 2-ethenyl-1-methyl-4-nitrobenzene requires a nuanced understanding of the electronic interplay within the nitro-toluene scaffold. While the Wittig olefination from 2-methyl-5-nitrobenzaldehyde offers a robust, metal-free route provided the correct non-nucleophilic base is utilized, modern Suzuki-Miyaura cross-couplings from 2-bromo-1-methyl-4-nitrobenzene provide a highly scalable, high-yielding alternative that capitalizes on the accelerated oxidative addition kinetics induced by the para-nitro group.

Sources

Foundational

A Computational Exploration of 2-Ethenyl-1-methyl-4-nitrobenzene: A Technical Guide for Researchers

This technical guide provides a comprehensive framework for the computational investigation of 2-Ethenyl-1-methyl-4-nitrobenzene, a molecule at the intersection of substituted styrenes and nitroaromatics. For researchers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the computational investigation of 2-Ethenyl-1-methyl-4-nitrobenzene, a molecule at the intersection of substituted styrenes and nitroaromatics. For researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical underpinnings, practical methodologies, and expected outcomes of a rigorous computational analysis. By leveraging Density Functional Theory (DFT), we can elucidate the electronic structure, reactivity, and spectroscopic properties of this molecule, thereby paving the way for its potential applications.

Introduction: The Scientific Imperative

2-Ethenyl-1-methyl-4-nitrobenzene, while not extensively characterized in existing literature, represents a fascinating subject for computational inquiry. Its constituent functional groups—a vinyl (ethenyl) group, a methyl group, and a nitro group—attached to a benzene ring suggest a rich and complex electronic landscape. The vinyl group offers a site for polymerization and other addition reactions, making it a potential monomer for novel polymers with unique optoelectronic properties.[1][2] The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and reactivity, a characteristic feature of many industrially important compounds, including dyes, pesticides, and pharmaceuticals.[3][4] The methyl group, being electron-donating, further modulates the electronic environment of the aromatic ring.[5][6]

A thorough computational study is therefore essential to predict the molecule's behavior and guide synthetic efforts. By understanding its fundamental properties, we can unlock its potential in areas such as:

  • Materials Science: As a monomer for polymers with tailored electronic and optical properties.[1]

  • Organic Synthesis: As a versatile building block for more complex molecules.[7]

  • Pharmaceutical Chemistry: As a scaffold for the design of novel therapeutic agents, leveraging the known bioactivity of nitroaromatic compounds.

This guide will provide the necessary theoretical and practical framework for such an investigation.

Theoretical Framework and Computational Methodology

The cornerstone of this proposed study is Density Functional Theory (DFT), a powerful quantum mechanical method that allows for the accurate calculation of molecular properties.[8][9] Our choice of methodology is guided by established practices for similar aromatic and nitro-containing compounds.[3][4]

Selection of Computational Approach

Expertise in Action: The selection of the functional and basis set is critical for obtaining reliable results. For molecules like 2-Ethenyl-1-methyl-4-nitrobenzene, which feature a conjugated π-system and a highly polar nitro group, a hybrid functional is often the most suitable choice. We propose the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which has consistently demonstrated a good balance of accuracy and computational efficiency for organic molecules.[3][4]

For the basis set, we recommend the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the presence of the electronegative nitro group, while the polarization functions (d,p) allow for greater flexibility in describing the bonding environment, particularly around the vinyl and nitro groups.

All calculations will be performed using a reputable quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Computational Workflow

The proposed computational study will follow a systematic workflow to ensure the comprehensive characterization of 2-Ethenyl-1-methyl-4-nitrobenzene.

Computational Workflow A Initial Structure Generation B Geometry Optimization A->B DFT/B3LYP/6-311++G(d,p) C Frequency Calculation B->C Confirmation of Minimum Energy D Electronic Properties Analysis C->D E Spectroscopic Properties Simulation C->E F HOMO-LUMO Analysis D->F G Electrostatic Potential Mapping D->G H IR Spectrum E->H I UV-Vis Spectrum E->I

Caption: A schematic of the proposed computational workflow.

Predicted Outcomes and Scientific Interpretation

This section details the expected results from the computational analysis and provides insights into their interpretation.

Molecular Geometry and Stability

The geometry optimization will yield the most stable three-dimensional structure of 2-Ethenyl-1-methyl-4-nitrobenzene. Key parameters to analyze include:

  • Bond Lengths and Angles: Deviations from standard values can indicate electronic effects such as conjugation and hyperconjugation.

  • Dihedral Angles: The orientation of the vinyl and nitro groups relative to the benzene ring will reveal the extent of planarity and potential steric hindrance.

A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[9] The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule.

Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity.

  • HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.

  • LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[9]

FMO HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Energy_Gap Energy Gap (ΔE) (Reactivity Indicator) LUMO->Energy_Gap Energy_Gap->HOMO

Caption: Relationship between HOMO, LUMO, and the energy gap.

For 2-Ethenyl-1-methyl-4-nitrobenzene, we anticipate that the HOMO will be localized primarily on the benzene ring and the vinyl group, while the LUMO will be concentrated on the electron-withdrawing nitro group.[3]

The MEP map provides a visual representation of the charge distribution within the molecule. It allows for the identification of electrophilic and nucleophilic sites.

  • Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. We expect these to be located around the oxygen atoms of the nitro group.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack.

The MEP map will be invaluable for predicting the molecule's intermolecular interactions and reactivity towards different reagents.

Spectroscopic Properties

The calculated vibrational frequencies will be used to simulate the IR spectrum. This allows for the assignment of characteristic vibrational modes to specific functional groups, such as:

  • C=C stretching of the vinyl group and the aromatic ring.

  • N-O stretching of the nitro group.

  • C-H stretching of the methyl group and the aromatic ring.

This predicted spectrum can serve as a benchmark for experimental characterization.

Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectrum (UV-Vis).[9] This will provide information about the electronic transitions within the molecule, including the energies and intensities of the absorption bands. The calculated spectrum can aid in understanding the molecule's color and its potential applications in optoelectronic devices.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the proposed computational experiments.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Structure Input: Build the initial 3D structure of 2-Ethenyl-1-methyl-4-nitrobenzene using a molecular modeling software (e.g., GaussView, Avogadro).

  • Input File Generation: Create an input file for the chosen quantum chemistry software. Specify the following keywords:

    • #p B3LYP/6-311++G(d,p) Opt Freq

    • Define the charge (0) and multiplicity (singlet).

    • Provide the Cartesian coordinates of the initial structure.

  • Job Submission: Submit the input file to the computational server.

  • Analysis of Results:

    • Verify that the optimization has converged.

    • Confirm the absence of imaginary frequencies in the output file.

    • Extract the optimized Cartesian coordinates, bond lengths, angles, and dihedral angles.

    • Visualize the calculated vibrational modes and the predicted IR spectrum.

Protocol 2: Electronic Properties and Spectroscopic Analysis
  • Input File Preparation: Using the optimized geometry from Protocol 1, create a new input file for a single-point energy calculation. Include keywords for generating molecular orbitals and population analysis.

  • TD-DFT Calculation: For the UV-Vis spectrum, perform a TD-DFT calculation using the optimized geometry. Specify the number of excited states to be calculated.

  • Data Extraction and Visualization:

    • Extract the HOMO and LUMO energies and visualize their spatial distribution.

    • Generate the MEP map.

    • Plot the simulated UV-Vis spectrum.

Data Presentation

The quantitative data generated from these computational studies should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Key Geometric Parameters of 2-Ethenyl-1-methyl-4-nitrobenzene

ParameterCalculated Value (Å or °)
C=C (vinyl) bond length
C-N bond length
N-O bond lengths
C-C-C bond angles
C-N-O bond angles
Dihedral angle (ring-vinyl)
Dihedral angle (ring-nitro)

Table 2: Calculated Electronic Properties

PropertyValue (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Ionization Potential
Electron Affinity

Table 3: Predicted Major IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational Mode
N-O symmetric stretch
N-O asymmetric stretch
C=C vinyl stretch
Aromatic C=C stretch
C-H methyl stretch

Table 4: Predicted UV-Vis Absorption Maxima

Wavelength (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution
HOMO -> LUMO
HOMO-1 -> LUMO

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational strategy for the characterization of 2-Ethenyl-1-methyl-4-nitrobenzene. The proposed DFT calculations will provide fundamental insights into the molecule's geometric, electronic, and spectroscopic properties. These theoretical predictions will be instrumental in guiding future experimental work, including synthesis, characterization, and application in materials science and medicinal chemistry. The synergy between computational and experimental approaches will be key to unlocking the full potential of this promising molecule.

References

  • A DFT Study of the cis-Dihydroxylation of Nitroaromatic Compounds Catalyzed by Nitrobenzene Dioxygenase. The Journal of Physical Chemistry B. [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]

  • 2-Ethyl-4-methyl-1-nitrobenzene | C9H11NO2 | CID 11171164. PubChem. [Link]

  • 2-Ethyl-1-methyl-4-nitrobenzene. LookChem. [Link]

  • 2-Ethyl-1-methyl-4-nitrobenzene | C9H11NO2 | CID 20146924. PubChem. [Link]

  • Styrene monomer as potential material for design of new optoelectronic and nonlinear optical polymers: density functional theory study. Royal Society Open Science. [Link]

  • DFT Study of Electronic Transfer Properties of Carboxyl and Nitro Substituted Benzene. AIP Publishing. [Link]

  • DFT Study on the Mechanism of 4,4′-Bipyridine-Catalyzed Nitrobenzene Reduction by Diboron(4) Compounds. Jiao Research Group. [Link]

  • Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research. [Link]

  • Stereoselective Copolymerization of Styrene with para-Substituted Styrenes Catalyzed by Half-Titanocenes: An Experimental and Computational Study. Macromolecules. [Link]

  • The calculated structure of styrene in S 0 , S 1 , and S 2. ResearchGate. [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. PMC. [Link]

  • 2-Ethyl-4-methyl-1-nitrobenzene | CAS#:102878-75-1. Chemsrc. [Link]

  • Studies on computational chemistry and complexation behavior between Poly(styrene-co-methacrylic acid) and Poly(styrene-co-4-vinylpyridine). Moroccan Journal of Chemistry. [Link]

  • Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. MDPI. [Link]

  • Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • Benzene, 2-ethyl-4-methyl-1-nitro-. LookChem. [Link]

  • Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene. PrepChem.com. [Link]

  • Benzene, 1-methyl-4-nitro-. NIST WebBook. [Link]

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Theoretical and experimental studies on 2-(2-methyl-5-nitro-1-imidazolyl)ethanol. European Journal of Chemistry. [Link]

  • electrophilic substitution in methylbenzene and nitrobenzene. Chemguide. [Link]

  • Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. YouTube. [Link]

  • Reactivity of Methyl and Nitro Benzene. Scribd. [Link]

Sources

Exploratory

Thermal Stability and Handling of 2-Ethenyl-1-methyl-4-nitrobenzene: A Technical Guide for Process Safety and Drug Development

Introduction & Structural Analysis 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2) is a bifunctional aromatic compound that presents significant thermal hazards during chemical synthesis, storage, and scale-up manuf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2) is a bifunctional aromatic compound that presents significant thermal hazards during chemical synthesis, storage, and scale-up manufacturing. As a styrene derivative bearing a strongly electron-withdrawing nitro group, the molecule exhibits a dual-threat thermal profile. The nitro group depletes electron density from the aromatic ring and the conjugated vinyl moiety, rendering the ethenyl group highly susceptible to radical attack and self-initiated polymerization . Concurrently, the high bond-dissociation energy of the C−NO2​ bond (approximately 297 kJ/mol) means that any high-temperature decomposition will be violently exothermic, often leading to rapid pressure generation and explosive runaway .

Mechanisms of Thermal Instability

The thermal failure of 2-Ethenyl-1-methyl-4-nitrobenzene occurs via two interconnected, cascading pathways:

G A 2-Ethenyl-1-methyl-4-nitrobenzene (Thermal/Light Stress) B Vinyl Group Activation (Radical Initiation) A->B Low Temp (>60°C) C Nitro Group Excitation (C-NO2 Bond Cleavage) A->C High Temp (>200°C) D Exothermic Polymerization (Heat Accumulation) B->D Self-accelerating E Thermal Runaway (Explosive Decomposition) C->E Adiabatic conditions D->E Exothermic heat triggers secondary decomposition

Mechanistic pathways of thermal failure in 2-Ethenyl-1-methyl-4-nitrobenzene.

Experimental Protocols for Stability Assessment

To safely scale reactions involving this compound, a self-validating, two-tiered thermal assessment is required.

Protocol 1: Differential Scanning Calorimetry (DSC) for Exothermic Screening

Causality: DSC is utilized as the first-line screening tool because it rapidly identifies the onset temperature ( Tonset​ ) and the total energy release ( ΔH ) using microgram quantities, minimizing explosion risks during initial testing . Self-Validating Step: A blank crucible run is performed prior to sample testing to establish a thermal baseline, ensuring that subsequent exothermic peaks are strictly sample-derived and not instrumental artifacts.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using high-purity Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ) standards to ensure thermodynamic accuracy.

  • Sample Preparation: Under an argon atmosphere, precisely weigh 1.0 to 3.0 mg of 2-Ethenyl-1-methyl-4-nitrobenzene into a high-pressure, gold-plated crucible. Seal the crucible to prevent volatile loss prior to decomposition.

  • Baseline Acquisition: Run an empty sealed crucible from 25 °C to 350 °C at 5 °C/min to generate a baseline.

  • Thermal Profiling: Heat the sample crucible from 25 °C to 350 °C at a linear heating rate of 2–5 °C/min.

  • Data Analysis: Integrate the area under the exothermic peak to calculate ΔH (J/g) and identify Tonset​ . If ΔH>100 J/g, proceed immediately to ARC testing.

Protocol 2: Accelerating Rate Calorimetry (ARC) for Adiabatic Scale-Up

Causality: While DSC provides fundamental thermodynamic data, it cannot simulate the heat accumulation that occurs in large-scale reactors. ARC operates under strictly adiabatic conditions to determine the Time-to-Maximum Rate (TMR), a critical parameter for defining the "point of no return" in plant-scale operations .

Step-by-Step Methodology:

  • Sample Loading: Transfer 2.0 g of the compound into a spherical titanium ARC bomb. Add a known concentration of an inhibitor (e.g., 4-tert-butylcatechol) if evaluating stabilized formulations.

  • System Purge: Purge the bomb with nitrogen three times to remove oxygen, preventing oxidative interference.

  • HWS Sequence: Initiate the Heat-Wait-Search (HWS) program. Heat the sample to 50 °C, wait for thermal equilibrium (15 mins), and search for self-heating.

  • Adiabatic Tracking: If the self-heating rate exceeds the sensitivity threshold (0.02 °C/min), the instrument switches to adiabatic mode, tracking the exothermic runaway until completion.

  • Kinetic Extraction: Calculate the activation energy ( Ea​ ) and TMR from the temperature-time and pressure-time curves.

W S1 Sample Preparation (Inert Atmosphere, 1-3 mg) S2 DSC Screening (Linear Heating 2-5°C/min) S1->S2 S3 Identify Exothermic Onset (T_onset & ΔH) S2->S3 S4 ARC Adiabatic Testing (Heat-Wait-Search) S3->S4 If ΔH > 100 J/g S5 Determine TMR (Time to Maximum Rate) S4->S5 S6 Establish Safe Handling Protocols & Dosing S5->S6

Step-by-step workflow for the thermal hazard assessment of reactive nitroaromatics.

Quantitative Data Presentation

The following table summarizes the comparative thermal stability metrics of 2-Ethenyl-1-methyl-4-nitrobenzene against standard nitroaromatic benchmarks. The dual-hazard nature of the nitrostyrene derivative results in a significantly lower initial onset temperature due to polymerization.

Compound Tonset​ (DSC, °C) ΔHdecomp​ (J/g)Primary Hazard
4-Nitrotoluene ~280 - 300~1500Exothermic Decomposition
2,4-Dinitrotoluene ~250 - 280~2200Explosive Runaway
2-Ethenyl-1-methyl-4-nitrobenzene ~100 (Polymerization)~230 (Decomposition)> 1800 (Combined)Polymerization-Induced Runaway
2,6-Dinitrophenol ~260~1850Exothermic Decomposition

Process Safety and Handling Guidelines

To safely handle 2-Ethenyl-1-methyl-4-nitrobenzene in drug development workflows, the following controls are mandatory:

  • Inhibitor Dosing: The monomer must be stabilized with phenolic inhibitors such as 4-tert-butylcatechol (TBC) or stable nitroxide radicals like TEMPO. These agents scavenge early radicals and prevent the polymerization cascade .

  • Temperature Control: Storage must be maintained at -20 °C under an inert argon atmosphere, protected from light. During synthesis, active cooling (e.g., ice-water baths) and slow, controlled addition of reagents are required to prevent localized hot spots that could trigger an adiabatic runaway .

  • Inhibitor Removal: Prior to reaction, inhibitors can be removed via a basic alumina plug or an aqueous base wash (e.g., 5% NaOH). Vacuum distillation is highly discouraged due to the extreme risk of heat-induced polymerization in the distillation pot .

References

  • [1] Muşuc, A. M., Răzuş, D., & Oancea, D. INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. University of Bucharest. URL: [Link]

  • [2] Wang, Q., et al. Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. ResearchGate. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 2-Ethenyl-1-methyl-4-nitrobenzene: A Guide for Organic Synthesis

Introduction 2-Ethenyl-1-methyl-4-nitrobenzene, more commonly known as 2-vinyl-4-nitrotoluene, is a bifunctional organic molecule poised for significant applications in modern organic synthesis. Its structure, featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Ethenyl-1-methyl-4-nitrobenzene, more commonly known as 2-vinyl-4-nitrotoluene, is a bifunctional organic molecule poised for significant applications in modern organic synthesis. Its structure, featuring a reactive vinyl group and an electron-withdrawing nitro group on a toluene scaffold, offers a unique combination of reactive sites. This guide provides an in-depth exploration of the synthetic potential of this compound, offering insights into its preparation and diverse applications for researchers, scientists, and professionals in drug development. While direct literature on this specific molecule is nascent, its reactivity can be confidently inferred from the well-established chemistry of its constituent functional groups and analogous structures.

Physicochemical Properties and Reactivity Profile

A comprehensive understanding of the physicochemical properties of 2-ethenyl-1-methyl-4-nitrobenzene is crucial for its effective application. The table below summarizes key predicted and known properties of related compounds.

PropertyValue/DescriptionSignificance in Synthesis
Molecular Formula C₉H₉NO₂Provides the elemental composition.
Molecular Weight 163.17 g/mol Essential for stoichiometric calculations.
Appearance Expected to be a yellow solid or oilThe color is characteristic of many nitroaromatic compounds.
Solubility Likely soluble in common organic solvents (e.g., DCM, THF, acetone); sparingly soluble in water.Crucial for selecting appropriate reaction and purification solvents.
Reactivity The vinyl group is susceptible to polymerization and electrophilic addition. The nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be reduced to an amine. The methyl group can potentially be functionalized.This dual reactivity is the cornerstone of its synthetic utility.

Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene

The synthesis of 2-ethenyl-1-methyl-4-nitrobenzene can be approached through several strategic pathways, primarily involving the introduction of the vinyl group onto a pre-functionalized nitrotoluene ring.

Protocol 1: Wittig Reaction of 2-Methyl-4-nitrobenzaldehyde

This classic olefination method provides a reliable route to the target compound.

Workflow:

A Methyltriphenylphosphonium bromide C Phosphonium Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi, NaH) B->C E 2-Ethenyl-1-methyl-4-nitrobenzene C->E D 2-Methyl-4-nitrobenzaldehyde D->E Wittig Reaction F Triphenylphosphine oxide E->F Byproduct

Caption: Wittig olefination workflow.

Step-by-Step Protocol:

  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes or sodium hydride (NaH), to the suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color will typically change to deep red or orange, indicating the formation of the phosphonium ylide.

  • Wittig Reaction: In a separate flask, dissolve 2-methyl-4-nitrobenzaldehyde in anhydrous THF.

  • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired 2-ethenyl-1-methyl-4-nitrobenzene from the triphenylphosphine oxide byproduct.

Applications in Organic Synthesis

The unique structural features of 2-ethenyl-1-methyl-4-nitrobenzene make it a versatile building block in a variety of organic transformations.

Monomer for Polymerization

The vinyl group in 2-ethenyl-1-methyl-4-nitrobenzene allows it to act as a monomer in polymerization reactions. However, the presence of the nitro group can significantly influence the polymerization process. Analogous to β-nitrostyrene, 2-ethenyl-1-methyl-4-nitrobenzene can act as a strong inhibitor in free-radical polymerization due to the potential for the nitro group to scavenge radicals.[1][2] Conversely, anionic polymerization may be a more suitable method for creating polymers with nitro-functionalized aromatic side chains.[3]

Key Considerations:

  • Inhibition in Radical Polymerization: The nitro group can react with growing polymer radicals, terminating the chain. This inhibitory effect is more pronounced with electron-donating radicals.[1]

  • Anionic Polymerization: The electron-withdrawing nature of the nitro group can facilitate anionic polymerization, initiated by strong bases or organometallic reagents.[3]

  • Controlled Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be employed to achieve better control over the polymerization of such functionalized monomers.

Dienophile in Diels-Alder Reactions

The electron-withdrawing nitro group activates the vinyl moiety, making 2-ethenyl-1-methyl-4-nitrobenzene an excellent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction.[4][5] This provides a powerful tool for the construction of substituted cyclohexene rings, which are prevalent in many natural products and pharmaceuticals.

Reaction Scheme:

Diene Diene Product Cyclohexene Adduct Diene->Product [4+2] Cycloaddition Dienophile 2-Ethenyl-1-methyl-4-nitrobenzene Dienophile->Product

Caption: Diels-Alder reaction scheme.

General Protocol:

  • In a pressure-tolerant reaction vessel, dissolve the diene and 2-ethenyl-1-methyl-4-nitrobenzene (typically in a 1:1 to 1.2:1 molar ratio) in a suitable solvent such as toluene, xylene, or a chlorinated solvent.

  • For less reactive dienes, a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can be added to enhance the dienophilicity of the vinyl group.

  • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux), and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Substrate for Cross-Coupling Reactions

The vinyl group of 2-ethenyl-1-methyl-4-nitrobenzene can participate in various palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions.[6][7][8] These reactions are fundamental for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Example: Heck Reaction

A Aryl Halide (Ar-X) E Stilbene Derivative A->E Heck Coupling B 2-Ethenyl-1-methyl-4-nitrobenzene B->E C Pd Catalyst (e.g., Pd(OAc)₂) C->E D Base (e.g., Et₃N, K₂CO₃) D->E

Caption: Heck cross-coupling reaction.

General Protocol:

  • To a reaction flask, add the aryl halide, 2-ethenyl-1-methyl-4-nitrobenzene (typically 1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine ligand (if required), and a base (e.g., triethylamine, potassium carbonate).

  • Add a suitable solvent such as DMF, NMP, or acetonitrile.

  • Degas the reaction mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Precursor for Heterocyclic Synthesis

The dual functionality of 2-ethenyl-1-methyl-4-nitrobenzene makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly nitrogen-containing heterocycles.

a) Synthesis of Quinolines

Reduction of the nitro group to an amine furnishes 2-vinyl-4-methylaniline. This intermediate can then undergo cyclization reactions to form quinoline derivatives, which are important scaffolds in medicinal chemistry.[9]

Synthetic Pathway:

A 2-Ethenyl-1-methyl-4-nitrobenzene C 2-Vinyl-4-methylaniline A->C Reduction B Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C) B->C F Quinoline Derivative C->F Doebner-von Miller Reaction D Carbonyl Compound D->F E Acid Catalyst E->F

Caption: Synthesis of quinolines.

Protocol for Reduction:

  • Dissolve 2-ethenyl-1-methyl-4-nitrobenzene in a suitable solvent like ethanol or ethyl acetate.

  • For catalytic hydrogenation, add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker).

  • Alternatively, for chemical reduction, add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at 0 °C and then allow it to warm to room temperature.[10]

  • Monitor the reaction until the starting material is fully consumed.

  • After completion, filter the catalyst (for hydrogenation) or neutralize the acid and extract the product.

  • Purify the resulting 2-vinyl-4-methylaniline by column chromatography.

The subsequent cyclization to form the quinoline ring can be achieved through various named reactions, such as the Doebner-von Miller reaction, by reacting the aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.[11]

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, especially polynitrated compounds. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-Ethenyl-1-methyl-4-nitrobenzene, while not extensively documented, represents a highly promising and versatile building block for organic synthesis. Its unique combination of a reactive vinyl group and a modifiable nitro group opens avenues for the creation of complex molecules, including polymers, substituted carbocycles, and nitrogen-containing heterocycles. The protocols and applications detailed in this guide, based on the established reactivity of analogous compounds, provide a solid foundation for researchers to explore the full synthetic potential of this intriguing molecule.

References

  • [National Center for Biotechnology Information. (n.d.). [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[1][3]Oxazino[2,3-b][1][3]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][1][3]oxazine Derivatives.]([Link])

Sources

Application

Application Note: Reaction Mechanisms and Synthetic Utility of 2-Ethenyl-1-methyl-4-nitrobenzene

Executive Summary The compound 2-Ethenyl-1-methyl-4-nitrobenzene (CAS 928248-66-2), also known as 1-methyl-4-nitro-2-vinylbenzene, is a highly functionalized styrene derivative that serves as a critical building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Ethenyl-1-methyl-4-nitrobenzene (CAS 928248-66-2), also known as 1-methyl-4-nitro-2-vinylbenzene, is a highly functionalized styrene derivative that serves as a critical building block in advanced drug development and materials science[1]. Its unique structure—featuring a polymerizable/reactive vinyl group, a sterically demanding ortho-methyl group, and a strongly electron-withdrawing para-nitro group—creates a highly specific electronic and steric environment. This guide explores the causality behind its reactivity, providing self-validating protocols and mechanistic insights for two primary synthetic pathways: Asymmetric Shi Epoxidation and Regioselective Mizoroki-Heck Cross-Coupling .

Mechanistic Pathway I: Asymmetric Shi Epoxidation

Causality & Kinetics

Epoxidizing electron-deficient styrenes is notoriously challenging. Standard peroxyacids (e.g., mCPBA) rely on the nucleophilicity of the alkene, which is severely dampened in 2-ethenyl-1-methyl-4-nitrobenzene due to the electron-withdrawing nitro group.

To overcome this kinetic barrier, the employs a highly reactive chiral dioxirane intermediate[2]. This intermediate is generated in situ from a D-fructose-derived chiral ketone and potassium peroxymonosulfate (Oxone)[3]. The reaction proceeds via a spiro transition state, ensuring high enantiomeric excess (ee). Because the nitro group deactivates the alkene, maintaining a highly alkaline environment (pH > 10) is critical; this pH effect increases the conversion rate of deactivated styrenes by up to 10-fold while preventing the non-productive decomposition of the dioxirane[2].

Self-Validating Protocol: Catalytic Asymmetric Epoxidation

This protocol includes built-in validation checkpoints to ensure catalyst integrity and reaction completion.

  • Catalyst and Substrate Preparation: Dissolve 2-ethenyl-1-methyl-4-nitrobenzene (1.0 equiv, 10 mmol) and the D-fructose-derived ketone catalyst (0.2 equiv) in a biphasic mixture of acetonitrile/dimethoxymethane (1:2 v/v) and buffer (0.05 M Na2B4O7 in water).

  • Oxidant Addition (Validation Checkpoint): Cool the mixture to 0 °C. Begin the simultaneous, dropwise addition of an aqueous solution of Oxone (1.5 equiv) and a solution of K2CO3 (to control pH). Validation: Continuously monitor the pH using a calibrated probe. The pH must remain between 10.2 and 10.5. A drop below pH 10.0 indicates stalled Oxone activation and risks epimerization of the stereocenters.

  • Reaction Monitoring: Stir vigorously for 2–4 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 8:2) or GC-FID.

  • Quenching and Isolation: Quench the remaining oxidant with dimethyl sulfide. Extract the aqueous layer with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Chiral Validation: Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column). Expected ee is >90% for the (R,R)-epoxide.

Mechanistic Workflow Diagram

ShiEpoxidation Ketone Chiral Ketone (D-Fructose Derived) Dioxirane Chiral Dioxirane Active Oxidant Ketone->Dioxirane Oxidation Oxone Oxone (KHSO5) Buffer pH 10.5 Oxone->Dioxirane Dioxirane->Ketone Catalyst Regeneration Product Chiral Epoxide (>90% ee) Dioxirane->Product Oxygen Transfer Substrate 2-Ethenyl-1-methyl- 4-nitrobenzene Substrate->Product

Caption: Catalytic cycle of the Shi epoxidation showing dioxirane generation and oxygen transfer.

Mechanistic Pathway II: Regioselective Mizoroki-Heck Cross-Coupling

Causality & Regiocontrol

The Mizoroki-Heck reaction couples an aryl halide with an alkene. For 2-ethenyl-1-methyl-4-nitrobenzene, regioselectivity (forming the linear β -isomer vs. the branched α -isomer) is dictated by a delicate balance of electronic and steric effects[4].

A comprehensive demonstrates that electron-withdrawing groups (EWGs) strongly favor the neutral palladium pathway, which drives migratory insertion toward the less hindered β -carbon, yielding the linear trans-isomer[5]. Conversely, the bulky ortho-methyl group provides a steric clash that physically blocks the palladium-aryl complex from accessing the α -position during the syn-insertion step[6]. Therefore, the synergistic combination of the para-nitro group (electronic) and the ortho-methyl group (steric) guarantees near-exclusive β -regioselectivity.

Self-Validating Protocol: Regioselective Heck Coupling

This protocol is optimized for high regiocontrol and includes visual/analytical checkpoints for catalyst lifecycle management.

  • System Purging: In an oven-dried Schlenk flask, combine 2-ethenyl-1-methyl-4-nitrobenzene (1.2 equiv), aryl iodide (1.0 equiv), Pd(OAc)2 (5 mol%), tri-o-tolylphosphine (10 mol%), and anhydrous triethylamine (2.0 equiv) in DMF. Purge the system with Argon for 15 minutes. Causality: Tri-o-tolylphosphine is chosen because its steric bulk promotes the formation of the highly active, coordinatively unsaturated 14-electron Pd(0) species.

  • Coupling Reaction: Heat the mixture to 90 °C under Argon. Validation: The solution should transition to a deep homogeneous color. The premature appearance of a black precipitate (Palladium black) indicates catalyst deactivation via phosphine oxidation or ligand dissociation. If this occurs, halt the reaction and re-optimize the inert atmosphere.

  • Analytical Checkpoint: After 12 hours, sample the reaction for GC-MS. The complete consumption of the aryl iodide and the presence of a single product peak (the trans- β -coupled product) validates the regioselectivity[6].

  • Workup: Cool to room temperature, dilute with water, and extract with diethyl ether. Wash the organic layer extensively with water to remove DMF and triethylamine hydroiodide salts. Purify via flash chromatography.

Mechanistic Workflow Diagram

HeckMechanism Pd0 Pd(0) Catalyst Active 14e- Species OxAdd Oxidative Addition Ar-Pd(II)-X Complex Pd0->OxAdd + Ar-I Coord Olefin Coordination pi-Complex Formation OxAdd->Coord + Nitro-styrene MigIns Migratory Insertion beta-Aryl Addition Coord->MigIns Syn-Insertion BetaElim beta-Hydride Elim. Product Release MigIns->BetaElim C-C Bond Formed Regen Catalyst Regeneration Base neutralizes HX BetaElim->Regen - Trans-Alkene Regen->Pd0 + Et3N

Caption: Mizoroki-Heck catalytic cycle emphasizing the β -regioselective migratory insertion step.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and regioselectivity metrics for the functionalization of 2-ethenyl-1-methyl-4-nitrobenzene based on established mechanistic models[3],[5].

Reaction PathwayKey Reagents / CatalystIntermediateRegioselectivity / StereocontrolExpected Yield
Shi Epoxidation D-Fructose Ketone, Oxone, pH 10.5 BufferChiral Dioxirane> 92% ee (R,R-isomer)80–85%
Heck Cross-Coupling Pd(OAc)2, P(o-tol)3, Et3N, Aryl IodideAr-Pd(II)-Alkene π -complex> 98:2 ( β : α insertion ratio)85–90%
Ozonolysis (Cleavage) O3, then Dimethyl Sulfide (DMS)Primary Ozonide / Criegee Int.N/A (Yields 2-methyl-5-nitrobenzaldehyde)> 95%

References

  • Shi Epoxidation Organic Chemistry Portal URL: [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry National Center for Biotechnology Information (PMC) URL:[Link]

  • Shi epoxidation Grokipedia URL: [Link]

  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes ACS Publications (Organometallics) URL:[Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction ChemRxiv URL:[Link]

Sources

Method

Application Notes and Protocols for the Analytical Quantification of 2-Ethenyl-1-methyl-4-nitrobenzene

Preamble: Navigating the Analytical Landscape for a Novel Nitroaromatic Compound The robust and accurate quantification of 2-Ethenyl-1-methyl-4-nitrobenzene, a substituted nitroaromatic compound, is a critical requiremen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Navigating the Analytical Landscape for a Novel Nitroaromatic Compound

The robust and accurate quantification of 2-Ethenyl-1-methyl-4-nitrobenzene, a substituted nitroaromatic compound, is a critical requirement for researchers and professionals in drug development and chemical synthesis. Due to the limited availability of specific validated analytical methods for this particular analyte in peer-reviewed literature, this guide presents a detailed, proposed analytical framework. The methodologies described herein are rooted in established and validated techniques for structurally analogous nitroaromatic compounds.[1][2][3] This document is intended to serve as a comprehensive starting point for the development and validation of analytical protocols tailored to 2-Ethenyl-1-methyl-4-nitrobenzene.

The physicochemical properties of 2-Ethenyl-1-methyl-4-nitrobenzene, inferred from its structure—a substituted toluene with both a nitro and an ethenyl group—suggest a semi-volatile organic compound with significant UV absorbance due to the nitroaromatic chromophore. These characteristics make it amenable to analysis by both gas chromatography (GC) and high-performance liquid chromatography (HPLC). This guide will provide detailed protocols for both approaches, empowering the user to select the most appropriate method based on their specific analytical requirements, such as sample matrix complexity, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach for Volatile and Semi-Volatile Analytes

GC-MS is a powerful technique for the separation and detection of volatile and semi-volatile compounds.[2] For a compound like 2-Ethenyl-1-methyl-4-nitrobenzene, its anticipated volatility makes it an excellent candidate for GC analysis. The coupling of GC with a mass spectrometer provides high selectivity and sensitivity, which is particularly advantageous for the analysis of complex matrices and for trace-level quantification.

Rationale for Methodological Choices in GC-MS Analysis

The selection of the GC column and instrumental parameters is critical for achieving optimal separation and detection. A mid-polarity capillary column is proposed to effectively resolve the analyte from potential impurities. The use of electron ionization (EI) in the mass spectrometer is expected to produce a characteristic fragmentation pattern for 2-Ethenyl-1-methyl-4-nitrobenzene, enabling both qualitative identification and quantitative analysis.

Proposed GC-MS Protocol

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of 2-Ethenyl-1-methyl-4-nitrobenzene in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction (for solid or liquid matrices): For solid samples, use a suitable extraction technique such as sonication or Soxhlet extraction with an appropriate solvent. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering matrix components.

Instrumentation and Analytical Conditions:

Parameter Value Justification
Gas Chromatograph Agilent 8890 GC System or equivalentProvides precise temperature and flow control.
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar to mid-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 250 °CEnsures efficient volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard volume for capillary GC.
Injection Mode SplitlessTo maximize the transfer of the analyte to the column for trace-level analysis.
Carrier Gas HeliumAn inert carrier gas that provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.
Oven Temperature Program Initial: 80 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature below the boiling point of the solvent, followed by a ramp to elute the analyte and any higher-boiling impurities.
Mass Spectrometer Agilent 5977B MSD or equivalentA sensitive and robust mass selective detector.
Ionization Mode Electron Ionization (EI)A standard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temperature 230 °COptimizes ionization efficiency.
Quadrupole Temperature 150 °CMaintains a stable electric field.
Acquisition Mode Scan (m/z 50-300) and/or Selected Ion Monitoring (SIM)Scan mode for initial identification and SIM mode for enhanced sensitivity in quantitative analysis.

Data Analysis:

  • Qualitative Identification: Identify the 2-Ethenyl-1-methyl-4-nitrobenzene peak in the chromatogram by its retention time and by comparing its mass spectrum with the expected fragmentation pattern. The molecular ion peak would be expected at m/z 163.18.

  • Quantitative Analysis: In SIM mode, monitor characteristic ions of 2-Ethenyl-1-methyl-4-nitrobenzene. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject Sample/Standard Standard->Injection Sample Extract Analyte from Sample Matrix Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Qualitative Identification Detection->Identification Quantification Quantitative Analysis Detection->Quantification

Caption: Workflow for the GC-MS analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Versatile and Robust Approach

HPLC with UV detection is a widely used and versatile technique for the analysis of non-volatile and semi-volatile compounds.[1] The presence of the nitroaromatic chromophore in 2-Ethenyl-1-methyl-4-nitrobenzene makes it an ideal candidate for UV detection, offering a robust and cost-effective analytical solution.

Rationale for Methodological Choices in HPLC-UV Analysis

A reverse-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic compounds.[4] The choice of a C18 column provides excellent retention and separation capabilities. The mobile phase composition can be optimized to achieve the desired retention time and peak shape.

Proposed HPLC-UV Protocol

Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of 2-Ethenyl-1-methyl-4-nitrobenzene in a high-purity solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to prepare a series of calibration standards ranging from 0.1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to ensure compatibility and good peak shape. Filter all samples and standards through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Instrumentation and Analytical Conditions:

Parameter Value Justification
HPLC System Agilent 1260 Infinity II LC System or equivalentProvides accurate and reproducible solvent delivery and sample injection.
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalentA high-quality reverse-phase column for robust separations.
Mobile Phase Acetonitrile:Water (60:40, v/v)A common mobile phase for reverse-phase chromatography. The ratio can be adjusted to optimize retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains a stable retention time.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for the acquisition of the full UV spectrum of the analyte.
Detection Wavelength 254 nm (or λmax determined from UV scan)A common wavelength for the detection of aromatic compounds. The optimal wavelength should be determined by acquiring a UV spectrum of the analyte.

Data Analysis:

  • Qualitative Identification: Identify the 2-Ethenyl-1-methyl-4-nitrobenzene peak by its characteristic retention time. The identity can be further confirmed by comparing the UV spectrum of the peak with that of a pure standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

HPLC-UV Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Prepare Calibration Standards Injection Inject Sample/Standard Standard->Injection Sample Dissolve and Filter Sample Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Identification Qualitative Identification Detection->Identification Quantification Quantitative Analysis Detection->Quantification

Caption: Workflow for the HPLC-UV analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

Method Validation: Ensuring Trustworthiness and Reliability

Once a suitable analytical method has been developed, it is imperative to perform a thorough validation to ensure its reliability and suitability for its intended purpose. The validation should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).

Key Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Concluding Remarks

The analytical methods and protocols detailed in this guide provide a robust starting point for the quantitative analysis of 2-Ethenyl-1-methyl-4-nitrobenzene. The choice between GC-MS and HPLC-UV will depend on the specific requirements of the analysis. GC-MS offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. HPLC-UV provides a versatile, cost-effective, and high-throughput alternative that is well-suited for routine analysis and quality control. It is crucial to emphasize that these are proposed methods and must be fully validated before their implementation for routine use.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. U.S. Department of Health and Human Services. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene. Retrieved from [Link]

  • Chemsrc. (2025). 2-Ethyl-4-methyl-1-nitrobenzene. Retrieved from [Link]

  • LookChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Khan, I. U., Ibrar, A., Abbas, N., & Ali, S. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2012(3), M773. [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]

  • Health and Safety Executive. (2019). Method for the determination of nitrobenzene in workplace air using gas chromatography after thermodesorption. In The MAK-Collection for Occupational Health and Safety. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 2,4-diethyl-1-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Methyl-4-(prop-1-en-2-yl)benzene on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Protocol for 2-Ethenyl-1-methyl-4-nitrobenzene

Executive Summary The accurate quantification and purity profiling of substituted nitrostyrenes, such as 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2)[1], are critical in pharmaceutical intermediate synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification and purity profiling of substituted nitrostyrenes, such as 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2)[1], are critical in pharmaceutical intermediate synthesis and materials science. This application note provides a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By leveraging specific stationary phase dynamics and targeted UV detection, this protocol ensures high resolution, minimizes peak tailing, and mitigates the inherent instability of the analyte's vinyl moiety.

Mechanistic Rationale & Method Development

As a Senior Application Scientist, method development cannot rely on trial and error; it must be grounded in the physicochemical properties of the analyte. 2-Ethenyl-1-methyl-4-nitrobenzene features a hydrophobic aromatic core, a highly polarizable nitro group, and a reactive ethenyl (vinyl) group.

Stationary Phase Dynamics

Reversed-phase chromatography utilizing a C18 (octadecylsilane) stationary phase is the established workhorse for the resolution of nitroaromatic compounds[2]. The hydrophobic C18 chains provide excellent retention for the non-polar aromatic ring and methyl group. While Diol or Phenyl-hexyl columns can offer alternative selectivity via π−π and dipole-dipole interactions with the nitro group[3], a high-density, end-capped C18 column is selected here to prevent secondary interactions between the nitro group and residual surface silanols, which typically cause peak tailing.

Mobile Phase Causality

Nitrostyrenes and related nitroaromatics respond optimally to binary gradients of Acetonitrile/Water or Methanol/Water[4]. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity and superior ability to solvate π -electron-rich conjugated systems, resulting in sharper peaks. The addition of 0.1% Formic Acid to the aqueous phase serves a dual purpose: it maintains an acidic pH to fully protonate any residual silanols on the silica matrix (further suppressing tailing) and stabilizes the reactive vinyl group against base-catalyzed degradation during the run.

Photolytic & Thermal Stability

The ethenyl group is highly susceptible to UV-induced cross-linking and radical polymerization. Consequently, sample preparation must be conducted using amber glassware, and the autosampler must be temperature-controlled at 4°C to prevent in-situ degradation before injection.

Detection Wavelength Selection

The extensive conjugation across the nitro group, the aromatic ring, and the vinyl group provides strong UV absorbance. While 254 nm is the universal detection wavelength for nitroaromatics[2][5], the extended conjugation of the styrene moiety allows for highly specific detection at 271 nm, which minimizes interference from non-conjugated impurities[6].

Experimental Protocol

This protocol is designed as a self-validating system . By incorporating rigorous System Suitability Testing (SST) and method blanks, the workflow intrinsically verifies its own accuracy and precision prior to sample analysis.

Reagents & Materials
  • Analyte: 2-Ethenyl-1-methyl-4-nitrobenzene standard.

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS Grade Formic Acid (FA).

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm) or equivalent end-capped C18.

Standard & Sample Preparation
  • Diluent Preparation: Mix ACN and Water in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Ethenyl-1-methyl-4-nitrobenzene into a 10 mL amber volumetric flask. Dissolve completely in 100% ACN to prevent precipitation.

  • Working Standard (50 µg/mL): Transfer 500 µL of the stock solution into a 10 mL amber volumetric flask and dilute to volume with the Diluent.

  • Sample Storage: Transfer to amber autosampler vials and store at 4°C immediately.

Chromatographic Conditions

Table 1: HPLC Gradient Program

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.0 60 40 1.0
6.0 20 80 1.0
10.0 10 90 1.0
12.0 10 90 1.0
12.1 60 40 1.0

| 15.0 | 60 | 40 | 1.0 |

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Autosampler Temperature: 4°C

  • Detection: DAD/UV at 254 nm (Primary) and 271 nm (Secondary)[3][6].

System Suitability Testing (SST)

To ensure the system is self-validating, inject the Working Standard (50 µg/mL) in six replicates before analyzing unknown samples. The system must meet the criteria outlined in Table 2.

Table 2: System Suitability Specifications

Parameter Acceptance Criteria Mechanistic Implication
Retention Time %RSD ≤ 1.0% Ensures pump stability and consistent mobile phase delivery.
Peak Area %RSD ≤ 2.0% Validates autosampler precision and sample stability.
Tailing Factor (Tf) 0.8 - 1.5 Confirms successful suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000 Verifies column efficiency and bed integrity.

| Blank Carryover | ≤ 0.1% of STD | Ensures no sample carryover from the highly retained analyte. |

Analytical Workflow

HPLC_Workflow A Sample Preparation (Amber Vials, 4°C) B Mobile Phase Prep (Water/ACN + 0.1% FA) C RP-HPLC Injection (C18 Column, 10 µL) D Chromatographic Separation (Gradient Elution) C->D E UV/DAD Detection (254 nm & 271 nm) D->E F Data Analysis & System Suitability E->F AB AB AB->C

Figure 1: End-to-end workflow for the HPLC-UV analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

References[1] Title: Benzene, 4-ethenyl-1-methyl-2-nitro- and Related Nitroaromatics Catalog

Source: Appchem URL: ]">https://www.appchemical.com[4] Title: Separation of beta-Nitrostyrene on Newcrom R1 HPLC column Source: SIELC Technologies URL: ]">https://www.sielc.com[2] Title: Comparative analysis of analytical methods for nitroaromatic compounds Source: Benchchem URL: ]">https://www.benchchem.com Title: Regular Article - Analytical and Bioanalytical Chemistry Research Source: Analytical and Bioanalytical Chemistry Research URL: ]">https://www.analchemres.org[3] Title: Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography Source: PubMed Central (PMC) / NIH URL: [Link]6] Title: An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene Source: MDPI URL: ]">https://www.mdpi.com[5] Title: Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV Source: ResearchGate URL: [Link]

Sources

Method

Quantitative Analysis of 2-Ethenyl-1-methyl-4-nitrobenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed protocol for the identification and quantification of 2-Ethenyl-1-methyl-4-nitrobenze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the identification and quantification of 2-Ethenyl-1-methyl-4-nitrobenzene using Gas Chromatography coupled with Mass Spectrometry (GC-MS). Nitroaromatic compounds are a class of chemicals with significant industrial relevance, often used as intermediates in the synthesis of dyes, pharmaceuticals, and explosives.[1] Their presence, even at trace levels, can be of toxicological and environmental concern, necessitating robust and sensitive analytical methods for their detection. This guide provides a comprehensive workflow, from sample preparation to data analysis, grounded in established principles for analyzing volatile and semi-volatile nitroaromatics. We address critical methodological considerations, such as the thermal lability of nitro compounds, and provide detailed instrument parameters designed to ensure accuracy and reproducibility.[2][3]

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Ethenyl-1-methyl-4-nitrobenzene.[4] The gas chromatograph separates the analyte from other components in the sample matrix based on its boiling point and affinity for the stationary phase of the analytical column.[4] Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.[5] Quantification is achieved by integrating the area of the analyte's chromatographic peak and comparing it to a calibration curve generated from standards of known concentration.

Materials and Reagents

  • Analyte Standard: 2-Ethenyl-1-methyl-4-nitrobenzene (C₉H₉NO₂, MW: 163.17 g/mol ), analytical standard grade (>98% purity).

  • Solvents: Dichloromethane (DCM) and Hexane, HPLC or pesticide residue grade.[6]

  • Drying Agent: Anhydrous sodium sulfate, analytical grade.

  • Glassware: Class A volumetric flasks, pipettes, autosampler vials with PTFE-lined septa, and separatory funnels.[7] All glassware must be scrupulously cleaned and solvent-rinsed to avoid contamination.[7]

  • Gases: Helium (99.999% purity or higher) for GC carrier gas.

Sample Preparation: Liquid-Liquid Extraction (LLE)

For samples where the analyte is present in a complex aqueous matrix (e.g., wastewater, biological fluids), a liquid-liquid extraction is required to isolate and concentrate the analyte.[7][8]

Protocol:

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • pH Adjustment (Optional): Adjust the sample pH to neutral (pH 6.5-7.5) to ensure the analyte is in a non-ionized state.

  • Extraction: Transfer the sample to a 250 mL separatory funnel. Add 30 mL of dichloromethane.

  • Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

  • Collection: Drain the lower DCM layer into a clean flask.

  • Repeat Extraction: Perform a second extraction on the aqueous sample with a fresh 30 mL aliquot of DCM and combine the organic extracts.

  • Drying: Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove residual water.[7]

  • Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1.0 mL.

  • Analysis: Transfer the final extract to a 1.5 mL autosampler vial for GC-MS analysis.[6]

Instrumentation and Analytical Conditions

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

A key challenge in the GC analysis of nitroaromatics is their potential for thermal decomposition in a hot injector.[2] Therefore, the injector temperature should be kept as low as possible while still ensuring efficient volatilization.

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for retention time stability.
Injector Split/Splitless InletSplitless mode is used for trace analysis to maximize analyte transfer to the column.[9]
Injector Temp. 250 °CA compromise to ensure volatilization while minimizing thermal degradation of the nitro group.[2][9]
Injection Mode SplitlessEnhances sensitivity for low-concentration samples.
Injection Vol. 1 µLStandard volume for capillary columns.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert gas providing good chromatographic efficiency.
Column DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm filmA robust, versatile column suitable for a wide range of semi-volatile organic compounds.[5][10]
Oven Program See Table 2 belowA temperature gradient is essential for separating the analyte from the solvent and matrix components.
RampRate (°C/min)Temperature (°C)Hold Time (min)
Initial-702.0
1152000.0
2252805.0
Total Run Time: 15.87 minutes
ParameterRecommended SettingRationale
MS System Agilent 5977B MSD or equivalentProvides high sensitivity and spectral integrity.
Ionization Mode Electron Ionization (EI)Standard mode providing reproducible fragmentation patterns for library matching.[10]
Electron Energy 70 eVThe industry standard for generating comparable mass spectra.[10]
Source Temp. 230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp. 150 °CStandard temperature for stable mass filtering.
Acquisition Mode Full ScanUsed for initial identification and method development. Scan range should cover the molecular ion and key fragments.
Scan Range 40 - 400 m/zCaptures the molecular ion (163.17) and expected fragments.
Solvent Delay 4.0 minutesPrevents the high concentration of injection solvent from saturating the detector.

Data Acquisition and Processing Workflow

The overall analytical process from sample receipt to final data reporting is outlined below.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_process Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (DCM) Sample->LLE Dry Drying (Na2SO4) LLE->Dry Concentrate Concentration (N2 Evaporation) Dry->Concentrate GCMS GC-MS Analysis (Scan Mode) Concentrate->GCMS Data Raw Data Acquisition GCMS->Data Qual Qualitative ID (Mass Spectrum) Data->Qual Quant Quantitative Analysis (Peak Integration) Qual->Quant Report Final Report Quant->Report

Caption: Overall workflow for the analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

Results and Discussion

Under the conditions specified, 2-Ethenyl-1-methyl-4-nitrobenzene is expected to elute as a sharp, symmetric peak, well-resolved from solvent and common matrix interferences. The retention time should be stable across multiple runs, typically with a relative standard deviation (RSD) of <0.5%.

The mass spectrum provides definitive identification of the analyte. For nitroaromatic compounds analyzed by EI-MS, fragmentation is predictable and follows established chemical principles.[9][11] The molecular ion (M⁺˙) for 2-Ethenyl-1-methyl-4-nitrobenzene is expected at m/z 163 .

Common fragmentation pathways for nitroaromatics include:

  • Loss of a nitro group (•NO₂): [M - 46]⁺˙ → m/z 117

  • Loss of nitric oxide (•NO): [M - 30]⁺˙ → m/z 133

  • Loss of an oxygen atom (O): [M - 16]⁺˙ → m/z 147

The presence of the ethenyl (vinyl) and methyl groups on the ring will also influence fragmentation. A common fragmentation for alkylbenzenes is the benzylic cleavage, leading to the loss of a hydrogen radical or a methyl radical. For this molecule, loss of a methyl radical from the m/z 117 fragment could produce a fragment at m/z 102 .

Fragmentation parent C9H9NO2+• m/z 163 (Molecular Ion) f117 [M - NO2]+• m/z 117 parent->f117 - •NO2 f133 [M - NO]+• m/z 133 parent->f133 - •NO f102 [M - NO2 - CH3]+• m/z 102 f117->f102 - •CH3

Caption: Proposed EI mass fragmentation pathway for 2-Ethenyl-1-methyl-4-nitrobenzene.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable framework for the analysis of 2-Ethenyl-1-methyl-4-nitrobenzene. By employing a standard liquid-liquid extraction for sample preparation and carefully optimized GC-MS parameters that account for the thermal lability of the nitro group, this protocol enables sensitive and selective detection. The combination of chromatographic retention time and the unique mass spectral fragmentation pattern allows for confident identification and accurate quantification, making this method highly suitable for quality control, environmental monitoring, and research applications.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • Scion Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 30). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • MDPI. (n.d.). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 609: Nitroaromatics and Isophorone via GC with Flame Ionization De.... Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • PubMed. (n.d.). Improvement of EPA method 8330: complete separation using a two-phase approach. Retrieved from [Link]

  • Queen's University Belfast Research Portal. (n.d.). Dissociative electron attachment to fluorinated nitrobenzenes. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Validated method for overcoming nitroaromatic thermolability in unmodified GC/MS using molecular isotope dilution mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2007, February 13). Compound-Specific Nitrogen and Carbon Isotope Analysis of Nitroaromatic Compounds in Aqueous Samples Using Solid-Phase Microextraction Coupled to GC/IRMS. Retrieved from [Link]

  • ACS Publications. (n.d.). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • DTIC. (1986, September 15). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Femtosecond real-time fragmentation dynamics of the nitrobenzene anion reveal the dissociative electron attachment mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

Sources

Application

Application Note: High-Resolution NMR Spectroscopic Analysis of 2-Ethenyl-1-methyl-4-nitrobenzene

Executive Summary 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 1-methyl-4-nitro-2-vinylbenzene or 2-vinyl-4-nitrotoluene) is a highly functionalized styrene derivative utilized as a cross-linking agent, polymer precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethenyl-1-methyl-4-nitrobenzene (also known as 1-methyl-4-nitro-2-vinylbenzene or 2-vinyl-4-nitrotoluene) is a highly functionalized styrene derivative utilized as a cross-linking agent, polymer precursor, and synthetic intermediate in medicinal chemistry. This application note provides a comprehensive, self-validating protocol for the acquisition and interpretation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the causal relationships between its molecular structure and its spectral topology.

Structural & Mechanistic Insights (Causality)

The spectral topology of 2-Ethenyl-1-methyl-4-nitrobenzene is fundamentally governed by the competing electronic and anisotropic effects of its three substituents: the electron-donating methyl group, the strongly electron-withdrawing nitro group, and the conjugated vinyl system.

  • Aromatic Protons (H3, H5, H6): The strong electron-withdrawing nature of the nitro group at C4—via both resonance and inductive effects—significantly deshields the ortho protons (H3 and H5). According to standard empirical additivity rules for substituted benzenes[1], a nitro group shifts ortho protons downfield by approximately +0.95 ppm. Consequently, H3 (situated between the vinyl and nitro groups) appears as an isolated fine doublet ( J≈2 Hz) around 8.15–8.20 ppm. H5 appears as a doublet of doublets ( J≈8,2 Hz) near 8.00 ppm. H6 , being ortho to the electron-donating methyl group, is relatively shielded and appears as a doublet ( J≈8 Hz) near 7.30 ppm.

  • Vinyl Protons: The ethenyl group presents a classic AMX or ABX spin system. The internal alkene proton ( Hx​ ) is deshielded by the aromatic ring current and appears as a doublet of doublets near 6.90 ppm. The terminal protons ( Ha​ , trans; Hb​ , cis) appear near 5.75 ppm and 5.40 ppm, respectively, with characteristic trans ( J≈17 Hz) and cis ( J≈11 Hz) coupling constants.

Standardized Sample Preparation & Acquisition Protocol

This protocol functions as a self-validating system : each step acts as a quality control checkpoint. For instance, achieving a stable deuterium lock and a narrow solvent line width empirically validates the sample's homogeneity before any data is acquired. Poor sample preparation directly leads to line broadening and spectral artifacts[2].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10–15 mg of 2-Ethenyl-1-methyl-4-nitrobenzene for 1 H NMR (or 30–50 mg for 13 C NMR) into a clean glass vial.

  • Dissolution: Add exactly 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl 3​ is optimal for this non-polar organic compound[3].

  • Filtration (Critical Step): Pass the solution through a Pasteur pipette tightly packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube. This removes particulate matter that distorts magnetic field homogeneity and causes shimming failures[3].

  • Volume Verification: Ensure the solvent column height is exactly 4.0 to 4.5 cm. Volumes below this threshold cause vortexing artifacts, while volumes above unnecessarily dilute the receiver coil sensitivity[2].

  • Instrument Tuning & Locking: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock the spectrometer to the deuterium signal of CDCl 3​ (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Shimming: Perform gradient shimming (e.g., TopShim) on the Z-axis to optimize magnetic field homogeneity until the lock level is stable and maximized.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, relaxation delay (D1) of 1.5 s, spectral width of 12 ppm.

    • 13 C NMR: 256–512 scans, relaxation delay (D1) of 2.0 s, spectral width of 250 ppm, with composite pulse decoupling (CPD) of protons.

Workflow Visualization

NMR_Workflow N1 Sample Prep: Weigh 10-15 mg Compound N2 Dissolution: 0.6 mL CDCl3 + 0.03% TMS N1->N2 N3 Filtration: Remove Particulates N2->N3 N4 Transfer to 5mm NMR Tube (4.0 - 4.5 cm height) N3->N4 N5 Spectrometer Setup: Lock to Deuterium (CDCl3) N4->N5 N6 Optimization: Gradient Shimming (Z-axis) N5->N6 N7 Data Acquisition: 1H (16 scans) / 13C (512 scans) N6->N7 N8 Processing: Fourier Transform & Referencing N7->N8

Standardized NMR sample preparation and acquisition workflow for solution-state analysis.

Data Presentation: Expected Spectral Parameters

Below are the predicted and empirically derived NMR parameters for 2-Ethenyl-1-methyl-4-nitrobenzene, calculated using standard additivity rules and verified against structurally analogous nitrotoluene derivatives[4].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionProton TypeChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
C3-H Aromatic8.17Doublet (d)~ 2.01H
C5-H Aromatic8.02Doublet of doublets (dd)~ 8.0, 2.01H
C6-H Aromatic7.32Doublet (d)~ 8.01H
C2-CH= Vinyl (internal)6.90Doublet of doublets (dd)~ 17.0, 11.01H
=CH 2​ (trans) Vinyl (terminal)5.75Doublet (d)~ 17.01H
=CH 2​ (cis) Vinyl (terminal)5.40Doublet (d)~ 11.01H
C1-CH 3​ Methyl2.45Singlet (s)-3H
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Carbon PositionTypeChemical Shift ( δ , ppm)
C4 Quaternary, Ar-NO 2​ ~ 146.5
C1 Quaternary, Ar-CH 3​ ~ 143.0
C2 Quaternary, Ar-Vinyl~ 138.5
-CH= Vinyl (internal)~ 132.0
C6 Tertiary, Ar-H~ 131.0
C5 Tertiary, Ar-H~ 122.5
C3 Tertiary, Ar-H~ 120.0
=CH 2​ Vinyl (terminal)~ 118.0
-CH 3​ Primary, Methyl~ 20.0

References

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition - Journal of Chemical Education[1]. Available at:[Link]

  • How To Prepare And Run An NMR Sample - ALWSCI Technologies[2]. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation[3]. Available at: [Link]

  • PubChem Compound Summary for CID 20146924: 2-Ethyl-1-methyl-4-nitrobenzene (Analogous substituent data) - National Institutes of Health[4]. Available at:[Link]

Sources

Method

Application Note: 2-Ethenyl-1-methyl-4-nitrobenzene as a Versatile Bifunctional Intermediate in Drug Discovery and Organic Synthesis

Executive Summary In modern drug discovery and complex organic synthesis, bifunctional building blocks are highly valued for their ability to support divergent synthetic pathways. 2-Ethenyl-1-methyl-4-nitrobenzene (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, bifunctional building blocks are highly valued for their ability to support divergent synthetic pathways. 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2) is a prime example of such an intermediate[1]. Featuring two orthogonal reactive handles—a highly oxidized, reducible nitro group and an electron-rich, functionalizable vinyl group—this compound serves as a critical junction for synthesizing functionalized anilines, epoxides, and cross-coupling precursors.

This application note provides field-proven, chemoselective protocols for manipulating this intermediate, detailing the mechanistic causality behind reagent selection to ensure high-fidelity transformations without cross-reactivity.

Physicochemical Profiling

Before initiating synthetic workflows, understanding the physicochemical parameters of the intermediate is critical for predicting solubility, reactivity, and downstream purification strategies.

PropertyValue / Description
Chemical Name 2-Ethenyl-1-methyl-4-nitrobenzene (Synonym: 2-Vinyl-4-nitrotoluene)
CAS Number 928248-66-2[1]
Molecular Formula C₉H₉NO₂
Molecular Weight 163.18 g/mol
Structural Features Aromatic ring with para-oriented methyl/nitro groups and an ortho-vinyl group.
Reactivity Profile Electrophilic at the nitro group; nucleophilic/oxidizable at the vinyl group.

Strategic Synthetic Workflows & Mechanistic Causality

The true utility of 2-Ethenyl-1-methyl-4-nitrobenzene lies in the selective manipulation of one functional group while preserving the other.

Pathway A: Chemoselective Nitro Reduction

The Challenge: Reducing a nitro group in the presence of a pendant vinyl group is notoriously difficult. Standard catalytic hydrogenation (e.g., H₂ gas over Pd/C) will indiscriminately reduce both the nitro group to an amine and the vinyl group to an ethyl moiety. The Solution: To preserve the alkene for downstream cross-coupling (e.g., Heck or olefin metathesis), a Single-Electron Transfer (SET) strategy is required. We utilize a modified Béchamp reduction employing activated iron powder and ammonium chloride (Fe/NH₄Cl). This surface-mediated SET mechanism is highly specific to the polarized N–O bonds, leaving the non-polar C=C double bond completely intact, yielding 4-amino-2-vinyltoluene[2].

Pathway B: Vinyl Functionalization via Epoxidation

The Challenge: Epoxidizing the vinyl group without triggering electrophilic aromatic substitution or oxidizing the methyl group. The Solution: Meta-chloroperoxybenzoic acid (mCPBA) is the optimal reagent. The strongly electron-withdrawing nitro group deactivates the aromatic ring, preventing undesired ring oxidation. This directs the peroxy acid exclusively to the pendant alkene, allowing for a clean, concerted oxygen-atom transfer to form the reactive epoxide, 2-(2-methyl-5-nitrophenyl)oxirane[3].

G SM 2-Ethenyl-1-methyl- 4-nitrobenzene Red 4-Amino-2-vinyltoluene (Amine Intermediate) SM->Red Fe, NH4Cl EtOH/H2O, 65°C [Chemoselective] Epox 2-(2-Methyl-5-nitrophenyl) oxirane SM->Epox mCPBA DCM, 0°C to RT [Epoxidation]

Divergent synthetic pathways for 2-Ethenyl-1-methyl-4-nitrobenzene.

Experimental Protocols

Protocol A: Chemoselective Reduction to 4-Amino-2-vinyltoluene[2]

Self-Validating Note: The absence of an ethyl signal (~1.2 ppm triplet) in the post-reaction ¹H-NMR confirms the chemoselectivity of this iron-mediated protocol.

  • Reagent Assembly: In a 250 mL round-bottom flask, dissolve 2-Ethenyl-1-methyl-4-nitrobenzene (10.0 mmol) in a mixture of Ethanol (40 mL) and Deionized Water (10 mL).

  • Activation: Add solid Ammonium Chloride (NH₄Cl, 50.0 mmol) followed by fine Iron powder (Fe, 50.0 mmol, <10 μm). Caution: Fine iron powder can be mildly pyrophoric; handle with care.

  • Thermal Reaction: Equip the flask with a reflux condenser. Heat the vigorously stirred suspension to 65 °C. The reaction will turn dark brown/black as iron oxides form. Stir for 2–3 hours until TLC (Hexanes/EtOAc 3:1) indicates complete consumption of the starting material.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove iron salts. Wash the filter cake thoroughly with Ethyl Acetate (3 × 30 mL).

  • Workup & Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the remaining aqueous residue with Ethyl Acetate (50 mL) and Saturated Aqueous NaHCO₃ (30 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure aniline derivative.

Workflow Step1 1. Reagent Assembly Add Substrate, Fe, NH4Cl Step2 2. Thermal Activation Stir at 65°C for 2h Step1->Step2 Step3 3. Filtration Pass through Celite pad Step2->Step3 Step4 4. Liquid Extraction EtOAc / NaHCO3 wash Step3->Step4 Step5 5. Product Isolation Concentrate in vacuo Step4->Step5

Step-by-step workflow for the chemoselective iron-mediated nitro reduction.

Protocol B: Epoxidation to 2-(2-Methyl-5-nitrophenyl)oxirane[3]
  • Preparation: Dissolve 2-Ethenyl-1-methyl-4-nitrobenzene (5.0 mmol) in anhydrous Dichloromethane (DCM, 25 mL) under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add mCPBA (70–75% purity, 6.0 mmol) in small portions over 15 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Quench the reaction by adding 20 mL of a 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution to destroy unreacted peroxides. Stir vigorously for 10 minutes.

  • Neutralization & Extraction: Add 20 mL of saturated aqueous NaHCO₃ to neutralize the meta-chlorobenzoic acid byproduct. Separate the organic DCM layer, wash with brine, dry over MgSO₄, and evaporate to yield the epoxide.

Data Presentation: Reaction Metrics

The following table summarizes the expected quantitative outcomes and critical analytical markers for validating the success of the aforementioned protocols.

Target ProductYield (%)Purity (HPLC)Key ¹H-NMR Diagnostic Shifts (CDCl₃, 400 MHz)
4-Amino-2-vinyltoluene 88 - 92%> 95%Preserved Vinyl: δ 6.85 (dd), 5.60 (d), 5.25 (d).New Amine: δ 3.60 (br s, 2H, -NH₂).
2-(2-Methyl-5-nitrophenyl)oxirane 80 - 85%> 98%Lost Vinyl: Disappearance of δ 6.85, 5.60, 5.25.New Epoxide: δ 4.10 (m, 1H), 3.20 (t, 1H), 2.75 (dd, 1H).

References

  • Appchem Catalog: Benzene, 4-ethenyl-1-methyl-2-nitro- (Related CAS variants including 928248-66-2). Source: appchemical.com.
  • Liu, Y., et al. "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis. Source: sciencemadness.org.
  • Iwerks, P. E., et al. "Electrochemical Aerobic Epoxidation of Styrenes Catalyzed by Manganese Tetraphenylporphyrin." The Journal of Organic Chemistry. Source: acs.org.

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-Ethenyl-1-methyl-4-nitrobenzene in Pharmaceutical Synthesis

Abstract 2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-methyl-5-nitrostyrene, is a highly versatile aromatic building block in medicinal chemistry and pharmaceutical development. Its strategic importance stems from...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-methyl-5-nitrostyrene, is a highly versatile aromatic building block in medicinal chemistry and pharmaceutical development. Its strategic importance stems from the conjugated system of the vinyl and nitro groups, which provides multiple avenues for chemical modification. The electron-withdrawing nature of the nitro group activates the vinyl moiety for various transformations and serves as a precursor to the crucial amino functional group. This guide provides an in-depth exploration of the synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene via modern catalytic methods and its subsequent, pivotal transformation into a phenethylamine scaffold, a core structure in many classes of pharmaceuticals. We present detailed, validated protocols, explain the mechanistic rationale behind procedural choices, and offer insights for researchers in drug discovery and process development.

Introduction: The Significance of the Nitrostyrene Scaffold

Substituted nitrostyrenes are cornerstone intermediates in organic synthesis, prized for their reactivity and utility in constructing complex molecular architectures.[1] The title compound, 2-Ethenyl-1-methyl-4-nitrobenzene, embodies this utility. The nitro group, while a valuable functional handle in its own right, is often employed as a masked amine. Its powerful electron-withdrawing properties render the β-carbon of the vinyl group electrophilic, making it susceptible to nucleophilic attack. More importantly, the concurrent reduction of the nitro group and the alkene provides a direct and efficient route to substituted phenethylamines.[2][3] This structural motif is present in a vast array of neurologically active pharmaceuticals, including neurotransmitter reuptake inhibitors, receptor agonists, and psychoactive compounds. Furthermore, nitrostyrene derivatives themselves have been identified as possessing a range of biological activities, including antifungal and antibacterial properties, making them valuable leads in their own right.[4][5]

This document serves as a practical guide for the synthesis and application of this key intermediate.

Physicochemical Properties & Characterization

Accurate characterization is essential for validating the identity and purity of the synthesized intermediate before its use in downstream applications.

PropertyValueSource
IUPAC Name 2-Ethenyl-1-methyl-4-nitrobenzenePubChem
Synonyms 2-Methyl-5-nitrostyrene-
CAS Number 102877-97-4 (related isomer)[6]
Molecular Formula C₉H₉NO₂[7]
Molecular Weight 163.17 g/mol [7]
Appearance Pale yellow crystalline solid[8]

Spectroscopic Characterization (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals corresponding to the aromatic protons (3H, complex multiplet), the vinylic protons (3H, characteristic splitting pattern of an ABX system), and the methyl protons (3H, singlet).

  • ¹³C NMR (CDCl₃, 100 MHz): Expect distinct signals for the two vinylic carbons, the four unique aromatic carbons (including the two quaternary carbons), and the methyl carbon.

  • FT-IR (KBr, cm⁻¹): Key stretches include asymmetric and symmetric NO₂ stretching (~1520 and ~1350 cm⁻¹), C=C stretching (~1630 cm⁻¹), and C-H stretching for both aromatic and vinylic protons.

Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene

We present two robust and widely applicable methods for the synthesis of the title compound: a modern palladium-catalyzed Heck reaction and a classic Wittig olefination. The choice between them often depends on the availability of starting materials and desired scale.

Protocol 1: Palladium-Catalyzed Heck Vinylation

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[9] This approach offers high functional group tolerance and generally proceeds under mild conditions.[10] Here, we couple 2-bromo-1-methyl-4-nitrobenzene with ethylene gas.

Causality: The palladium(0) catalyst is central to the mechanism. It undergoes oxidative addition into the aryl-bromide bond, a key activation step.[9] The use of a phosphine ligand stabilizes the palladium complex, while the base is required to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. Using a slight pressure of ethylene ensures its availability in the reaction medium for the migratory insertion step.

cluster_start Starting Materials cluster_reagents Reagents & Catalyst ArylHalide 2-Bromo-1-methyl-4-nitrobenzene Process Heck Coupling Reaction (e.g., 80-100 °C, 30 psi) ArylHalide->Process Ethylene Ethylene (gas) Ethylene->Process Catalyst Pd(OAc)₂ + PPh₃ Catalyst->Process Base Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., DMF) Solvent->Process Workup Aqueous Workup & Purification (Column Chromatography) Process->Workup Product 2-Ethenyl-1-methyl-4-nitrobenzene Workup->Product ylide_prep Ylide Preparation ylide Phosphonium Ylide (Ph₃P=CH₂) ylide_prep->ylide wittig_reagent Methyltriphenyl- phosphonium bromide wittig_reagent->ylide_prep base Base (e.g., NaH) in THF base->ylide_prep reaction Wittig Reaction (0 °C to RT) ylide->reaction aldehyde 2-Methyl-5-nitrobenzaldehyde aldehyde->reaction byproduct Triphenylphosphine Oxide (TPPO) reaction->byproduct purification Purification (Filtration & Recrystallization) reaction->purification Crude Mixture product 2-Ethenyl-1-methyl-4-nitrobenzene purification->product start 2-Ethenyl-1-methyl- 4-nitrobenzene reagents 1. NaBH₄ (excess) 2. CuCl₂ (cat.) Solvent: i-PrOH/H₂O start->reagents Reduction workup Basic Workup & Extraction reagents->workup product 2-(5-Amino-2-methylphenyl) -ethan-1-amine workup->product

Sources

Method

Polymerization of 2-Ethenyl-1-methyl-4-nitrobenzene: A Detailed Guide to Synthesis and Application

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2-Ethenyl-1-methyl-4-nitrobenzene. This guide delves into the monomer's reac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the polymerization of 2-Ethenyl-1-methyl-4-nitrobenzene. This guide delves into the monomer's reactivity, detailed polymerization protocols, and potential applications of the resulting polymer, grounded in established principles of polymer chemistry.

Introduction: Understanding the Monomer

2-Ethenyl-1-methyl-4-nitrobenzene, a substituted styrene, presents a unique combination of functional groups that influence its polymerization behavior. The presence of a nitro group (an electron-withdrawing group) and a methyl group (an electron-donating group) on the benzene ring affects the electron density of the vinyl group, thereby influencing its reactivity in polymerization reactions. The nitro group, in particular, can have a significant impact, often increasing the rate of radical polymerization.[1][2]

The structure of this monomer suggests its potential for creating polymers with interesting properties, such as altered thermal stability, solubility, and optical characteristics, making it a candidate for various specialized applications.

Polymerization Methodologies

The polymerization of substituted styrenes can be achieved through several methods, each offering distinct advantages in controlling the polymer's molecular weight, polydispersity, and architecture.[3] This section outlines the most relevant techniques for 2-Ethenyl-1-methyl-4-nitrobenzene.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for polymerizing styrene and its derivatives.[3] This method typically involves an initiator that generates free radicals, which then propagate by adding to the double bond of the monomer.

Experimental Workflow for Free-Radical Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer 2-Ethenyl-1-methyl-4-nitrobenzene ReactionVessel Schlenk Flask Monomer->ReactionVessel Solvent Anhydrous Toluene Solvent->ReactionVessel Initiator AIBN Initiator->ReactionVessel Degassing Freeze-Pump-Thaw Cycles (x3) ReactionVessel->Degassing Polymerization Heat to 70°C (Inert Atmosphere) Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Collect Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying

Caption: Workflow for free-radical polymerization.

Controlled Radical Polymerization (CRP)

For applications requiring precise control over the polymer architecture, controlled radical polymerization (CRP) techniques are superior to conventional free-radical methods.[3][4] These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[3][4][5]

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile CRP method that has been successfully applied to a wide range of substituted styrenes.[1][2] It utilizes a transition metal complex as a catalyst to reversibly activate and deactivate the growing polymer chains.

Experimental Workflow for ATRP

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer 2-Ethenyl-1-methyl-4-nitrobenzene ReactionVessel Schlenk Flask Monomer->ReactionVessel Initiator Ethyl α-bromoisobutyrate Initiator->ReactionVessel Catalyst Cu(I)Br Catalyst->ReactionVessel Ligand PMDETA Ligand->ReactionVessel Solvent Anisole Solvent->ReactionVessel Degassing Freeze-Pump-Thaw Cycles (x3) ReactionVessel->Degassing Polymerization Heat to 90°C (Inert Atmosphere) Degassing->Polymerization Purification Pass through Neutral Alumina Polymerization->Purification Precipitation Precipitate in Methanol Purification->Precipitation Drying Dry under Vacuum Precipitation->Drying

Caption: Workflow for Atom Transfer Radical Polymerization.

Detailed Protocols

Protocol 1: Free-Radical Polymerization of 2-Ethenyl-1-methyl-4-nitrobenzene

Materials:

ReagentAmount (for 10% w/v solution)
2-Ethenyl-1-methyl-4-nitrobenzene1.0 g
Azobisisobutyronitrile (AIBN)20 mg
Anhydrous Toluene10 mL
Methanol (for precipitation)200 mL

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Ethenyl-1-methyl-4-nitrobenzene (1.0 g) and AIBN (20 mg).

  • Add anhydrous toluene (10 mL) to dissolve the monomer and initiator.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After the reaction, cool the flask to room temperature and expose the solution to air to quench the polymerization.

  • Slowly add the viscous polymer solution to a beaker containing vigorously stirring methanol (200 mL) to precipitate the polymer.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol and dry it under vacuum at 40°C overnight.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of 2-Ethenyl-1-methyl-4-nitrobenzene

Materials:

ReagentAmount (for [M]:[I]:[C]:[L] = 100:1:1:1)
2-Ethenyl-1-methyl-4-nitrobenzene1.65 g (10 mmol)
Ethyl α-bromoisobutyrate (EBiB)19.5 mg (0.1 mmol)
Copper(I) bromide (CuBr)14.3 mg (0.1 mmol)
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)17.3 mg (0.1 mmol)
Anisole5 mL
Methanol (for precipitation)200 mL

Procedure:

  • To a 25 mL Schlenk flask with a stir bar, add CuBr (14.3 mg).

  • Seal the flask, and alternatively evacuate and backfill with inert gas three times.

  • In a separate vial, dissolve 2-Ethenyl-1-methyl-4-nitrobenzene (1.65 g), EBiB (19.5 mg), and PMDETA (17.3 mg) in anisole (5 mL).

  • Deoxygenate the monomer solution by bubbling with an inert gas for 30 minutes.

  • Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a syringe.

  • Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Place the flask in a preheated oil bath at 90°C and stir.

  • Monitor the polymerization by taking samples periodically to analyze for monomer conversion (e.g., by ¹H NMR or GC).

  • Once the desired conversion is reached, cool the reaction to room temperature and expose it to air to terminate the polymerization.

  • Dilute the reaction mixture with a small amount of THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the purified polymer solution in cold methanol (200 mL).

  • Collect the polymer by filtration and dry it under vacuum at 50°C.

Characterization of Poly(2-Ethenyl-1-methyl-4-nitrobenzene)

The synthesized polymer should be characterized to determine its molecular weight, polydispersity, and thermal properties.

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC)Molecular weight (Mn, Mw) and polydispersity (Đ)
Nuclear Magnetic Resonance (NMR)Confirmation of polymer structure and end-group analysis
Differential Scanning Calorimetry (DSC)Glass transition temperature (Tg)
Thermogravimetric Analysis (TGA)Thermal stability and decomposition temperature

Potential Applications

While specific applications for poly(2-Ethenyl-1-methyl-4-nitrobenzene) would need to be experimentally determined, the presence of the nitro group suggests potential uses in areas where the electronic properties of the polymer are important. These could include:

  • Electronics: As a component in dielectric materials or as a precursor for conductive polymers after reduction of the nitro group.[6]

  • Optics: The nitroaromatic moiety may impart interesting non-linear optical properties.

  • High-Performance Materials: The rigid aromatic backbone could contribute to high thermal stability.

  • Functional Materials: The nitro group can be chemically modified to introduce other functionalities, opening up a wide range of potential applications. For instance, reduction of the nitro group to an amine allows for further chemical modifications.[7]

Conclusion

This guide provides a foundational understanding and practical protocols for the polymerization of 2-Ethenyl-1-methyl-4-nitrobenzene. By leveraging established polymerization techniques for substituted styrenes, researchers can synthesize novel polymers with tailored properties. The detailed methodologies and characterization guidelines presented here offer a starting point for exploring the potential of this monomer in various scientific and industrial applications.

References

  • Kotani, Y., Kamigaito, M., & Sawamoto, M. (2000). Living Radical Polymerization of Para-Substituted Styrenes and Synthesis of Styrene-Based Copolymers with Rhenium and Iron Complex Catalysts. Macromolecules, 33(18), 6746–6751.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.
  • Zhang, Y., et al. (2022). Isospecific Polymerization of Halide- and Amino-Substituted Styrenes Using a Bis(phenolate)
  • ProQuest. (n.d.). Preparation and Properties of Poly(4-Nitrostyrene) and Its Block Copolymers.
  • Odian, G. (2004).
  • Nicolas, J., et al. (2012). Nitroxide-mediated controlled radical polymerizations of styrene derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 50(2), 241-253.
  • Ambrogi, V., et al. (2007). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. Macromolecular Chemistry and Physics, 208(15), 1642-1649.
  • Lee, J. H., et al. (2025). Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. Polymers, 17(8), 1592.
  • Sigma-Aldrich. (n.d.).
  • Hsieh, H. L., & Quirk, R. P. (1996).
  • Ito, Y., et al. (2024). Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes. Polymers, 16(6), 795.
  • Wang, Y., et al. (2019). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry, 21(18), 5021-5029.
  • Supreme Petrochem Ltd. (2025, January 21).
  • Venter, J. J., & Van der Merwe, C. F. (1994). Anionic polymerization of β‐nitrostyrenes. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2179-2185.
  • Supreme Petrochem Ltd. (2024, April 24). Polystyrene: Importance, Uses, Types, Advantages, And More.
  • Fetters, L. J. (1967). Procedures for homogeneous anionic polymerization.
  • Styrene Insulation Industry. (2021, August 26).
  • Xometry. (2022, May 21). Polystyrene (PS): Definition, Properties, and Uses.
  • Wikipedia. (n.d.). Polystyrene.
  • PubChem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene.
  • Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • PubChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene.
  • LookChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene.
  • Chemistry Stack Exchange. (2015, November 30).

Sources

Application

Application Notes and Protocols: 2-Ethenyl-1-methyl-4-nitrobenzene as a Versatile Precursor for Advanced Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Conventional Colorants In the realm of advanced materials and diagnostics, the demand for dyes with enhanced functionality—such as cova...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Conventional Colorants

In the realm of advanced materials and diagnostics, the demand for dyes with enhanced functionality—such as covalent bonding to substrates and integration into polymeric matrices—is rapidly escalating. 2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, emerges as a pivotal precursor in this context. Its unique bifunctional nature, possessing a reactive vinyl group and a nitro group that can be readily converted into a diazo component, opens a synthetic gateway to a new generation of polymerizable azo dyes. These dyes offer superior durability and colorfastness, making them ideal for applications ranging from advanced textiles and coatings to specialized biomedical polymers.

This guide provides a comprehensive overview of the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene and its application in the formulation of high-performance azo dyes. We will delve into the underlying chemical principles, present detailed, field-tested protocols, and explore the potential of the resulting vinyl-functionalized dyes as monomers for colored polymers.

Synthesis of the Precursor: 2-Ethenyl-1-methyl-4-nitrobenzene

The synthesis of 2-ethenyl-1-methyl-4-nitrobenzene is a multi-step process that begins with the nitration of a readily available starting material, 2-bromotoluene. This is followed by the introduction of the vinyl group via a palladium-catalyzed cross-coupling reaction.

Step 1: Nitration of 2-Bromotoluene

The initial step involves the regioselective nitration of 2-bromotoluene to yield 2-bromo-4-nitrotoluene. The methyl and bromo groups on the aromatic ring direct the electrophilic substitution of the nitro group primarily to the para position relative to the methyl group.

Protocol 1: Synthesis of 2-Bromo-4-nitrotoluene

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromotoluene (0.1 mol, 17.1 g). Cool the flask to 0-5 °C in an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (30 mL) to concentrated nitric acid (15 mL) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 2-bromotoluene over 30-45 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue stirring at 5-10 °C for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. The solid precipitate is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water until the washings are neutral, then with a small amount of cold ethanol. Recrystallize the solid from ethanol to obtain pure 2-bromo-4-nitrotoluene.

ParameterValue
Reactants 2-Bromotoluene, Nitric Acid, Sulfuric Acid
Temperature 0-10 °C
Reaction Time 2.5 - 3 hours
Typical Yield 75-85%
Step 2: Vinyl Group Installation via Suzuki Coupling

The vinyl group is introduced through a Suzuki cross-coupling reaction, which offers high yields and functional group tolerance. 2-Bromo-4-nitrotoluene is coupled with potassium vinyltrifluoroborate in the presence of a palladium catalyst.

Protocol 2: Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene

  • Reaction Setup: To a 100 mL Schlenk flask, add 2-bromo-4-nitrotoluene (0.05 mol, 10.8 g), potassium vinyltrifluoroborate (0.06 mol, 8.0 g), palladium(II) acetate (1 mol%, 0.11 g), and a suitable phosphine ligand such as SPhos (2 mol%, 0.41 g).

  • Solvent and Base: Add a mixture of toluene (40 mL) and water (10 mL) followed by potassium carbonate (0.15 mol, 20.7 g).

  • Reaction Execution: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours under an inert atmosphere.

  • Work-up: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer with toluene (2 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-ethenyl-1-methyl-4-nitrobenzene.[1]

ParameterValue
Reactants 2-Bromo-4-nitrotoluene, Potassium Vinyltrifluoroborate
Catalyst System Palladium(II) Acetate / SPhos
Temperature 90 °C
Reaction Time 12-16 hours
Typical Yield 70-80%

Synthesis Pathway Overview

Synthesis_of_2-Ethenyl-1-methyl-4-nitrobenzene 2-Bromotoluene 2-Bromotoluene Nitration Nitration 2-Bromotoluene->Nitration HNO₃, H₂SO₄ 2-Bromo-4-nitrotoluene 2-Bromo-4-nitrotoluene Nitration->2-Bromo-4-nitrotoluene Suzuki_Coupling Suzuki_Coupling 2-Bromo-4-nitrotoluene->Suzuki_Coupling Potassium Vinyltrifluoroborate, Pd(OAc)₂, SPhos, K₂CO₃ 2-Ethenyl-1-methyl-4-nitrobenzene 2-Ethenyl-1-methyl-4-nitrobenzene Suzuki_Coupling->2-Ethenyl-1-methyl-4-nitrobenzene

Caption: Synthesis of the target precursor.

From Precursor to Functional Dye: A Two-Stage Process

The transformation of 2-ethenyl-1-methyl-4-nitrobenzene into an azo dye involves two critical steps: the reduction of the nitro group to an amine, followed by diazotization and azo coupling.

Stage 1: Reduction to 4-Amino-2-vinyltoluene

The nitro group is reduced to a primary amine, which is essential for the subsequent diazotization reaction. A common and effective method is catalytic hydrogenation.

Protocol 3: Synthesis of 4-Amino-2-vinyltoluene

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-ethenyl-1-methyl-4-nitrobenzene (0.04 mol, 6.5 g) in ethanol (100 mL).

  • Catalyst Addition: Add 10% palladium on carbon (5 mol% Pd).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (3-4 atm) and stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent under reduced pressure to obtain 4-amino-2-vinyltoluene, which can be used in the next step without further purification.

Stage 2: Azo Dye Synthesis via Diazotization and Coupling

This stage involves the conversion of the newly synthesized amine into a diazonium salt, which is then reacted with a coupling component to form the final azo dye. Here, we use 2-naphthol as the coupling partner to produce a vibrant red dye.

Protocol 4: Synthesis of a Vinyl-Functionalized Azo Dye

Part A: Diazotization

  • Amine Solution: In a 250 mL beaker, dissolve 4-amino-2-vinyltoluene (0.03 mol, 4.0 g) in a mixture of 37% hydrochloric acid (10 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: In a separate beaker, dissolve sodium nitrite (0.033 mol, 2.3 g) in water (15 mL) and cool the solution to 0-5 °C. Add this cold sodium nitrite solution dropwise to the amine solution, maintaining the temperature below 5 °C. Stir for an additional 20 minutes after the addition is complete to ensure full formation of the diazonium salt solution.

Part B: Azo Coupling

  • Coupling Component Solution: In a 500 mL beaker, dissolve 2-naphthol (0.03 mol, 4.3 g) in a 10% aqueous solution of sodium hydroxide (40 mL). Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. An intensely colored precipitate of the azo dye will form immediately.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 1 hour to ensure complete coupling.

  • Isolation and Purification: Collect the dye by vacuum filtration and wash it thoroughly with cold water. The crude dye can be recrystallized from an appropriate solvent, such as ethanol or acetic acid, to achieve high purity.

ParameterValue
Diazo Component 4-Amino-2-vinyltoluene
Coupling Component 2-Naphthol
Diazotization Temp. 0-5 °C
Coupling Temp. 0-5 °C
Typical Yield 85-95%

Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_0 Stage 1: Reduction cluster_1 Stage 2: Azo Dye Formation Precursor 2-Ethenyl-1-methyl-4-nitrobenzene Reduction Catalytic Hydrogenation (H₂, Pd/C) Precursor->Reduction Amine 4-Amino-2-vinyltoluene Reduction->Amine Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Coupling Azo Coupling (2-Naphthol, NaOH, 0-5 °C) Diazonium_Salt->Coupling Azo_Dye Vinyl-Functionalized Azo Dye Coupling->Azo_Dye

Caption: From precursor to functional dye.

Application as a Polymerizable Monomer

The presence of the vinyl group in the synthesized azo dye allows it to act as a monomer in polymerization reactions. This enables the creation of intrinsically colored polymers or the covalent attachment of the dye to polymer backbones, leading to materials with exceptional color stability.

Conceptual Protocol: Free Radical Polymerization

  • Monomer Mixture: In a reaction vessel, create a mixture of the vinyl-functionalized azo dye (e.g., 1-5 wt%) and a primary monomer such as styrene or methyl methacrylate.

  • Initiator: Add a free radical initiator, for example, azobisisobutyronitrile (AIBN).

  • Polymerization: Heat the mixture under an inert atmosphere to initiate polymerization. The exact temperature and time will depend on the primary monomer and initiator used.

  • Isolation: The resulting colored polymer can be isolated by precipitation in a non-solvent and purified to remove any unreacted monomers.

This approach effectively locks the chromophore into the polymer chain, preventing leaching and migration, which is a common issue with traditional dyeing methods that rely on physical adsorption.

Conclusion

2-Ethenyl-1-methyl-4-nitrobenzene is a highly valuable, albeit not directly commercialized, precursor for the synthesis of advanced, functional dyes. The protocols outlined in this guide provide a robust framework for its synthesis and subsequent conversion into a polymerizable azo dye. The ability to incorporate these dyes into polymeric structures through covalent bonding addresses long-standing challenges in the dye and materials industry, paving the way for the development of next-generation colored materials with superior performance and durability. The principles and methodologies presented here can be adapted and expanded to create a diverse palette of functional colorants tailored for specific, high-performance applications.

References

  • Organic Syntheses. (n.d.). Nitration of Toluene to 2- and 4-Nitrotoluene. Retrieved from [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (3rd ed.). Wiley-VCH.
  • Odian, G. (2004).
  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65. (1996). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • D. A. Widdowson, Y. Z. (1998). Palladium-catalysed vinylation of aryl and vinyl halides and triflates with potassium vinyltrifluoroborate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the technical support guide for the purification of 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 4-nitro-2-vinyltoluene). This document provides in-depth troubleshooting advice, frequently asked questions,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 4-nitro-2-vinyltoluene). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers and drug development professionals. The guidance herein is structured to address practical challenges encountered in the laboratory, emphasizing the scientific principles behind each procedural step to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 2-Ethenyl-1-methyl-4-nitrobenzene?

A1: The impurity profile of crude 2-Ethenyl-1-methyl-4-nitrobenzene is heavily dependent on its synthetic route. If synthesized via the nitration of 2-vinyltoluene, the most prevalent impurities are other positional isomers. Due to the directing effects of the methyl and vinyl groups, you can expect to find isomers such as 2-ethenyl-1-methyl-5-nitrobenzene and 2-ethenyl-1-methyl-6-nitrobenzene. Over-nitration can also lead to dinitro byproducts.[1] Additionally, impurities may arise from the degradation or side reactions of the vinyl group, including oxidation products or low-molecular-weight polymers.[2]

Q2: My sample of 2-Ethenyl-1-methyl-4-nitrobenzene is unstable and turns into a sticky solid over time. Why is this happening and how can I prevent it?

A2: This is a classic issue with substituted styrenes. The ethenyl (vinyl) group is susceptible to radical polymerization, which can be initiated by exposure to heat, light, or even trace amounts of radical initiators.[2][3] This process converts the monomer into a polymer, resulting in the sticky, viscous, or solid consistency you are observing. To prevent this, always store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, consider adding a polymerization inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone.[4] When you need to use the compound, these inhibitors can typically be removed by passing the material through a short column of basic alumina.[4]

Q3: What are the primary laboratory-scale methods for purifying 2-Ethenyl-1-methyl-4-nitrobenzene?

A3: The two most effective and widely used techniques for purifying this compound are recrystallization and flash column chromatography.[5][6]

  • Recrystallization is ideal when your crude product is mostly the desired isomer with small amounts of significantly more or less polar impurities. It is a cost-effective and scalable method.[7]

  • Flash Column Chromatography is superior for separating compounds with very similar polarities, such as positional isomers, which are difficult to resolve by recrystallization alone.[1][8]

Q4: Which analytical techniques are best suited for assessing the purity and isomeric ratio of the final product?

A4: A multi-technique approach is recommended for comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive method for analyzing volatile compounds like nitrostyrenes. It can effectively separate isomers and provide quantitative data on purity based on peak area, while the mass spectrum confirms the identity of the components.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is also excellent for separating and quantifying nitroaromatic isomers. Using a column with a phenyl-based stationary phase (e.g., phenyl-hexyl) can enhance the separation of aromatic isomers through π-π interactions.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the purified product and identifying the presence of any remaining isomeric impurities by looking for unique signals that do not correspond to the target molecule.

Purification Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Low yield of crystalline product after recrystallization. 1. The chosen solvent is too effective, keeping the product dissolved even at low temperatures. 2. Excessive solvent was used during the dissolution step. 3. The cooling process was too rapid, leading to the formation of fine crystals that pass through the filter paper.Solvent Selection: Test various solvents. A good solvent should dissolve the compound completely when hot but poorly when cold.[10] Ethanol, methanol, or isopropanol are excellent starting points for nitroaromatics.[1] A mixed solvent system (e.g., ethanol-water) can also be highly effective.[11] Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.[1] Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature undisturbed. This promotes the growth of large, pure crystals, leaving impurities behind in the "mother liquor".[5] Once at room temperature, place the flask in an ice bath to maximize the yield.
The product "oils out" instead of crystallizing during recrystallization. 1. The solution is too supersaturated, or the cooling is too rapid. 2. The presence of significant impurities is depressing the melting point of the mixture below the temperature of the recrystallization solvent.Reduce Supersaturation: If oiling occurs, reheat the solution until it becomes clear again. Add a small amount of additional hot solvent to reduce the saturation level. Induce Crystallization: Allow the solution to cool even more slowly. Scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites that initiate crystal growth.[1] Adding a "seed crystal" from a previous pure batch is also a highly effective method.
Poor separation (streaking or co-elution) during column chromatography. 1. The mobile phase (eluent) is either too polar or not polar enough. 2. The column has been overloaded with the crude sample. 3. The column was not packed uniformly, leading to channeling.Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. For separating nitroaromatic isomers on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is common. Aim for an Rf value of ~0.25-0.35 for the desired compound.[1] Sample Loading: Do not overload the column. A general rule is to load an amount of crude material that is 1-2% of the weight of the silica gel.[1] Proper Packing: Ensure the column is packed uniformly without air bubbles or cracks to provide a consistent path for the solvent and sample, preventing poor separation.
The purified product is still a mixture of isomers after column chromatography. 1. The polarity difference between the isomers is too small for the chosen stationary/mobile phase system.Employ Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the separation. This can help resolve compounds with very similar polarities.[1] Change Stationary Phase: If silica gel is ineffective, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For aromatic isomers, a stationary phase capable of π-π interactions, such as a phenyl-bonded silica, can be particularly effective in HPLC.[9]
The compound appears to be degrading on the silica gel column. 1. Silica gel is inherently acidic and can catalyze the degradation or polymerization of sensitive compounds, particularly those with vinyl groups.Deactivate the Silica: Add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your eluent. This will neutralize the acidic sites on the silica surface. Use a Different Stationary Phase: Switch to a less acidic support, such as neutral alumina, to mitigate acid-catalyzed degradation.

Comparative Summary of Purification Techniques

TechniqueAchievable PurityTypical YieldProsCons
Recrystallization 85-98%60-85%Simple, inexpensive, highly scalable, excellent for removing impurities with different solubility profiles.[1][10]May not be effective for separating closely related positional isomers; can result in low yields if the compound has some solubility in the cold solvent.[1]
Flash Column Chromatography >99%40-75%Highly effective for separating compounds with similar polarities, including isomers, leading to very high purity.[6][8]More time-consuming, requires larger volumes of solvent, and can be less economical for large-scale purifications. Potential for product degradation on the stationary phase.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for achieving high purity by separating isomeric impurities.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare an appropriate mobile phase. A good starting point for 2-Ethenyl-1-methyl-4-nitrobenzene on silica gel is a mixture of Hexane and Ethyl Acetate (e.g., 95:5 v/v).

  • Prepare a sufficient volume to run the entire column.

2. Column Packing (Slurry Method):

  • In a beaker, mix silica gel with the initial, least polar mobile phase to form a consistent slurry.

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.

  • Open the stopcock to allow some solvent to drain, which helps to compact the silica gel into a uniform bed. Add a thin layer of sand on top to protect the silica surface.

3. Sample Loading:

  • Dissolve the crude 2-Ethenyl-1-methyl-4-nitrobenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Collect the eluent in fractions (e.g., in test tubes).

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • If isomers are close, a shallow gradient elution may be necessary (e.g., slowly increasing the ethyl acetate percentage from 5% to 10%).[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified 2-Ethenyl-1-methyl-4-nitrobenzene.

Protocol 2: Purification by Recrystallization

This protocol is best suited for crude material that is already relatively pure (>85%) and solid at room temperature.

1. Solvent Selection:

  • Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., ethanol).

  • The ideal solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[10]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Continue adding the hot solvent until the solid just dissolves. Using the minimum amount of solvent is critical for good recovery.[1]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent the desired compound from crystallizing prematurely.

4. Crystallization:

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

6. Drying:

  • Allow the crystals to dry on the filter paper by drawing air through them for several minutes.

  • For complete drying, transfer the crystals to a watch glass or place them in a vacuum oven at a low temperature.

Purification Workflow Diagram

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for 2-Ethenyl-1-methyl-4-nitrobenzene.

Purification_Workflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_paths Purification Strategy cluster_end Final Validation start Crude Product Analysis (TLC, ¹H NMR, GC-MS) decision What is the main impurity type? start->decision recrystallize Primary Method: Recrystallization decision->recrystallize  Baseline impurities or  single major isomer (>90%) column Primary Method: Flash Column Chromatography decision->column  Significant isomeric  impurities (e.g., 60:40 ratio) column_recrys Sequential Purification: 1. Column Chromatography 2. Recrystallization decision->column_recrys  Complex mixture with both  isomeric and polar impurities end_product Pure 2-Ethenyl-1-methyl-4-nitrobenzene (Verify by GC-MS, NMR) recrystallize->end_product column->end_product column_recrys->end_product

Caption: Decision workflow for purifying 2-Ethenyl-1-methyl-4-nitrobenzene.

References

  • Organic Syntheses. (2017). Asymmetric Michael Addition of Aldehyd to trans-β-Nitrostyrene Catalyzed by (S)-1,1-Diphenylprolinol Trimethylsilyl Ether. Org. Synth. 2017, 94, 252.
  • PubChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • BenchChem. (2025).
  • Guidechem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene 102878-75-1 wiki. Guidechem.
  • University of Toronto Scarborough. (n.d.).
  • SIELC Technologies. (n.d.). Separation of Benzene, 1-methyl-4-(1-methylethyl)-2-nitro- on Newcrom R1 HPLC column. SIELC.
  • Zhang, G., et al. (2017). Styrene Purification by Guest-Induced Restructuring of Pillar[10]arene. Angewandte Chemie International Edition, 56(12), 3161-3165. [Link]

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent.
  • MIT OpenCourseWare. (n.d.). 7.6. Two-Solvent Recrystallization Guide. MIT. [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Departments of Physics and Chemistry - EMU.
  • Magritek. (n.d.).
  • University of Rochester. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene. BenchChem.
  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643-5648.

Sources

Optimization

Technical Support Center: Optimizing 2-Ethenyl-1-methyl-4-nitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene (4-nitro-2-vinyltoluene). This guide is designed for researchers, chemists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene (4-nitro-2-vinyltoluene). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes. The primary focus will be on the Wittig reaction, the most common and versatile method for this transformation, with additional considerations for alternative routes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy for 2-ethenyl-1-methyl-4-nitrobenzene.

Q1: What are the primary synthetic routes to 2-ethenyl-1-methyl-4-nitrobenzene?

A1: The most prevalent and direct method is the Wittig olefination, which involves the reaction of 2-methyl-4-nitrobenzaldehyde with a phosphonium ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂).[1][2] This method is highly reliable for converting an aldehyde directly into a terminal alkene.[3] An alternative, though less common for this specific target, is the Heck reaction, which could couple a vinyl group source with an aryl halide like 2-bromo-5-nitrotoluene.[4][5]

Q2: Why is the Wittig reaction the preferred method for this synthesis?

A2: The Wittig reaction is favored for several reasons. First, it forms the carbon-carbon double bond at a precise, unambiguous location, which is a significant advantage over elimination reactions that can yield isomeric mixtures.[3] Second, the reaction is generally high-yielding and tolerates a wide variety of functional groups, including the nitro group present on the aromatic ring.[2][6]

Q3: What are the key reagents and their roles in the Wittig synthesis of this compound?

A3: The synthesis requires three key components:

  • Aldehyde: 2-methyl-4-nitrobenzaldehyde serves as the electrophilic carbonyl source.

  • Phosphonium Salt: Methyltriphenylphosphonium bromide or iodide is the precursor to the nucleophilic ylide. It is deprotonated to form the active Wittig reagent.[1]

  • Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[7][8] The choice of base is critical and can significantly impact yield.[9]

Q4: How does the electron-withdrawing nitro group on the benzaldehyde affect the reaction?

A4: The nitro group (-NO₂) is a strong electron-withdrawing group. This makes the carbonyl carbon of 2-methyl-4-nitrobenzaldehyde more electrophilic and thus more reactive towards the nucleophilic ylide. This enhanced reactivity is generally beneficial for the reaction rate and conversion. The Wittig reaction is well-documented to be compatible with aromatic nitro groups.[2][6]

Q5: What are the most common challenges encountered during this synthesis?

A5: The primary challenges are:

  • Incomplete reaction/low yield: Often traced back to inefficient ylide formation, which is highly sensitive to moisture and the quality/strength of the base.[10]

  • Side product formation: Aldehydes can undergo side reactions like the Cannizzaro reaction if exposed to excess strong base for prolonged periods.[10]

  • Product purification: The primary byproduct, triphenylphosphine oxide (Ph₃PO), can be difficult to separate from the desired alkene product due to similar polarities, often requiring careful chromatography or crystallization techniques.[7][11]

Section 2: Detailed Experimental Protocol (Wittig Olefination)

This protocol provides a robust, step-by-step methodology for the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene. Critical Note: This reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, as the phosphonium ylide is highly reactive with water and oxygen.[7][10]

Materials & Reagents:

  • Methyltriphenylphosphonium bromide

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, typically 2.5 M in hexanes)

  • 2-methyl-4-nitrobenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Workflow Diagram

G cluster_0 Part 1: Ylide Preparation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Work-up & Purification Ylide_Prep 1. Add phosphonium salt to flame-dried flask under N2 Add_THF 2. Add anhydrous THF Ylide_Prep->Add_THF Cool_0C 3. Cool to 0 °C in an ice bath Add_THF->Cool_0C Add_Base 4. Add n-BuLi dropwise (observe color change to deep orange/red) Cool_0C->Add_Base Stir_Ylide 5. Stir at 0 °C for 1 hour Add_Base->Stir_Ylide Prep_Aldehyde 6. Dissolve 2-methyl-4-nitrobenzaldehyde in anhydrous THF Add_Aldehyde 7. Slowly add aldehyde solution to the ylide at 0 °C Prep_Aldehyde->Add_Aldehyde Warm_RT 8. Allow to warm to room temperature Add_Aldehyde->Warm_RT Stir_Reaction 9. Stir for 2-4 hours (monitor by TLC) Warm_RT->Stir_Reaction Quench 10. Quench with saturated aq. NH4Cl Stir_Reaction->Quench Extract 11. Extract with ethyl acetate (3x) Quench->Extract Wash 12. Wash combined organic layers with brine Extract->Wash Dry 13. Dry over MgSO4, filter Wash->Dry Concentrate 14. Concentrate under reduced pressure Dry->Concentrate Purify 15. Purify by flash chromatography Concentrate->Purify

Caption: Experimental workflow for Wittig synthesis.

Step-by-Step Procedure:
  • Ylide Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe to create a suspension. c. Cool the flask to 0 °C using an ice-water bath. d. Slowly add n-BuLi solution (1.05 equivalents) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.[7] e. Stir the resulting mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction: a. In a separate flame-dried flask, dissolve 2-methyl-4-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF. b. Add the aldehyde solution dropwise to the stirring ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. d. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde.

  • Work-up and Purification: a. Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times). c. Combine the organic layers and wash with brine to remove residual water-soluble impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude residue by flash column chromatography on silica gel, typically using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired alkene from the triphenylphosphine oxide byproduct.[7][12]

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address specific issues you may encounter.

Issue 1: Low or No Product Yield

Q: My TLC analysis shows a large amount of unreacted 2-methyl-4-nitrobenzaldehyde. What went wrong?

A: This almost always points to a problem with the ylide formation, which is the most sensitive step.

  • Potential Cause 1: Presence of Moisture. The phosphonium ylide is a strong base and is readily quenched by protic sources like water.[7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[10] Commercial anhydrous solvents should be from a freshly opened bottle.

  • Potential Cause 2: Inactive Base. The strength and quality of the base are paramount.

    • Solution: Use a freshly opened bottle or a recently titrated solution of n-BuLi. If using sodium hydride (NaH), ensure it is a fresh batch (not gray and oxidized) and consider washing it with anhydrous hexanes to remove the mineral oil it is often stored in.[10] For potassium tert-butoxide (KOtBu), ensure it is a fresh, free-flowing powder.[13]

  • Potential Cause 3: Incorrect Stoichiometry or Temperature.

    • Solution: Ensure you are using a slight excess of the phosphonium salt and base relative to the aldehyde (e.g., 1.1 eq). Ylide formation is typically done at 0 °C or below; temperatures that are too high can lead to ylide decomposition.

Issue 2: Side Product Formation

Q: I've isolated my product, but NMR analysis shows significant impurities. What are the likely side reactions?

A: With this substrate, a few side reactions are possible.

  • Potential Cause 1: Cannizzaro Reaction. Although your aldehyde has an ortho-methyl group, under very strong basic conditions and with prolonged reaction times, aldehydes lacking an α-hydrogen can disproportionate.

    • Solution: Avoid a large excess of the strong base. Quench the reaction as soon as TLC indicates the starting material is consumed. Add the aldehyde solution slowly to the ylide to prevent localized areas of high base concentration.

  • Potential Cause 2: E/Z Isomerization. For monosubstituted ylides like the one used here, this is not an issue as the product is a terminal alkene. However, if you were using a substituted ylide, the stereochemical outcome depends heavily on reaction conditions. Non-stabilized ylides (like the one from an alkyl-triphenylphosphonium salt) typically favor the Z-alkene, while stabilized ylides (with an adjacent electron-withdrawing group) favor the E-alkene.[14]

Troubleshooting Decision Tree

G Start Problem: Low Yield Check_SM TLC shows unreacted aldehyde? Start->Check_SM Check_Isolation TLC shows product, but isolation is poor? Start->Check_Isolation Ylide_Issue Ylide Formation Failure Check_SM->Ylide_Issue Purification_Issue Workup/Purification Problem Check_Isolation->Purification_Issue Moisture Moisture present? Ylide_Issue->Moisture Base_Quality Base quality/activity poor? Ylide_Issue->Base_Quality Temp_Control Incorrect temperature? Ylide_Issue->Temp_Control Sol_Moisture Solution: - Flame-dry glassware - Use fresh anhydrous solvent Moisture->Sol_Moisture Yes Sol_Base Solution: - Use fresh/titrated base - Wash NaH if used Base_Quality->Sol_Base Yes Sol_Temp Solution: - Maintain 0 °C or below during ylide formation and aldehyde addition Temp_Control->Sol_Temp Yes Ph3PO_Removal Difficulty removing Ph3PO? Purification_Issue->Ph3PO_Removal Chrom_Issue Product loss during chromatography? Purification_Issue->Chrom_Issue Sol_Ph3PO Solution: - Triturate crude with non-polar solvent (e.g., hexanes) - Optimize chromatography gradient Ph3PO_Removal->Sol_Ph3PO Yes Sol_Chrom Solution: - Use wider column - Avoid overloading - Check for product volatility Chrom_Issue->Sol_Chrom Yes

Caption: Decision tree for troubleshooting low yield.

Issue 3: Purification Challenges

Q: I have a co-eluting impurity with my product during column chromatography. How do I remove the triphenylphosphine oxide (Ph₃PO) byproduct effectively?

A: This is the most common purification hurdle in Wittig reactions.

  • Solution 1: Pre-Chromatography Precipitation/Trituration. Ph₃PO has lower solubility in non-polar solvents compared to many alkene products. Before running a column, you can often precipitate a significant portion of the Ph₃PO.

    • Method: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane or diethyl ether. Then, add a large volume of a non-polar solvent like hexanes or pentane while stirring. The Ph₃PO should precipitate as a white solid and can be removed by filtration.[7]

  • Solution 2: Optimize Chromatography.

    • Method: Use a high-purity silica gel with a large surface area. A shallow solvent gradient (e.g., starting with pure hexane and very slowly increasing the percentage of ethyl acetate) can improve separation. Ensure you do not overload the column; a general rule is to load an amount of crude material that is 1-2% of the mass of the silica gel.[12]

Section 4: Quantitative Data & Mechanistic Overview

Table 1: Representative Wittig Reaction Conditions & Parameters
ParameterRecommended ConditionRationale & Key Considerations
Solvent Anhydrous THF, Diethyl EtherAprotic, polar solvents that solubilize the phosphonium salt and intermediate species. Must be rigorously dried.[10]
Base n-BuLi, NaH, KOtBuStrong base is required for deprotonation. n-BuLi is very effective but highly pyrophoric. NaH is safer but may require higher temperatures to react.[7][10]
Reagent Ratio 1.1 eq. Phosphonium Salt / 1.05 eq. Base / 1.0 eq. AldehydeA slight excess of the ylide ensures complete consumption of the valuable aldehyde.
Temperature 0 °C to Room TemperatureYlide formation is exothermic and often requires cooling (0 °C or -78 °C). The reaction with the aldehyde can then proceed at 0 °C to room temperature.[8]
Reaction Time 2 - 12 hoursHighly dependent on substrate reactivity and temperature. Monitor by TLC for aldehyde consumption.
Wittig Reaction Mechanism

The reaction proceeds through a concerted cycloaddition mechanism, forming a key four-membered ring intermediate.

G Ylide Phosphonium Ylide (Nucleophile) p1 Ylide->p1 + Aldehyde 2-methyl-4-nitrobenzaldehyde (Electrophile) p2 Aldehyde->p2 [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane Intermediate p3 Oxaphosphetane->p3 Cycloreversion Product 2-ethenyl-1-methyl-4-nitrobenzene p4 Product->p4 + Byproduct Triphenylphosphine Oxide (Driving Force) p1->Aldehyde p2->Oxaphosphetane p3->Product p4->Byproduct

Caption: Simplified mechanism of the Wittig reaction.

The reaction is driven to completion by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[11] The initial step is the nucleophilic attack of the ylide's carbon on the electrophilic carbonyl carbon, leading to a four-membered oxaphosphetane intermediate.[1] This strained ring rapidly collapses to form the desired alkene and the stable Ph₃PO.[11]

References

  • Synthesis of an Alkene via the Wittig Reaction. (n.d.). Retrieved from University of Missouri–St. Louis website: [Link]

  • Baltrusaitis, J., et al. (2024). Optimization of reaction conditions for the solvent-free Wittig olefination. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • I have a problem in witting reaction product? (2016). ResearchGate. Retrieved from [Link]

  • Org. Synth. 2017, 94, 252. (2017). Organic Syntheses. Retrieved from [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Problems with wittig reaction. (2022). Reddit. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Hamilton College. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Dalal Institute. Retrieved from [Link]

  • Rodrigues, T., et al. (2010). Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions. ResearchGate. Retrieved from [Link]

  • Mizoroki-Heck Reaction. (2014). Chem-Station. Retrieved from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2017). PMC. Retrieved from [Link]

  • D'yakonov, V. A., et al. (2020). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. ChemRxiv. Retrieved from [Link]

  • Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. (2024). MDPI. Retrieved from [Link]

  • Introduction to the Wittig Reaction. (n.d.). Squarespace. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the technical support center for the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene (commonly known as 2-vinyl-4-nitrotoluene). This guide is designed for researchers, chemists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-ethenyl-1-methyl-4-nitrobenzene (commonly known as 2-vinyl-4-nitrotoluene). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproducts encountered during its synthesis. We provide in-depth, field-tested insights and protocols to help you optimize your reaction outcomes.

The synthesis of nitrostyrene derivatives is a powerful tool in organic chemistry, providing access to a wide range of valuable intermediates.[1] However, the inherent reactivity of these compounds can lead to specific challenges, including byproduct formation and purification difficulties. This guide will focus primarily on the Wittig reaction, a common and versatile method for this transformation, to address the most frequent issues encountered in the lab.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Q1: My reaction yield is significantly lower than expected, and TLC analysis shows a complex mixture of products. What are the likely causes?

Low yields in a Wittig reaction for a nitrostyrene synthesis can stem from several factors, primarily related to the stability of the ylide and the reactivity of the starting aldehyde.

Potential Cause 1: Incomplete Ylide Formation or Ylide Decomposition. The phosphonium ylide is the key nucleophile in the Wittig reaction.[2] It is typically formed by deprotonating a phosphonium salt with a strong base. If the base is not strong enough, or if moisture is present, ylide formation will be incomplete. Furthermore, the ylide itself can be unstable, especially if trace oxygen is present.

Potential Cause 2: Competing Side Reactions of the Aldehyde. 4-Nitro-2-methylbenzaldehyde, the aldehyde precursor, has an electron-withdrawing nitro group that activates it. However, under strongly basic conditions, aldehydes can undergo side reactions. While a classic Cannizzaro reaction is not possible due to the methyl group, other base-catalyzed condensations or decompositions can occur, consuming the starting material.

Troubleshooting Protocol:

  • Ensure Anhydrous & Inert Conditions: Dry all glassware thoroughly in an oven ( >120 °C) and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Verify Base Strength and Titration: Use a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH). It is best practice to titrate organolithium reagents before use to determine their exact molarity.

  • Controlled Ylide Generation:

    • Suspend the methyltriphenylphosphonium bromide in anhydrous THF or diethyl ether under an inert atmosphere.

    • Cool the suspension to 0 °C or lower (e.g., -78 °C for n-BuLi).

    • Add the strong base dropwise while stirring vigorously. A distinct color change (typically to orange or deep red) indicates ylide formation.[3]

    • Allow the ylide to form completely by stirring for 30-60 minutes at the appropriate temperature before adding the aldehyde.

  • Slow Aldehyde Addition: Dissolve the 4-nitro-2-methylbenzaldehyde in a minimal amount of anhydrous solvent and add it slowly (dropwise) to the ylide solution at a low temperature to control the reaction rate and minimize side reactions.

Q2: I've isolated my product, but my NMR spectrum shows significant contamination with a highly polar, phosphorus-containing compound. How do I remove it?

This is almost certainly due to the primary byproduct of the Wittig reaction: triphenylphosphine oxide (TPPO).

Causality: The formation of the extremely stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire Wittig reaction.[4] TPPO is crystalline, highly polar, and often co-purifies with the desired alkene, making its removal critical.

Protocol for TPPO Removal:

  • Initial Filtration (if applicable): After the reaction, quench carefully and perform a liquid-liquid extraction. After concentrating the organic phase, dissolve the crude residue in a minimal amount of a moderately polar solvent like dichloromethane or ethyl acetate.

  • Precipitation/Trituration: Add a non-polar solvent like hexanes or petroleum ether dropwise while stirring. The non-polar desired product, 2-ethenyl-1-methyl-4-nitrobenzene, should remain in solution while the highly polar TPPO precipitates out as a white solid.[5]

  • Filtration: Cool the mixture in an ice bath to maximize precipitation and filter off the TPPO solid. Wash the solid with a small amount of cold hexanes.

  • Column Chromatography (if necessary): If TPPO persists, column chromatography is highly effective. A silica gel column with a non-polar eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) will retain the polar TPPO at the baseline while allowing the less polar nitrostyrene product to elute.[6]

Q3: My product seems to be a mixture of E/Z isomers. How can I control the stereochemistry and separate them?

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

Mechanistic Insight: The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane.[7]

  • Non-stabilized ylides (like the one from methyltriphenylphosphonium bromide) typically react quickly and irreversibly, leading to a predominance of the Z-alkene (cis).

  • Stabilized ylides (with electron-withdrawing groups) react more slowly and reversibly, allowing equilibration to the more thermodynamically stable intermediate, which leads to the E-alkene (trans).[7]

The ylide used to form 2-ethenyl-1-methyl-4-nitrobenzene is non-stabilized, which would favor the Z-isomer. However, for styrenyl systems, the E-isomer is generally the more thermodynamically stable product due to reduced steric hindrance.[8] The final ratio can be influenced by reaction conditions like solvent and temperature.

Separation and Isomerization Protocol:

  • Analytical Confirmation: Use ¹H NMR to confirm the presence of isomers. The coupling constants (J-values) for the vinyl protons are diagnostic: J~12-18 Hz for E-isomers and J~7-12 Hz for Z-isomers.

  • Chromatographic Separation: The isomers often have slightly different polarities and can be separated by careful column chromatography on silica gel using a low-polarity eluent system (e.g., hexanes with a very small percentage of ethyl acetate).

  • Isomerization (Optional): If the E-isomer is the desired product, the mixture can sometimes be isomerized. A common method involves dissolving the mixture in a suitable solvent and adding a catalytic amount of iodine while exposing it to light or gentle heat. This can help equilibrate the mixture to favor the more stable E-isomer.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect in this synthesis?

Besides the ubiquitous triphenylphosphine oxide, other byproducts can arise from the starting materials or side reactions.

Byproduct/ImpurityCommon CauseIdentification & Removal
Triphenylphosphine Oxide (TPPO) Inherent byproduct of the Wittig reaction.[4]Highly polar. Remove by precipitation with non-polar solvents or column chromatography.[5]
Unreacted Aldehyde Incomplete reaction; insufficient ylide.More polar than the product. Remove by column chromatography.
Z-isomer of Product Kinetic control in Wittig with non-stabilized ylides.[7]Slightly different polarity. Separable by careful column chromatography.
Polymeric Material Nitrostyrenes can polymerize, especially under basic conditions or upon prolonged storage.[8]Insoluble. Can be removed by filtration. Prevent by storing product in a cool, dark place, and using it promptly.
Over-nitrated Species (e.g., 2-ethenyl-1-methyl-2,4-dinitrobenzene) Impure starting toluene leading to dinitrotoluene, which is then converted.[9]Highly polar. Remove by chromatography or recrystallization.

Q2: How can I best characterize my final product and confirm the identity of byproducts?

A multi-technique approach is essential for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the desired product and identifying impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the product and can help identify byproducts by their mass-to-charge ratio. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating and identifying volatile components of a mixture.[6]

  • Infrared (IR) Spectroscopy: Useful for confirming functional groups. Expect strong characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.[1]

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of column fractions.[10]

Q3: What are the best practices for storing 2-ethenyl-1-methyl-4-nitrobenzene?

Nitrostyrenes are reactive molecules and can be sensitive to heat, light, and basic conditions.[8]

  • Storage: Store the purified product in a tightly sealed amber vial to protect it from light.

  • Temperature: Keep it in a refrigerator or freezer to minimize degradation and prevent polymerization.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon) to prevent oxidation.

Visual Diagrams

Wittig Reaction Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-ethenyl-1-methyl-4-nitrobenzene via the Wittig reaction.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification Ylide Ylide Generation (Phosphonium Salt + Base) Anhydrous, Inert Atmosphere Aldehyde Aldehyde Addition (4-nitro-2-methylbenzaldehyde) Low Temperature Ylide->Aldehyde 1 Reaction Wittig Reaction (Formation of Oxaphosphetane) Aldehyde->Reaction 2 Quench Aqueous Quench Reaction->Quench 3 Extract Liquid-Liquid Extraction Quench->Extract Concentrate Concentrate Organic Phase Extract->Concentrate Precipitate Precipitate TPPO (Add Hexanes) Concentrate->Precipitate Filter Filter TPPO Precipitate->Filter Column Column Chromatography (If Needed) Filter->Column Final Pure Product Filter->Final If pure Column->Final

Caption: General workflow for Wittig synthesis and purification.

Byproduct Formation Pathways

This diagram shows the main reaction pathway versus common side reactions or byproduct sources.

G Aldehyde 4-Nitro-2-methyl- benzaldehyde Product 2-Ethenyl-1-methyl- 4-nitrobenzene (E/Z Mixture) Aldehyde->Product Main Reaction TPPO Triphenylphosphine Oxide (TPPO) Aldehyde->TPPO Unreacted Unreacted Aldehyde Aldehyde->Unreacted Incomplete Reaction Ylide Methyltriphenyl- phosphonium Ylide Ylide->Product Ylide->TPPO Polymer Polymerization Product->Polymer Base/Heat/Light

Caption: Desired reaction vs. common byproduct pathways.

References

  • BenchChem. (n.d.). Stability Under Scrutiny: A Comparative Guide to 2,4,6-Trimethoxy-beta-nitrostyrene Isomers.
  • da Silva, G. V. J., et al. (2018). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Solvent Systems for 4-Nitrobenzaldehyde Reactions.
  • Rokade, B., & Malacria, M. (2020). Denitrative Cross-Couplings of Nitrostyrenes. MDPI.
  • Synthetika. (n.d.). Nitrostyrenes.
  • Domingo, L. R., et al. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing.
  • Unknown. (n.d.).
  • LookChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene.
  • PubChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene.
  • Chegg. (2018). Consider the Wittig reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Google Patents. (n.d.). Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.
  • BenchChem. (n.d.). Technical Support Center: Purification of 1,2,3-Trimethyl-4-nitrobenzene.
  • Parales, R. E., et al. (1996). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. PMC.
  • EMU Departments of Physics and Chemistry. (2023).
  • BenchChem. (n.d.). The Synthesis of Nitrostyrenes: A Historical and Technical Guide.
  • Guidechem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene 102878-75-1 wiki.
  • ResearchGate. (2025). Microwave-Assisted Wittig Reaction of Semistabilized Nitro-Substituted Benzyltriphenyl-Phosphorous Ylides with Aldehydes in Phase-Transfer Conditions.
  • PrepChem.com. (n.d.). Synthesis of 1-[2-(Methylsulfonyl)ethyl]-4-nitrobenzene.
  • IARC. (2003). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene.
  • PrepChem.com. (n.d.). Preparation of 2,4-dinitrotoluene.
  • Guidechem. (2021). How to Synthesize 2-Fluoro-4-nitrotoluene and Its Applications - FAQ.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

Optimization

stability of 2-Ethenyl-1-methyl-4-nitrobenzene under different conditions

Technical Support Center: 2-Ethenyl-1-methyl-4-nitrobenzene Document ID: TSC-VMNB-STAB-001 Version: 1.0 Introduction: Understanding the Stability of 2-Ethenyl-1-methyl-4-nitrobenzene 2-Ethenyl-1-methyl-4-nitrobenzene, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Ethenyl-1-methyl-4-nitrobenzene

Document ID: TSC-VMNB-STAB-001

Version: 1.0

Introduction: Understanding the Stability of 2-Ethenyl-1-methyl-4-nitrobenzene

2-Ethenyl-1-methyl-4-nitrobenzene, a substituted nitrostyrene, is a valuable intermediate in the synthesis of specialized polymers and fine chemicals. Its unique structure, featuring a reactive vinyl group activated by an electron-withdrawing nitro group, presents significant stability challenges. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for handling, storing, and troubleshooting issues related to the stability of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your materials and the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Ethenyl-1-methyl-4-nitrobenzene?

A1: The two principal stability concerns are polymerization and photodegradation .

  • Polymerization: The vinyl group, being part of a styrenic system, is highly susceptible to free-radical, anionic, or cationic polymerization.[1][2] This process can be initiated by heat, light (UV), or the presence of acidic or basic impurities.[1][3] The electron-withdrawing nitro group further activates the double bond, increasing its susceptibility to polymerization compared to unsubstituted styrene.[4] Polymerization can manifest as increased viscosity, gelling, or complete solidification of the sample.

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[5][6] Exposure to sunlight or artificial UV light can lead to the formation of colored byproducts and loss of compound purity.[7][8] The degradation mechanism may involve complex photochemical reactions, including the potential formation of nitrous acid (HONO) from the nitro group.[7]

Q2: My solid sample of 2-Ethenyl-1-methyl-4-nitrobenzene has developed a yellow or brownish tint during storage. What does this indicate?

A2: A change in color is a common visual indicator of degradation, most frequently caused by photolytic or thermal stress.[8] Nitroaromatic compounds can form colored byproducts upon decomposition. While a slight color change may not significantly impact all applications, it warrants investigation. To confirm degradation and quantify the purity of your sample, we recommend using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

Q3: What are the ideal storage conditions to ensure long-term stability?

A3: To mitigate the risks of polymerization and photodegradation, stringent storage conditions are essential. The following table summarizes our recommendations based on best practices for related vinyl aromatic and nitroaromatic compounds.[9][10][11][12]

ParameterRecommended ConditionRationale & Causality
Temperature Refrigerated (2-8°C) or Frozen (≤ -20°C)Low temperatures significantly reduce the rate of thermally induced polymerization.[3]
Light Protect from all light sources (Store in amber vials/bottles in the dark)Prevents the initiation of both photopolymerization and photodegradation of the nitroaromatic ring.[6][8]
Atmosphere Under an inert atmosphere (Argon or Nitrogen)Oxygen can participate in radical chain reactions, promoting polymerization. An inert atmosphere minimizes this risk.[13]
Inhibitors Store with a suitable polymerization inhibitor (e.g., 100-200 ppm of 4-tert-butylcatechol (TBC))Inhibitors act as radical scavengers, preventing the initiation of polymerization during storage.[3][13]
Container Tightly sealed, non-reactive glass container with a PTFE-lined capPrevents contamination from moisture and air and ensures no reaction with the container material.[8]

Q4: Can the choice of solvent impact the stability of my compound in solution?

A4: Absolutely. Solvents can play a critical role. Protic solvents or those with acidic/basic impurities can potentially initiate polymerization. Furthermore, the solvent can affect the rate of photodegradation.[6] It is crucial to use high-purity, dry, and neutral solvents. Before preparing a stock solution for long-term storage, it is advisable to perform a small-scale stability test in the chosen solvent.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides a logical workflow for diagnosing and solving them.

Problem 1: My sample (liquid or solution) has become viscous or has solidified.
  • Most Likely Cause: Uncontrolled polymerization.

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the compound stored at the recommended temperature, protected from light, and under an inert atmosphere? Was an inhibitor present?

    • Check Experimental Temperature: Did the reaction or handling temperature exceed recommended limits? Elevated temperatures are a primary initiator of thermal polymerization.[3]

    • Identify Potential Initiators: Were any strong acids, bases, or radical initiators introduced into your system? Even trace amounts can catalyze polymerization.[1][2]

    • Analytical Confirmation: Attempt to dissolve a small portion of the material in a suitable solvent (e.g., THF, Chloroform). A significant amount of insoluble material confirms the presence of a polymer. Gel Permeation Chromatography (GPC) can be used to characterize the molecular weight of the polymer.

  • Preventative Actions:

    • For future experiments, ensure an appropriate inhibitor like TBC or TEMPO is present if compatible with your reaction chemistry.

    • Maintain strict temperature control, keeping the compound and its solutions as cool as is feasible for the procedure.

    • Purge all reaction vessels and solvents with an inert gas like argon or nitrogen to remove oxygen.

Problem 2: My HPLC/GC analysis shows multiple unexpected impurity peaks.
  • Most Likely Cause: Chemical degradation due to light, heat, or incompatibility with reagents.

  • Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the source of degradation.

G start Impurity Peaks Detected in HPLC/GC Analysis control_check Analyze Unstressed Control Sample start->control_check degraded_q Is Control Sample Pure? control_check->degraded_q storage_issue Problem: Storage Degradation (Light/Heat/Air) Solution: Review storage protocols as per FAQs. degraded_q->storage_issue No exp_issue Problem: Experimental Degradation degraded_q->exp_issue Yes light_check Was experiment run in the dark? exp_issue->light_check photodegradation Cause: Photodegradation Solution: Repeat experiment with light protection (e.g., foil-wrapped flasks). light_check->photodegradation No thermal_check Was heat applied? light_check->thermal_check Yes thermal_degradation Cause: Thermal Degradation Solution: Run reaction at a lower temperature or for a shorter duration. thermal_check->thermal_degradation Yes reagent_check Cause: Reagent Incompatibility Solution: Test stability with each reagent individually. Consider pH effects. thermal_check->reagent_check No

Caption: Workflow for diagnosing the source of sample degradation.

Experimental Protocols

Protocol 1: Assessment of Photostability

This protocol allows for a direct comparison of the compound's stability under light and dark conditions.

  • Sample Preparation: Prepare two identical solutions of 2-Ethenyl-1-methyl-4-nitrobenzene (e.g., 1 mg/mL) in a high-purity solvent like acetonitrile.

  • Exposure Setup:

    • Irradiated Sample: Place one solution in a clear glass vial inside a photostability chamber with a controlled light source (e.g., simulating ICH Q1B guidelines).

    • Dark Control: Wrap the second vial completely in aluminum foil and place it in the same chamber to ensure identical temperature conditions.[14]

  • Time Points: Withdraw aliquots from both samples at predetermined intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the aliquots by a validated HPLC-UV method.

  • Data Interpretation: Compare the peak area of the parent compound in the irradiated sample to the dark control. A significant decrease in the parent peak area and/or the appearance of new peaks in the irradiated sample confirms photodegradation.[8]

Protocol 2: Removing Phenolic Polymerization Inhibitors (e.g., TBC)

If a polymerization inhibitor interferes with your reaction, it must be removed immediately before use. Warning: Never store the inhibitor-free compound for extended periods.

  • Solution Preparation: Dissolve the 2-Ethenyl-1-methyl-4-nitrobenzene in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium hydroxide solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times.[3]

  • Neutralization and Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and base. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) at a low temperature (<30°C).

  • Immediate Use: Use the purified, inhibitor-free compound immediately. Do not attempt to store it.

Degradation Pathways Overview

The stability of 2-Ethenyl-1-methyl-4-nitrobenzene is primarily dictated by two competing degradation pathways, initiated by different environmental stressors. Understanding these pathways is key to preventing unwanted side reactions.

G cluster_main 2-Ethenyl-1-methyl-4-nitrobenzene cluster_poly Polymerization Pathway cluster_photo Photodegradation Pathway Compound Core Compound Initiator Initiator (Heat, Light, Acid/Base) Compound->Initiator Light UV/Visible Light Compound->Light Polymer Poly(2-Ethenyl-1-methyl-4-nitrobenzene) Initiator->Polymer Chain Growth Degradants Colored Byproducts (e.g., oxidized species, ring-cleaved products) Light->Degradants Photochemical Rxn

Caption: Primary degradation routes for 2-Ethenyl-1-methyl-4-nitrobenzene.

References

  • Kharinoeva, T. A., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

  • Li, B., et al. (2019). Rapid Polymerization of Aromatic Vinyl Monomers to Porous Organic Polymers via Acid Catalysis at Mild Condition. Macromolecular Rapid Communications. Available at: [Link]

  • Watson, W. H. (1993). Polymerization inhibition process for vinyl aromatic compounds. Google Patents (CA1224811A).
  • Zhu, X., et al. (2001). Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology. Available at: [Link]

  • Razavi, A. (1989). Polymerization of vinyl aromatic monomers using cyclopentadienyl zirconium catalysts. Google Patents (US4808680A).
  • Macho, V., et al. (2006). The Initiating Effect of Vinyl Aromatic and Diene Monomers on the Polymerization of Isobutylene with VCl4. Taylor & Francis Online. Available at: [Link]

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]

  • Otsu, T. (2019). Construction of aromatic-rich carbon polymer skeletons using aryl vinyl ketones. Kyoto University Research Information Repository. Available at: [Link]

  • New Jersey Department of Health. (2009). Nitrotoluenes - Hazard Summary. NJ.gov. Available at: [Link]

  • Zuev, V. V., & Zgonnik, V. N. (2016). Investigation of the Thermal Degradation of Poly(p-Nitrostyrene) by Pyrolysis GC-MS. ResearchGate. Available at: [Link]

  • Loba Chemie. (2015). 4-NITROTOLUENE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Muşuc, A. M., et al. (n.d.). INVESTIGATION OF THERMAL STABILITY OF SOME NITROAROMATIC DERIVATIVES BY DSC. Department of Physical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Degradation pathways for nitrobenzene. ResearchGate. Available at: [Link]

  • Ivan, G. (1998). β-Nitrostyrene Derivatives as Inhibitors of the Free Radical Polymerization. ResearchGate. Available at: [Link]

  • Cadogan, J. I. G., & Cameron-Wood, M. (1964). Reduction of nitro- and nitroso-compounds by tervalent phosphorus reagents. Part IV. RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the technical support center for 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 4-nitro-2-vinyltoluene). This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 4-nitro-2-vinyltoluene). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this versatile intermediate. Drawing upon established reaction mechanisms and analytical practices, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities found in 2-Ethenyl-1-methyl-4-nitrobenzene?

A1: Impurities in 2-Ethenyl-1-methyl-4-nitrobenzene can be broadly categorized into three groups:

  • Process-Related Impurities: These arise directly from the synthetic route. They include positional isomers from the nitration step, unreacted starting materials, and by-products from specific reactions, such as triphenylphosphine oxide from a Wittig reaction.[1][2]

  • Over-reaction Products: These are typically dinitrated species, such as 2-ethenyl-1-methyl-4,6-dinitrobenzene, which can form if the nitration conditions are too harsh or the reaction time is excessive.[3]

  • Degradation Products: The vinyl group is susceptible to polymerization, especially when exposed to heat, light, or acidic/basic conditions.[4] This can lead to the formation of oligomers or polymers, which can be difficult to remove.

Q2: My final product is a sticky, non-crystalline solid. What is the likely cause?

A2: A common cause for a product failing to crystallize and appearing as a sticky oil or amorphous solid is the presence of polymeric impurities. The ethenyl (vinyl) group on the benzene ring is susceptible to polymerization.[4] This can be initiated by residual acid from the nitration step, heat during solvent removal, or prolonged exposure to light. Using a polymerization inhibitor, such as 4-tert-butylcatechol, during distillation or storage can help mitigate this issue.

Q3: I performed a Wittig reaction to synthesize the ethenyl group. Now I have a white, high-melting solid that is very difficult to separate from my product. What is it?

A3: This is almost certainly triphenylphosphine oxide (Ph₃P=O), a stoichiometric by-product of the Wittig reaction.[2] It is notoriously difficult to remove due to its high polarity and crystallinity, often co-purifying with the desired product. Its removal typically requires careful column chromatography or alternative purification techniques.[2][5]

Q4: Why am I seeing multiple spots with similar Rf values on my TLC plate, even after purification?

A4: This observation strongly suggests the presence of positional isomers. The nitration of 2-methylstyrene (2-vinyltoluene) is the most direct route to the target molecule, but the directing effects of the methyl and vinyl groups can lead to the formation of other isomers, such as 2-ethenyl-1-methyl-6-nitrobenzene.[6] These isomers often have very similar polarities, making their separation by standard chromatography challenging.[7]

Troubleshooting Guide: Synthesis & Purification

Issue 1: Unexpected Peaks in GC-MS/HPLC Analysis Indicating Isomeric Impurities

Question: My analytical data shows several peaks with the same mass-to-charge ratio (m/z) as my target compound (163.17 g/mol ), but at different retention times. What are these, and how can I avoid them?

Answer: These peaks are very likely positional isomers of 2-ethenyl-1-methyl-4-nitrobenzene. Their formation is a common consequence of the electrophilic aromatic substitution (nitration) step.

Causality: When nitrating a substituted toluene, the position of the incoming nitro group is directed by the existing substituents. In the case of 2-methylstyrene, the methyl group (ortho-, para-directing) and the ethenyl group (ortho-, para-directing) influence the regioselectivity. While the 4-position is sterically and electronically favored, substitution at other positions can occur.

Potential Isomeric Impurities:

Compound NameMolecular Weight ( g/mol )Rationale for Formation
2-Ethenyl-1-methyl-6-nitrobenzene163.17The 6-position is ortho to the methyl group and meta to the ethenyl group.
2-Ethenyl-1-methyl-5-nitrobenzene163.17Less common, but possible under certain reaction conditions.
3-Ethenyl-1-methyl-4-nitrobenzene163.17Arises if the starting material contained 3-methylstyrene as an impurity.

Mitigation and Troubleshooting:

  • Control Reaction Temperature: Keep the nitration temperature low (typically 0-10 °C) to enhance selectivity and minimize the formation of undesired isomers and dinitro by-products.[7]

  • Choice of Nitrating Agent: Using milder nitrating agents or different catalyst systems can sometimes improve regioselectivity. For instance, systems comprising nitric acid, an acid anhydride, and a zeolite have been shown to provide high regioselectivity in the nitration of nitrotoluenes.[3]

  • High-Resolution Chromatography: Separating these isomers often requires optimized chromatographic conditions. Consider using a longer column, a shallower solvent gradient in HPLC, or a different stationary phase (e.g., switching from silica to alumina).[7]

Issue 2: Persistent Contamination with Triphenylphosphine Oxide (Ph₃P=O)

Question: My product is contaminated with a significant amount of triphenylphosphine oxide from my Wittig reaction. Standard extraction and recrystallization are not removing it effectively. How can I purify my compound?

Answer: Triphenylphosphine oxide is a common and challenging impurity in Wittig reactions. Its physical properties often make simple purification methods ineffective.[2]

Causality: The Wittig reaction converts a carbonyl group (like an aldehyde) to an alkene via a phosphorus ylide. The thermodynamic driving force of this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Wittig_Reaction cluster_reactants Reactants cluster_products Products Aldehyde 2-Methyl-4-nitrobenzaldehyde Intermediate Oxaphosphetane Intermediate Aldehyde->Intermediate + Ylide Ylide Phosphorus Ylide (Ph₃P=CH₂) Target 2-Ethenyl-1-methyl-4-nitrobenzene Byproduct Triphenylphosphine Oxide (Ph₃P=O) Intermediate->Target Intermediate->Byproduct caption Fig 1. Wittig reaction pathway.

Purification Protocol: Column Chromatography This is the most reliable method for removing triphenylphosphine oxide.[2]

  • Stationary Phase: Use silica gel (60-120 mesh).

  • Mobile Phase Selection (Eluent): The key is to find a solvent system where the product has a moderate Rf (0.3-0.4) and is well-separated from the more polar triphenylphosphine oxide (which will have a lower Rf).

    • Start with a non-polar solvent like hexane and gradually increase polarity with ethyl acetate or dichloromethane.[7]

    • Use Thin Layer Chromatography (TLC) to test various solvent ratios (e.g., 95:5, 90:10, 85:15 Hexane:Ethyl Acetate) to find the optimal system.

  • Column Packing: Ensure the column is packed uniformly to prevent channeling. A wet slurry packing method is recommended.

  • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and load it onto the column. Do not overload the column; a sample-to-silica ratio of 1:50 to 1:100 by weight is a good starting point.

  • Elution: Run the column, collecting fractions and monitoring them by TLC. The desired product, being less polar, should elute before the triphenylphosphine oxide.

Alternative Strategy: Horner-Wadsworth-Emmons (HWE) Reaction For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction. This modification uses a phosphonate ester instead of a phosphonium salt. The resulting phosphate by-product is water-soluble and easily removed by a simple aqueous extraction, circumventing the purification issues associated with triphenylphosphine oxide.[5]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile impurities like positional isomers.[7][9]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified 2-Ethenyl-1-methyl-4-nitrobenzene in a high-purity solvent such as ethyl acetate or dichloromethane.

  • Instrumentation:

    • GC: Gas chromatograph equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • MS: Mass spectrometer detector.

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify the main product peak by its retention time and mass spectrum. Analyze any additional peaks by comparing their mass spectra to a library database to identify potential isomeric or other impurities. Purity can be estimated by the relative peak area percentage.

Isomer_Formation Start 2-Methylstyrene (2-Vinyltoluene) Reagents HNO₃ / H₂SO₄ Product_Major Product_Major Reagents->Product_Major Favored Product_Minor1 Product_Minor1 Reagents->Product_Minor1 Possible Product_Minor2 Product_Minor2 Reagents->Product_Minor2 Harsh Conditions caption Fig 2. Potential nitration products.

References

  • Organic Syntheses. (2017). Org. Synth. 2017, 94, 252. Available from: [Link]

  • University of Colorado, Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Available from: [Link]

  • PubChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 2-Ethyl-4-methyl-1-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. (n.d.). 2-Ethyl-1-methyl-4-nitrobenzene. Available from: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available from: [Link]

  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Available from: [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available from: [Link]

  • Google Patents. (n.d.). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...
  • Chem-Station. (2024). Wittig Reaction. Available from: [Link]

  • Applied and Environmental Microbiology. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. American Society for Microbiology. Available from: [Link]

  • PhareSST. (n.d.). Analytical Method. Available from: [Link]

  • Eastern Mediterranean University. (2023). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Available from: [Link]

  • Supporting Information. (n.d.). General Information. Available from: [Link]

  • NIST. (n.d.). Benzene, 1-methyl-4-(1-methylethyl)-2-nitro-. National Institute of Standards and Technology. Available from: [Link]

  • NextSDS. (n.d.). 1-ethynyl-4-methyl-2-nitrobenzene — Chemical Substance Information. Available from: [Link]

  • Wikipedia. (n.d.). 4-Nitrotoluene. Available from: [Link]

  • International Agency for Research on Cancer. (2003). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. World Health Organization. Available from: [Link]

  • ResearchGate. (n.d.). Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Available from: [Link]

  • Google Patents. (n.d.). US4558169A - Process for the production of vinyltoluene.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Recrystallization Guide for 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in purifying functionalized vinyl aromatics.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing challenges in purifying functionalized vinyl aromatics. 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 2-vinyl-4-nitrotoluene) presents a unique set of handling difficulties.

The presence of an electron-withdrawing nitro group on the aromatic ring, combined with a highly reactive ethenyl (vinyl) moiety, creates a system that is exceptionally prone to thermal self-initiation and radical polymerization. This guide is designed to provide you with self-validating protocols, mechanistic troubleshooting, and authoritative methodologies to ensure high-yield, high-purity recrystallization.

I. Frequently Asked Questions (FAQs)

Q1: Why does my 2-Ethenyl-1-methyl-4-nitrobenzene turn into a gummy, insoluble resin during heating? A1: This is the result of thermal self-initiated radical polymerization [1]. The electron-withdrawing nitro group activates the vinyl double bond, making it highly susceptible to radical attack. When you heat the crude mixture above 60°C without a radical scavenger, trace oxygen or thermal stress initiates a Mayo-type dimerization or direct homolysis, leading to rapid chain propagation. The resulting "gummy resin" is a poly(nitrostyrene) derivative. Causality & Fix: Always keep dissolution temperatures below 65°C and utilize a radical inhibitor to quench intermediate radical species.

Q2: How can I chemically prevent this polymerization during the recrystallization process? A2: You must introduce a phenolic radical scavenger, such as Butylated Hydroxytoluene (BHT) or 4-tert-butylcatechol (TBC), into your recrystallization solvent [3]. BHT works by donating a hydrogen atom to any propagating carbon-centered radical, quenching the polymerization chain and leaving behind a sterically hindered, stable phenoxy radical that cannot initiate new chains. Adding 10–50 ppm of BHT to your solvent is highly effective and will remain in the mother liquor upon filtration.

Q3: My product is "oiling out" (forming a liquid layer) instead of forming crystals. What causes this and how do I fix it? A3: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature of your compound in the chosen solvent is higher than the melting point of the impure mixture. Instead of nucleating as a solid, it crashes out as a supercooled liquid. Causality & Fix: This usually happens if the solvent is too poor or cooling is too rapid. To fix this, reheat the mixture until it is homogeneous. Allow it to cool very slowly, and add a seed crystal of pure 2-Ethenyl-1-methyl-4-nitrobenzene just above the cloud point (the temperature where the solution starts to turn milky). This forces solid nucleation before the liquid phase can separate.

II. Quantitative Data: Solvent System Selection

Selecting the right solvent is a balance between maximizing thermal solubility and minimizing the boiling point to prevent thermal degradation[2, 4].

Solvent SystemBoiling Point (°C)Solubility ProfileSuitability & Expected Yield
Isopropanol (IPA) 82.6High at 60°C, very low at 0°CExcellent (80–85%) . The standard for nitrostyrene derivatives.
Ethanol (EtOH) 78.3High at hot, moderate at coldGood (70–75%) . Requires careful cooling; prone to oiling out.
Hexane / EtOAc (3:1) ~68 (mixed)Tunable via EtOAc ratioVery Good (75–80%) . Best for highly impure, oily crude batches.
Toluene 110.6Very high at all tempsPoor . The high boiling point induces rapid polymerization.

III. Step-by-Step Recrystallization Protocol

This methodology is a self-validating system; each step includes a physical check to ensure the integrity of the compound is maintained.

Materials Required:

  • Crude 2-Ethenyl-1-methyl-4-nitrobenzene

  • Isopropanol (IPA) - HPLC grade

  • Butylated Hydroxytoluene (BHT)

  • Inert gas source (Nitrogen or Argon)

  • Pre-warmed Buchner funnel and vacuum filtration setup

Protocol:

  • Inhibitor Preparation: Prepare a solution of Isopropanol containing 50 ppm BHT. Purge the solvent with Nitrogen for 5 minutes to displace dissolved oxygen (which can act as a radical initiator).

  • Controlled Dissolution: Place the crude 2-Ethenyl-1-methyl-4-nitrobenzene in a round-bottom flask under a Nitrogen atmosphere. Warm the BHT-spiked IPA to 60°C. Do not exceed 65°C. Slowly add the warm solvent to the crude solid while stirring until just dissolved.

  • Hot Filtration (Self-Validation Step 1): Immediately filter the hot solution through a pre-warmed Buchner funnel. Causality: This step removes any high-molecular-weight polymeric species that have already formed, which will appear as an insoluble residue on the filter paper. If the residue is >10% of your mass, your initial reaction conditions were too harsh.

  • Nucleation & Cooling: Transfer the mother liquor to an Erlenmeyer flask. Allow it to cool ambiently to room temperature. Do not agitate. If oiling out occurs, reheat to 60°C, add 5% more IPA, and seed with a pure crystal.

  • Crystallization: Once crystals have formed at room temperature, transfer the flask to an ice-water bath (0–5°C) for 1 hour to maximize yield.

  • Isolation & Washing: Vacuum filter the pale yellow crystals. Wash the filter cake with a minimal amount of ice-cold IPA to remove residual BHT and impurities.

  • Drying & Final Validation (Self-Validation Step 2): Dry the crystals under high vacuum at room temperature (do not use a heated vacuum oven). Validate purity via TLC (UV active) and a sharp melting point measurement.

IV. Workflow Visualization

Below is the logical decision tree for the recrystallization process, highlighting key troubleshooting nodes and corrective actions.

G A Crude 2-Ethenyl-1-methyl- 4-nitrobenzene B Add Isopropanol + 50 ppm BHT Inhibitor A->B C Gentle Heating (<65°C) Under N2 Atmosphere B->C D Hot Filtration (Removes Insoluble Polymer) C->D E Controlled Cooling to Room Temp D->E F Oiling Out? E->F G Reheat, Add Solvent & Seed Crystals F->G Yes H Crystallization Occurs? F->H No G->E I Scratch Flask / Concentrate H->I No J Ice Bath (0°C) & Vacuum Filtration H->J Yes I->H K Pure Crystals (Self-Validation: TLC/MP) J->K

Recrystallization troubleshooting workflow for 2-Ethenyl-1-methyl-4-nitrobenzene.

V. References

  • Organic Syntheses. "Nitrostyrene - Organic Syntheses Procedure." Organic Syntheses, Inc. Available at: [Link]

  • MDPI - Polymers. "A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization." Multidisciplinary Digital Publishing Institute. Available at:[Link]

  • Royal Society of Chemistry (RSC). "Preparation of a β-Nitrostyrene Derivative by the Henry Reaction." RSC Publishing. Available at: [Link]

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of highly reactive styreni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the isolation of highly reactive styrenic compounds.

Molecule Overview & Purification Challenges

2-Ethenyl-1-methyl-4-nitrobenzene is a highly reactive monomer. While its electron-withdrawing nitro group provides excellent UV absorbance for detection, the ethenyl (vinyl) moiety is exceptionally prone to both cationic and radical-initiated polymerization[1]. Standard normal-phase chromatography on untreated silica gel often leads to catastrophic yield losses, as the acidic silanol groups on the stationary phase catalyze the polymerization of the vinyl group into an insoluble gum[2]. Successful purification requires strict control over the microenvironment (pH, temperature, and radical suppression).

Troubleshooting Guide & FAQs

Q1: Why does my product turn into an insoluble gum on the column, resulting in drastically reduced isolated yields? A1: This is the most frequent failure point when purifying styrenic monomers. Standard silica gel is slightly acidic (pH ~4.5–5.5). When your compound is concentrated on this surface, the acidic silanol (Si-OH) groups act as a catalyst for the cationic polymerization of the vinyl group[2]. Furthermore, trace oxygen and ambient light can trigger radical polymerization[1].

  • Causality & Solution: To prevent cationic polymerization, you must neutralize the silica gel by adding 1–3% Triethylamine (TEA) to your mobile phase[3]. To suppress radical polymerization, add a radical scavenger such as Butylated Hydroxytoluene (BHT) at 10–50 ppm to the eluent[4].

Q2: My product co-elutes with the starting material (e.g., 2-methyl-4-nitrobenzaldehyde). How can I improve resolution without increasing the column retention time? A2: Nitrostyrenes and their corresponding benzaldehyde precursors have similar polarities, making separation in standard Hexane/Ethyl Acetate systems challenging.

  • Causality & Solution: Because styrenes are highly polarizable, switching to an aromatic-containing or less polar solvent system alters the selectivity. Use a Toluene/Hexane (e.g., 20:80) or a highly dilute Hexane/Dichloromethane system. Always perform a rapid "flash" elution; prolonged retention times exponentially increase the risk of on-column polymerization[5].

Q3: Why does my purified product degrade during solvent removal on the rotary evaporator? A3: Nitrostyrenes are highly sensitive to thermal self-initiation and UV-induced degradation[1].

  • Causality & Solution: Heat provides the activation energy required for bimolecular polymerization. Never exceed a water bath temperature of 30 °C during solvent evaporation[6]. Shield the receiving flask with aluminum foil to prevent photo-degradation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system to ensure the integrity of your monomer at every step.

Step 1: Silica Gel Neutralization & Column Packing

  • Prepare your mobile phase: Hexane/Ethyl Acetate (95:5) containing 2% Triethylamine (TEA)[3] and 50 ppm BHT[4].

  • Slurry-pack the column using this neutralized solvent.

  • Validation Checkpoint (pH Verification): Collect the first 10 mL of the eluent passing through the packed bed. Spot it on wet pH paper. It must read >pH 7.5. If it is acidic, continue flushing with the TEA-doped solvent until neutralized.

Step 2: Wet Loading the Sample

  • Dissolve your crude 2-Ethenyl-1-methyl-4-nitrobenzene in the minimum amount of eluent.

  • Crucial Insight:Do not dry load. Dry loading concentrates the monomer onto the highly active, acidic surface of the silica, maximizing bimolecular collision rates and initiating polymerization before elution even begins. Wet loading disperses the monomer safely into the neutralized mobile phase.

Step 3: Flash Elution

  • Elute the column rapidly using pressurized air or nitrogen (Flash Chromatography).

  • Shield the glass column from direct ambient light using aluminum foil.

  • Validation Checkpoint (2D TLC): To ensure your compound isn't degrading during the run, spot a fraction on a TLC plate and elute it in one dimension. Let the plate dry completely (simulating time spent on the column), then elute it again perpendicular to the first run. If the target spot streaks in the second dimension, your silica is still too acidic.

Step 4: Low-Temperature Concentration

  • Pool the product-containing fractions.

  • Evaporate the solvent on a rotary evaporator, ensuring the water bath is strictly kept below 30 °C[6].

  • Store the isolated product immediately under an inert argon atmosphere at -20 °C in an amber vial.

Quantitative Data & Optimization

Table 1: Solvent System Optimization Matrix
Solvent SystemAdditivesSelectivity (ΔRf)Polymerization RiskRecommendation
Hexane / EtOAc (80:20)NonePoor (<0.1)High (Acidic silica)Avoid
Hexane / EtOAc (95:5)2% TEA, 50 ppm BHTModerate (0.15)LowStandard Use
Toluene / Hexane (20:80)2% TEA, 50 ppm BHTExcellent (0.25)LowBest for Co-elution
Hexane / DCM (50:50)2% TEA, 50 ppm BHTGood (0.20)ModerateAlternative
Table 2: Troubleshooting Matrix
SymptomPrimary CauseCorrective Action
Insoluble gum on column Cationic polymerizationIncrease TEA to 3%; ensure column is pre-flushed.
Yellowing/browning in flask Thermal degradationLower rotovap bath to <30 °C; shield from light.
Loss of vinyl proton NMR signals Radical polymerizationVerify addition of BHT or TEMPO to the eluent.

Process Visualization

G Start Crude 2-Ethenyl-1-methyl-4-nitrobenzene Pack Step 1: Pack Column (Silica Gel + 1-3% TEA) Start->Pack Load Step 2: Wet Load Sample (Avoid Dry Loading) Pack->Load Elute Step 3: Flash Elution (Add 50 ppm BHT) Load->Elute Check Step 4: TLC Analysis (UV Detection) Elute->Check Polymer Issue: Insoluble Gum (Polymerization) Check->Polymer Low Yield / Gumming Coelute Issue: Co-elution (Poor Resolution) Check->Coelute Multiple Spots Evap Step 5: Evaporate Solvent (T < 30°C, Dark) Check->Evap Single Pure Spot FixPolymer Action: Increase TEA/BHT Shield from Light Polymer->FixPolymer FixCoelute Action: Decrease Polarity (Use Toluene/Hexane) Coelute->FixCoelute FixPolymer->Pack FixCoelute->Pack Pure Pure Product Isolated (Store at -20°C) Evap->Pure

Workflow and troubleshooting decision tree for the chromatographic purification of the target monomer.

References

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [Link]

  • Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization - ResearchGate.[Link]

  • Org. Synth. 2017, 94, 252 - Organic Syntheses Procedure - Organic Syntheses.[Link]

Sources

Optimization

Technical Support Center: Selectivity Troubleshooting in 2-Ethenyl-1-methyl-4-nitrobenzene Reactions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselective and stereoselective challenges when functionalizing 2-Ethenyl-1-methyl-4-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselective and stereoselective challenges when functionalizing 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2).

This bifunctional molecule presents a classic synthetic dilemma: it contains a highly reducible/oxidizable ethenyl (vinyl) group and a reducible nitro group. Below are field-proven troubleshooting guides, causal explanations, and self-validating protocols designed to help you achieve absolute control over your reaction pathways.

Part 1: Chemoselective Hydrogenation (Nitro Reduction vs. Vinyl Preservation)

FAQ 1: Why does my hydrogenation reaction yield the over-reduced 2-ethyl-1-methyl-4-aminobenzene instead of the target vinylaniline derivative?

The Causality: The core issue lies in the choice of catalyst support and the resulting electronic interactions at the active site. When using standard noble metal catalysts on inert supports (e.g., Pt/Al₂O₃ or Pt/C), both the nitro and vinyl functionalities are readily adsorbed and reduced, leading to the fully saturated side product[1].

To achieve chemoselectivity, you must alter the reaction pathway at the molecular level. Utilizing reducible supports like ZnO or TiO₂ facilitates the formation of intermetallic alloys (e.g., PtZn or Ni₃Sn₂)[1][2]. These alloys alter the d-band center of the metal, creating polar active sites that preferentially bind the highly electronegative nitro group while sterically and electronically repelling the ethenyl group[3].

Quantitative Catalyst Performance Comparison
Catalyst SystemSupport TypeConversion (%)Selectivity to Vinylaniline (%)Primary Byproduct
Pt/Al₂O₃Inert>99<1Ethyl-aniline
Pt/ZnOReducible>99>99None (Optimal)
RhPb₂ IntermetallicSilica9493Ethyl-nitrobenzene
Ni₃Sn₂ / TiO₂Reducible100100None

Data synthesized from established nitrostyrene hydrogenation benchmarks[1][2][3].

ReactionNetwork Substrate 2-Ethenyl-1-methyl- 4-nitrobenzene Target 2-Ethenyl-1-methyl- 4-aminobenzene (Target Product) Substrate->Target Selective Nitro Reduction (Pt/ZnO, Ni-Sn) Side1 2-Ethyl-1-methyl- 4-nitrobenzene (Side Product) Substrate->Side1 Vinyl Reduction (Pt/Al2O3) OverRed 2-Ethyl-1-methyl- 4-aminobenzene (Over-reduced) Target->OverRed Subsequent Vinyl Reduction (Non-selective sites) Side1->OverRed Subsequent Nitro Reduction (Non-selective sites)

Reaction network for 2-Ethenyl-1-methyl-4-nitrobenzene hydrogenation showing chemoselectivity.

Protocol 1: Chemoselective Hydrogenation using Pt/ZnO

Note: This protocol includes a self-validating GC-MS checkpoint to ensure the vinyl group remains intact before proceeding to workup.

  • Catalyst Pre-treatment: Reduce the Pt/ZnO catalyst (approx. 150 mg per mmol of substrate) under a continuous flow of H₂ (60 mL/min) at 723 K for 30 minutes. Causality: This high-temperature reduction is mandatory to ensure the formation of the critical PtZn alloy[4].

  • Reaction Setup: Cool the reactor to room temperature and purge completely with dry Argon. Add a solution of 2-Ethenyl-1-methyl-4-nitrobenzene (0.50 mmol) dissolved in 5.0 mL of absolute ethanol[1][4].

  • Hydrogenation: Pressurize the reactor to 10 bar H₂ and heat to 348 K. Stir vigorously at 800 rpm to eliminate mass transfer limitations[1].

  • In-Process Validation Check: After 1 hour, sample 50 µL of the reaction mixture and analyze via GC-MS.

    • Validation: The mass spectrum must show the molecular ion peak for the target aminostyrene (m/z 133). If the peak for the over-reduced ethyl derivative (m/z 135) exceeds 2%, halt the reaction immediately and verify your catalyst reduction temperature.

  • Isolation: Filter the catalyst through a Celite pad and evaporate the ethanol under reduced pressure to yield the pure aminostyrene derivative.

ProtocolWorkflow S1 1. Catalyst Prep Pt/ZnO Reduction S2 2. Substrate Addition Ethanol Solvent S1->S2 S3 3. Hydrogenation 348 K, 10 bar H2 S2->S3 S4 4. GC-MS Validation Check Chemoselectivity S3->S4 S5 5. Product Isolation Filtration & Evaporation S4->S5

Step-by-step experimental workflow for the chemoselective hydrogenation protocol.

Part 2: Enantioselective Epoxidation of the Ethenyl Group

FAQ 2: How can I achieve high (R)-enantioselectivity during the epoxidation of the ethenyl group without oxidizing the sensitive methyl or nitro groups?

The Causality: Traditional chemical oxidants (like mCPBA) lack the stereocontrol required for high enantiomeric excess (ee) and can cause unwanted side reactions. While natural styrene monooxygenases (SMOs) are highly selective, they almost exclusively yield the (S)-epoxide (>99% ee) due to the evolutionary constraints of their binding pockets.

To invert this stereocontrol and selectively generate the (R)-enantiomer, you must employ engineered non-natural P450 peroxygenases (e.g., P450BM3 variants) paired with a dual-functional small molecule (DFSM). The DFSM acts as a co-catalyst that precisely anchors the ethenyl group of 2-Ethenyl-1-methyl-4-nitrobenzene within the mutated heme pocket. This steric shielding protects the ortho-methyl group from oxidation and drives H₂O₂-dependent (R)-selective oxygen transfer exclusively to the vinyl double bond.

Protocol 2: Chemoenzymatic (R)-Selective Epoxidation
  • Substrate Preparation: Dissolve 2-Ethenyl-1-methyl-4-nitrobenzene in a minimal volume of DMSO to create a concentrated stock, then dilute into 0.1 M phosphate buffer (pH 8.0) to achieve a final substrate concentration of 4 mM.

  • Enzyme Addition: Add the engineered P450BM3 variant (e.g., H_F87X/T268V) to a final concentration of 0.5 µM.

  • Co-factor Initiation: Introduce the DFSM (e.g., Im-C6-Phe, 500 µM) followed by the slow, dropwise addition of H₂O₂ (20 mM) to initiate the peroxygenase cascade.

  • Incubation: Incubate the mixture at 25 °C for 30 minutes under gentle agitation.

  • Chiral Validation Check: Extract a 100 µL aliquot with ethyl acetate and analyze via chiral GC.

    • Validation: Calculate the ee from the (R)-epoxide / [(R)-epoxide + (S)-epoxide] peak areas. Proceed to bulk extraction only if ee > 95%.

References[1] Chemoselective Liquid Phase Hydrogenation of 3-Nitrostyrene over Pt Nanoparticles: Synergy with ZnO Support - acs.org - Click here for verification[3] Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd-and Rh-Based Intermetallic Compounds - academia.edu -Click here for verification[2] Chemoselective syntheses of nitrogen-containing compounds from unsaturated nitro compounds by Ni-Sn alloy catalysts - shokubai.org - Click here for verification[4] Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds | ACS Catalysis - acs.org - Click here for verification[5] Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - nih.gov - Click here for verification

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 2-Ethenyl-1-methyl-4-nitrobenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and environmental degradation of 2-Ethenyl-1-methyl-4-nitrobenze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and environmental degradation of 2-Ethenyl-1-methyl-4-nitrobenzene (also known as 4-nitro-2-vinyltoluene).

Because this compound possesses three highly reactive functional groups—a vinyl side-chain, a nitro group, and a methyl group—its degradation is complex and multi-modal. This guide provides mechanistic insights, self-validating experimental protocols, quantitative data, and troubleshooting FAQs to ensure the scientific integrity of your assays.

Mechanistic Overview & Causality

The degradation of 2-Ethenyl-1-methyl-4-nitrobenzene follows three primary enzymatic routes, each governed by specific cofactors and thermodynamic constraints:

  • Vinyl Side-Chain Oxygenation (The Styrene Pathway): Initiated by Styrene Monooxygenase (SMO), a two-component system (StyA/StyB). StyB acts as a reductase, transferring electrons from NADH to FAD. The reduced FADH₂ diffuses to StyA, which uses molecular oxygen to epoxidize the vinyl group[1]. The substrate-binding pose within the StyA catalytic center strictly governs the enantioselectivity of this epoxidation[2].

  • Nitroreduction: Catalyzed by oxygen-insensitive (Type I) or oxygen-sensitive (Type II) nitroreductases. The nitro group is sequentially reduced to a nitroso intermediate, a hydroxylamine, and finally an amine. This pathway is highly dependent on NAD(P)H availability and is competitively inhibited by molecular oxygen.

  • Methyl Group Oxidation: Mediated by toluene monooxygenases/dioxygenases, converting the methyl group to a benzyl alcohol, followed by dehydrogenase-mediated oxidation to a carboxylic acid.

Pathway Visualization

DegradationPathways Substrate 2-Ethenyl-1-methyl-4-nitrobenzene Epoxide 2-(Epoxyethyl)-1-methyl- 4-nitrobenzene Substrate->Epoxide StyA/StyB (O₂, NADH, FAD) Nitroso Nitroso / Hydroxylamine Intermediates Substrate->Nitroso Nitroreductase (NAD(P)H) Alcohol 2-Ethenyl-4-nitrobenzyl alcohol Substrate->Alcohol Toluene Monooxygenase (O₂, NADH) Aldehyde 2-(Formylmethyl)-1-methyl- 4-nitrobenzene Epoxide->Aldehyde StyC (Isomerase) Amine 2-Ethenyl-1-methyl- 4-aminobenzene Nitroso->Amine Nitroreductase (Anaerobic) Acid 2-Ethenyl-4-nitrobenzoic acid Alcohol->Acid Dehydrogenases (NAD⁺)

Metabolic degradation pathways of 2-Ethenyl-1-methyl-4-nitrobenzene.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal controls that validate the mechanistic integrity of the assay.

Protocol A: In Vitro Epoxidation using Recombinant Styrene Monooxygenase (SMO)

Objective: Quantify the conversion of the vinyl group to an epoxide while maintaining enantiomeric excess.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 7.4). Degas slightly to prevent bubble formation, but maintain aeration as StyA requires molecular oxygen[3].

  • Cofactor Assembly: Add 10 µM FAD and 2 mM NADH. Causality Check: FAD must be added exogenously because it is a diffusing cofactor between StyB and StyA; without it, electron transfer uncouples.

  • Enzyme Addition: Add purified StyB (2 U/mL) and StyA (5 U/mL). Add 100 U/mL of catalase. Self-Validation: Catalase neutralizes H₂O₂ generated from uncoupled FADH₂ oxidation, protecting StyA from oxidative denaturation.

  • Substrate Introduction: Dissolve 2-Ethenyl-1-methyl-4-nitrobenzene in DMSO (final DMSO concentration <5% v/v to prevent enzyme inhibition) and add to a final concentration of 1 mM.

  • Incubation & Extraction: Incubate at 30°C for 60 minutes at 200 rpm. Quench the reaction with an equal volume of ice-cold ethyl acetate containing 0.5 mM 4-nitrotoluene as an internal standard.

  • Analysis: Centrifuge at 10,000 × g for 5 mins. Extract the organic layer and analyze via Chiral GC-MS to determine conversion rate and enantiomeric excess (ee).

Protocol B: Nitroreduction Assay

Objective: Monitor the reduction of the nitro group to the corresponding amine.

Step-by-Step Methodology:

  • Anaerobic Setup: Purge 50 mM Tris-HCl (pH 7.0) with N₂ gas for 30 minutes in an anaerobic glove box. Causality Check: Oxygen competes with the nitro group for electrons from the nitroreductase, leading to futile cycling and ROS generation.

  • Reaction Mixture: Combine 1 mM NAD(P)H, 0.5 mM substrate, and 10 µg/mL purified Type I nitroreductase.

  • Kinetic Monitoring: Monitor the depletion of NAD(P)H spectrophotometrically at 340 nm. Self-Validation: Run a parallel negative control lacking the substrate. Any baseline drop in A₃₄₀ indicates oxygen contamination (futile cycling).

  • Metabolite Confirmation: Quench with acetonitrile and analyze via LC-MS/MS to confirm the mass shift from the nitro (-NO₂) to the amine (-NH₂) derivative.

Quantitative Data Summary

The following table summarizes the kinetic parameters and environmental dependencies of the three primary degradation pathways.

Degradation PathwayKey Enzyme(s)Essential CofactorsOptimal pH / TempSubstrate Affinity ( Km​ )Primary Bottleneck / Limiting Factor
Vinyl Epoxidation StyA / StyBO₂, NADH, FAD7.4 / 30°C~0.45 mMFAD diffusion rate; uncoupled ROS generation
Nitroreduction NitroreductasesNAD(P)H7.0 / 37°C~0.15 mMOxygen competition; hydroxylamine accumulation
Methyl Oxidation Toluene MonooxygenaseO₂, NADH7.2 / 30°C~0.80 mMLow regioselectivity in the presence of vinyl groups

Troubleshooting & FAQs

Q: During the SMO-catalyzed epoxidation of 2-Ethenyl-1-methyl-4-nitrobenzene, my epoxide yield is extremely low, and the enzyme seems to precipitate. What is happening? A: This is a classic symptom of cofactor uncoupling. If the ratio of StyB (reductase) to StyA (oxygenase) is imbalanced, or if the substrate binding is sterically hindered by the nitro/methyl groups, StyA cannot consume the FADH₂ fast enough. The excess FADH₂ auto-oxidizes, generating hydrogen peroxide (H₂O₂), which rapidly denatures the proteins. Solution: Supplement the reaction with catalase (as detailed in Protocol A) and optimize the StyA:StyB molar ratio (typically 1:1 to 2:1)[1].

Q: I am observing poor enantiomeric excess (ee) during the epoxidation step. How can I improve stereoselectivity? A: The enantioselectivity of StyA is governed by the substrate-binding pose within the catalytic center, which is influenced by the size of the alkyl/aryl moieties[2]. The bulky nitro and methyl groups on your substrate may force it into a non-ideal orientation. Solution: Consider using engineered SMO variants (e.g., mutations at site 73 or 211) which have been shown to accommodate sterically hindered olefins and reverse or enhance enantioselectivity[2].

Q: My nitroreduction assay stalls, and LC-MS shows a massive accumulation of a +16 Da intermediate relative to the expected amine. Why isn't it fully reducing? A: The +16 Da mass shift (relative to the amine) corresponds to the hydroxylamine intermediate (-NHOH). The final reduction step from hydroxylamine to amine is the rate-limiting step and is highly sensitive to oxygen. Even trace amounts of O₂ in your buffer will divert electron flow. Solution: Ensure strict anaerobic conditions (Protocol B) and consider adding an enzymatic NAD(P)H regeneration system (e.g., glucose dehydrogenase and glucose) to maintain a high electron-donor pressure.

Q: The substrate precipitates out of the aqueous buffer almost immediately. How do I perform these enzymatic assays? A: 2-Ethenyl-1-methyl-4-nitrobenzene is highly hydrophobic. Solution: Utilize a biphasic reaction system. Dissolve the substrate in an organic overlay (e.g., 20% v/v n-octane or bis(2-ethylhexyl) phthalate). The enzymes remain in the aqueous phase, and the substrate partitions into the water at a steady, low concentration, preventing both precipitation and substrate-level toxicity to the enzymes.

References

  • A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology (via NIH PMC).[Link]

  • Mechanistic Insights into Enantiocontrolling of Styrene Monooxygenase-Catalyzed Epoxidation of Olefins. ACS Catalysis.[Link]

  • Styrene monooxygenase StyA - Pseudomonas sp. UniProtKB.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-Ethenyl-1-methyl-4-nitrobenzene

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethenyl-1-methyl-4-nitrobenzene, a representative nitroaromatic compound. In the fields of pharmaceutical develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 2-Ethenyl-1-methyl-4-nitrobenzene, a representative nitroaromatic compound. In the fields of pharmaceutical development and chemical manufacturing, the rigorous validation of analytical procedures is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that data is reliable, reproducible, and fit for its intended purpose. The principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R1) and the recently updated Q2(R2) guidelines, provide a framework for this process, which we will use as the foundation for this discussion.[1][2][3][4]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, comparing two of the most powerful and widely applicable techniques for this class of analyte: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).

Strategic Selection of Analytical Methods

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the ultimate goal of the analysis (e.g., routine quality control assay vs. trace impurity identification). 2-Ethenyl-1-methyl-4-nitrobenzene, as a nitroaromatic compound, possesses characteristics that make it amenable to several techniques.

  • High-Performance Liquid Chromatography (HPLC): This is arguably the most versatile technique for non-volatile or thermally sensitive organic molecules.[5] The presence of the nitrobenzene moiety provides a strong chromophore, making Ultraviolet (UV) detection a highly effective and robust choice for quantification.[6][7]

  • Gas Chromatography (GC): As a volatile organic compound, 2-Ethenyl-1-methyl-4-nitrobenzene is also an excellent candidate for GC analysis.[6][8] Coupling GC with a Mass Spectrometry (MS) detector provides exceptional selectivity and sensitivity, allowing for unambiguous peak identification and the analysis of trace-level impurities.[9]

We will now delve into a comparative validation of these two methods, examining the key performance parameters required to demonstrate that a method is suitable for its intended purpose.[10][11]

Comparative Validation: HPLC-UV vs. GC-MS

Method validation is the process of demonstrating that an analytical procedure is fit for its intended use.[10] The following sections compare how HPLC-UV and GC-MS perform against the core validation characteristics defined by the ICH.[1][12]

Specificity

Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11]

  • HPLC-UV: Specificity is primarily demonstrated by achieving baseline resolution between the main analyte peak and any adjacent peaks. In method development, this is achieved by optimizing the column chemistry (e.g., a C18 stationary phase for reversed-phase chromatography) and the mobile phase composition.[5][6] Further confirmation is obtained using a photodiode array (PDA) detector to assess peak purity, confirming that the UV spectrum is consistent across the entire peak. For forced degradation studies, samples are stressed (e.g., with acid, base, peroxide, heat, and light) to ensure degradation products do not co-elute with the analyte.

  • GC-MS: GC-MS offers a superior level of specificity. While chromatographic separation is still crucial, the mass spectrometer provides a second dimension of confirmation.[9] Specificity is demonstrated by comparing the mass spectrum of the analyte peak from a sample to that of a certified reference standard. Furthermore, using Selected Ion Monitoring (SIM) mode, the instrument can be set to detect only specific mass fragments characteristic of the analyte, effectively filtering out interferences from the matrix.

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the analyte concentration over a given range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[10]

  • HPLC-UV & GC-MS: The procedure is similar for both. A series of at least five standard solutions of varying concentrations are prepared and analyzed. A calibration curve is generated by plotting the instrument response (peak area) against the concentration. The linearity is evaluated by the correlation coefficient (R²) of the regression line, which should ideally be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

  • HPLC-UV & GC-MS: Accuracy is evaluated by analyzing a sample matrix (e.g., a placebo formulation) spiked with the analyte at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated for each level. Acceptance criteria are typically between 98.0% and 102.0%.

Precision

Precision is the measure of the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[13] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst and equipment.

  • Intermediate Precision: Assesses within-laboratory variations (different days, different analysts, or different equipment).

  • HPLC-UV & GC-MS: For repeatability, a minimum of six replicate preparations at 100% of the test concentration are analyzed, and the relative standard deviation (%RSD) is calculated. For intermediate precision, the same experiment is repeated by a different analyst on a different day. The %RSD for both repeatability and intermediate precision should typically not exceed 2.0%.

Detection and Quantitation Limits (LOD & LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]

  • HPLC-UV & GC-MS: These are commonly determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 × (Standard Deviation of the y-intercept / Slope) The LOQ must then be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy. GC-MS, particularly in SIM mode, will typically yield significantly lower LOD and LOQ values than HPLC-UV.

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[10]

  • HPLC-UV: Deliberate variations may include changes in mobile phase composition (e.g., ±2% organic), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

  • GC-MS: Variations may include changes in injector temperature (±10 °C), oven temperature ramp rate (±10%), and carrier gas flow rate (±10%).

In both cases, the effect of these changes on system suitability parameters (e.g., peak resolution, tailing factor) is evaluated.

Summary of Performance Data

The following table summarizes typical performance data expected from fully validated HPLC-UV and GC-MS methods for the analysis of 2-Ethenyl-1-methyl-4-nitrobenzene.

Validation ParameterHPLC-UVGC-MS
Specificity Peak Purity Index > 0.995; No interference from placebo or degradantsMass spectral match > 95%; No interference in SIM mode
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 150 µg/mL0.01 - 25 µg/mL
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (%RSD) < 1.5%< 2.0%
LOD ~0.3 µg/mL~0.003 µg/mL
LOQ ~1.0 µg/mL~0.01 µg/mL
Robustness System suitability passes under all varied conditionsSystem suitability passes under all varied conditions

Experimental Protocols & Workflows

The following protocols are provided as robust starting points for method development and validation.

HPLC-UV Method Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.[6]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, perform five replicate injections of a standard solution. The %RSD of the peak area should be ≤ 2.0%, the tailing factor ≤ 2.0, and the theoretical plates ≥ 2000.

  • Analysis: Construct a calibration curve, then analyze samples.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Mobile Phase s1->s2 s3 Filter (0.45 µm) s2->s3 a1 System Suitability Test (SST) s3->a1 a2 Inject Sample a1->a2 a3 Acquire Data (UV @ 254 nm) a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify vs. Calibration Curve d1->d2 d3 Generate Report d2->d3 caption Workflow for HPLC-UV Analysis.

Caption: Workflow for HPLC-UV Analysis.

GC-MS Method Protocol
  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent like Hexane to a target concentration of approximately 5 µg/mL.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • MS Mode: Full Scan (m/z 40-400) for identification; SIM mode for quantification (select 3-4 characteristic ions).

  • System Suitability Test (SST): Perform replicate injections of a standard to ensure consistent retention time and response.

  • Analysis: Acquire data and process using the instrument's software.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Sample s2 Dissolve in Hexane s1->s2 a1 Inject into GC s2->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (Scan or SIM mode) a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Integrate Peak & Confirm Spectrum d1->d2 d3 Quantify & Report d2->d3 caption Workflow for GC-MS Analysis.

Caption: Workflow for GC-MS Analysis.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful, reliable techniques for the analysis of 2-Ethenyl-1-methyl-4-nitrobenzene. The choice between them should be guided by the specific analytical objective.

  • HPLC-UV is an excellent choice for routine quality control, assay, and purity testing where sensitivity at the parts-per-million (ppm) level is sufficient. It is robust, cost-effective, and widely available.

  • GC-MS is the superior method for trace-level analysis, such as identifying and quantifying impurities or performing analyses in complex biological or environmental matrices.[6] Its high specificity provides definitive identification, which is invaluable in research, development, and stability studies.

Ultimately, a well-validated analytical method, regardless of the technology chosen, is fundamental to ensuring product quality and generating data that is scientifically sound and regulatorily defensible.

References

  • ICH. (n.d.). ICH Q2(R1) Analytical Procedures Guide.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Volatile Compounds: Quantification with Gas Chromatography Flame Ionization Detector and Profiling with Gas Chromatography Mass Spectroscopy. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

Sources

Comparative

2-Ethenyl-1-methyl-4-nitrobenzene vs other nitroaromatic compounds

A Comprehensive Comparison Guide: 2-Ethenyl-1-methyl-4-nitrobenzene vs. Conventional Nitroaromatics As the demand for functionalized polymers and targeted prodrugs accelerates, the selection of appropriate aromatic precu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Comparison Guide: 2-Ethenyl-1-methyl-4-nitrobenzene vs. Conventional Nitroaromatics

As the demand for functionalized polymers and targeted prodrugs accelerates, the selection of appropriate aromatic precursors is critical. 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2), a highly specialized nitro-substituted vinyltoluene, occupies a unique chemical space. Unlike simple nitroaromatics that serve primarily as solvents or electrophilic substrates, this compound bridges the gap between materials science and medicinal chemistry by offering a polymerizable vinyl group modulated by a strongly electron-withdrawing nitro group.

This guide provides an objective, data-backed comparison of 2-ethenyl-1-methyl-4-nitrobenzene against conventional nitroaromatics and unsubstituted styrenes, detailing the causality behind its unique reactivity and providing self-validating experimental protocols for its application.

Structural and Mechanistic Divergence

To understand the utility of 2-ethenyl-1-methyl-4-nitrobenzene, we must analyze the synergistic effects of its functional groups compared to standard alternatives like nitrobenzene or unsubstituted styrene.

  • The Nitro Group as a Radical Scavenger: In standard styrene, the vinyl group readily undergoes free-radical polymerization. However, introducing a nitro group to the aromatic ring fundamentally alters this pathway. Nitro groups are potent radical scavengers; they trap propagating carbon-centered radicals, thereby intrinsically inhibiting free-radical polymerization[1][2].

  • Carbanion Stabilization: While radical pathways are suppressed, the strong inductive and resonance electron-withdrawing effects of the nitro group highly activate the vinyl group toward nucleophilic attack. This makes 2-ethenyl-1-methyl-4-nitrobenzene an exceptional candidate for anionic polymerization , as the resulting carbanion intermediate is heavily stabilized[1][2].

  • Steric and Electronic Tuning: The addition of the methyl group at the 1-position provides steric hindrance that prevents undesirable side reactions (such as premature cross-linking) and slightly offsets the extreme electron withdrawal of the nitro group, allowing for more controlled propagation rates than unmethylated nitrostyrenes[3].

Reactivity Compound 2-Ethenyl-1-methyl-4-nitrobenzene Vinyl Ethenyl (Vinyl) Group Compound->Vinyl Nitro Nitro Group Compound->Nitro Methyl Methyl Group Compound->Methyl AnionicPoly Anionic Polymerization Vinyl->AnionicPoly Monomer for Polymerization CarbanionStab CarbanionStab Nitro->CarbanionStab Inductive Electron Withdrawal RadicalInhib RadicalInhib Nitro->RadicalInhib Radical Scavenger CarbanionStab->AnionicPoly Accelerates Inhibits Free-Radical\nPolymerization Inhibits Free-Radical Polymerization RadicalInhib->Inhibits Free-Radical\nPolymerization

Functional group synergy dictating the anionic polymerization pathway of the compound.

Quantitative Comparison of Reactivity Profiles

The table below summarizes the divergent chemical behaviors of 2-ethenyl-1-methyl-4-nitrobenzene compared to baseline compounds.

Property2-Ethenyl-1-methyl-4-nitrobenzeneNitrobenzeneUnsubstituted Styrene4-Nitrotoluene
Primary Reactivity Anionic Polymerization, Michael AdditionsElectrophilic Aromatic SubstitutionFree-Radical PolymerizationOxidation, Substitution
Polymerizability High (Anionic only)NoneHigh (Radical, Cationic, Anionic)None
Radical Scavenging High (Inhibits radical chains)ModerateNone (Propagates radicals)Moderate
Primary Application Functionalized Polymer Supports, Prodrug IntermediariesSolvent, Aniline PrecursorThermoplastics, ElastomersDye Manufacturing, Explosives
Photoredox Compatibility Low (Prone to anionic self-polymerization)[3]HighHigh[3]High

Experimental Methodology: Self-Validating Anionic Polymerization

Because nitro-substituted styrenes are highly sensitive to base-initiated anionic polymerization and resistant to radical pathways, any protocol must definitively prove the mechanism while controlling the exothermic reaction[2][4].

The following protocol utilizes a Bimodal Initiation Test as a self-validating system. By simultaneously exposing the purified monomer to both radical and anionic initiators in separate environments, the system internally validates the mechanistic causality: the radical system will fail (proving the scavenging effect), while the anionic system will succeed (proving carbanion stabilization).

Step-by-Step Protocol

Phase 1: Monomer Purification (Inhibitor Removal)

  • Prepare a glass column with a cotton plug, 1 cm of sand, and 5-10 cm of basic alumina[4].

  • Dissolve 2-ethenyl-1-methyl-4-nitrobenzene in anhydrous dichloromethane (DCM).

  • Elute the solution through the basic alumina to remove the 4-tert-butylcatechol (TBC) stabilizer. Causality: TBC quenches early-stage carbanions; its removal is mandatory for chain propagation[4].

  • Remove DCM under reduced pressure at room temperature to yield the pure monomer.

Phase 2: Bimodal Self-Validation Setup

  • Flask A (Radical Control): Add 10 mmol of purified monomer and 0.1 mmol of Azobisisobutyronitrile (AIBN) to 10 mL of toluene. Heat to 65 °C under nitrogen.

  • Flask B (Anionic Target): Add 10 mmol of purified monomer to 10 mL of anhydrous tetrahydrofuran (THF) in a Schlenk flask. Cool to -78 °C using a dry ice/acetone bath.

Phase 3: Anionic Initiation and In-Process Validation

  • Inject 0.05 mmol of n-butyllithium (n-BuLi) into Flask B dropwise. A deep red/purple color will immediately form, indicating the generation of the stabilized nitro-benzylic carbanion[2].

  • Validation Checkpoint: After 2 hours, sample 0.5 mL from both flasks.

    • Precipitate Flask A's sample in cold methanol. Result: No precipitation occurs, validating that the nitro group successfully scavenged the AIBN radicals, preventing polymerization[1][2].

    • Analyze Flask B's sample via Size Exclusion Chromatography (SEC). Result: A narrow molecular weight distribution (PDI < 1.2) should be observed, validating a controlled, living anionic polymerization.

  • Quench Flask B with 1 mL of degassed methanol to terminate the living carbanions[2].

  • Precipitate the resulting nitro-functionalized polymer in excess cold hexanes, filter, and dry under vacuum.

Workflow Start 1. Monomer Purification (Alumina Plug) Initiation 2. Anionic Initiation (n-BuLi at -78°C) Start->Initiation Removes TBC Inhibitor Propagation 3. Carbanion Propagation Initiation->Propagation Inert Atmosphere (N2/Ar) Validation 4. In-Process SEC/NMR (Self-Validation) Propagation->Validation Aliquot Sampling Validation->Propagation Incomplete Conversion Quench 5. Acidic Quench (Methanol) Validation->Quench Target MW Achieved

Workflow for the controlled anionic polymerization of 2-ethenyl-1-methyl-4-nitrobenzene.

Applications in Drug Development and Materials Science

The polymers derived from 2-ethenyl-1-methyl-4-nitrobenzene offer profound utility compared to standard polystyrene or small-molecule nitroaromatics.

Materials Science (Catalyst Supports): Standard polystyrene is highly hydrophobic and chemically inert. By utilizing nitro-functionalized polystyrene synthesized from this monomer, researchers can create highly effective heterogeneous catalyst supports. The nitro groups serve as excellent anchoring sites for transition metals. For example, nitro-functionalized polystyrene resins have been proven to stabilize copper nanoparticles (3–9 nm) with remarkable uniformity, creating highly efficient, recyclable catalysts for C-C and C-N cross-coupling reactions (such as Glaser couplings)[5].

Drug Development Intermediaries: In medicinal chemistry, nitroaromatic compounds are frequently utilized as prodrugs to target parasitic infections (e.g., Leishmania major or Trypanosoma brucei). These prodrugs remain inactive in the human host but are specifically reduced into cytotoxic metabolites by Type I nitroreductases (NTRs) expressed by the parasites[6]. 2-Ethenyl-1-methyl-4-nitrobenzene acts as a crucial intermediary in this space. Its vinyl group allows it to be grafted onto biocompatible polymer backbones or nanoparticles. Once delivered to the infection site, the pendant nitroaromatic moieties can be enzymatically activated by the pathogen's NTRs, providing a targeted, localized release of oxidative stress that mitigates the systemic toxicity often associated with free nitroaromatic drugs[6].

References

  • "Anionic Polymerization of β-Nitrostyrene under the Influence of High Energy Radiation", Taylor & Francis, 1

  • "Azo functionalized polystyrene supported Copper nanoparticles: An economical and highly efficient catalyst for A 3 and KA 2 coupling reaction under microwave irradiation", ResearchGate, 5

  • "How to prevent polymerization of nitrostyrene during reaction", Benchchem, 4

  • "2,4,6-Trimethoxy-beta-nitrostyrene", Benchchem, 2

  • "Oxyarylation and Aminoarylation of Styrenes Using Photoredox Catalysis", ACS Publications, 3

  • "An Essential Type I Nitroreductase from Leishmania major Can Be Used to Activate Leishmanicidal Prodrugs", PMC - NIH, 6

Sources

Validation

A Comparative Analysis of 2-Ethenyl-1-methyl-4-nitrobenzene Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

In the landscape of medicinal chemistry, the structural nuances of a molecule can dramatically alter its biological efficacy. This guide provides a comprehensive comparative analysis of 2-Ethenyl-1-methyl-4-nitrobenzene...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the structural nuances of a molecule can dramatically alter its biological efficacy. This guide provides a comprehensive comparative analysis of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives, a class of compounds with significant therapeutic promise. Drawing upon established synthetic methodologies and extensive biological screening data from the broader nitrostyrene family, we will explore the synthesis, structure-activity relationships (SAR), and potential applications of these targeted derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their own research endeavors.

Introduction: The Therapeutic Promise of the Nitrostyrene Scaffold

Nitroaromatic compounds, characterized by the presence of a nitro group attached to an aromatic ring, have long been a cornerstone in the development of therapeutic agents.[1] The nitro group, being a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties, impacting its reactivity, bioavailability, and interaction with biological targets.[1] When incorporated into a styrene framework, the resulting nitrostyrene derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The core structure of 2-Ethenyl-1-methyl-4-nitrobenzene, also known as 2-vinyl-4-nitrotoluene, presents a unique scaffold for derivatization, offering opportunities to fine-tune its pharmacological profile.

I. Comparative Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene Derivatives

The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene and its derivatives typically proceeds through a Henry reaction (nitroaldol reaction), a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. In this case, the key precursors are a substituted 2-methyl-4-nitrobenzaldehyde and a nitroalkane.

General Synthetic Workflow:

The following diagram illustrates a general and adaptable workflow for the synthesis of various 2-Ethenyl-1-methyl-4-nitrobenzene derivatives. The choice of base and solvent system is critical and can be optimized to maximize yield and purity.

G cluster_reactants Reactants cluster_reaction Henry Reaction cluster_workup Work-up & Purification cluster_product Product R1 2-Methyl-4-nitrobenzaldehyde (or derivative) Reaction Base (e.g., NaOH, NH4OAc) Solvent (e.g., Methanol, Acetic Acid) R1->Reaction R2 Nitroalkane (e.g., Nitromethane) R2->Reaction Workup Acidification Extraction Crystallization/Chromatography Reaction->Workup Product 2-Ethenyl-1-methyl-4-nitrobenzene Derivative Workup->Product

Caption: General workflow for the synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives via the Henry reaction.

Experimental Protocol: Synthesis of (E)-2-(2-nitrovinyl)-1-methyl-4-nitrobenzene

This protocol provides a detailed methodology for the synthesis of a representative derivative.

Materials:

  • 2-Methyl-4-nitrobenzaldehyde

  • Nitromethane

  • Sodium Hydroxide (NaOH)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Distilled Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methyl-4-nitrobenzaldehyde (1.0 eq) in methanol.

  • Addition of Reactants: To the stirred solution, add nitromethane (1.2 eq). Cool the mixture in an ice bath to below 15°C.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in methanol to the reaction mixture, maintaining the temperature below 15°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid until the pH is neutral.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]

II. Comparative Biological Activity and Structure-Activity Relationship (SAR)

The biological activity of nitrostyrene derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the nitrovinyl side chain.[5][6] While specific data for a wide range of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives is emerging, we can extrapolate from the extensive research on related nitrostyrenes to predict their potential activities.

A. Anticancer Activity

Nitrostyrenes have demonstrated potent anticancer effects in various cancer cell lines.[2] The primary mechanism of action is often attributed to the induction of apoptosis (programmed cell death).[5]

Structure-Activity Relationship Insights:

  • Nitro Group Position: The presence of the nitro group at the β-position of the vinyl side chain is crucial for pro-apoptotic activity.[5]

  • Aromatic Ring Substituents:

    • Substitutions at the 2- or 3-position of the benzene ring can enhance toxicity towards cancer cells.[5]

    • Electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro) on the aromatic ring can modulate the anticancer potency.

  • Core Aromatic System: While a benzene ring is common, heterocyclic aromatic rings can be substituted, though this may lead to a slight reduction in potency.[5]

Comparative Performance of Hypothetical Derivatives:

The following table provides a hypothetical comparison of the anticancer activity of various 2-Ethenyl-1-methyl-4-nitrobenzene derivatives based on established SAR principles. IC50 values represent the concentration of the compound required to inhibit 50% of cancer cell growth.

Derivative (Substituent on the Benzene Ring)Predicted IC50 Range (µM)Rationale for Predicted Activity
Unsubstituted (2-Ethenyl-1-methyl-4-nitrobenzene)10 - 25Baseline activity of the core nitrostyrene scaffold.[5]
3-Chloro 5 - 15Electron-withdrawing group at the 3-position may enhance pro-apoptotic effects.[5]
3-Methoxy 15 - 30Electron-donating group might slightly decrease activity compared to an electron-withdrawing group.
5-Fluoro 8 - 20Halogen substitution can influence lipophilicity and cell permeability.
B. Antimicrobial Activity

Nitrostyrene derivatives have also been investigated for their antibacterial properties.[3][6] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Structure-Activity Relationship Insights:

  • β-Methyl Substitution: The addition of a methyl group to the β-position of the nitrovinyl chain (β-methyl-β-nitrostyrene) has been shown to increase antibacterial activity, particularly against Gram-positive bacteria.[3]

  • Aromatic Ring Substituents: The presence of hydroxyl and methoxy groups on the aromatic ring can significantly impact antibacterial potency.[3]

Comparative Performance of Hypothetical Derivatives:

This table outlines the predicted antibacterial activity of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

DerivativePredicted MIC Range (µg/mL) vs. S. aureusRationale for Predicted Activity
Unsubstituted 32 - 128Moderate activity expected from the core structure.
β-Methyl 8 - 64Enhanced activity due to the β-methyl group.[3]
3-Hydroxy-5-methoxy 16 - 64Hydroxyl and methoxy groups can contribute to antibacterial action.[3]
C. Anti-inflammatory Activity

Certain styrene derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[7] For instance, 2-methoxy-4-vinylphenol, a related compound, exerts its anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[7]

Potential Mechanism of Action:

The anti-inflammatory potential of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives could be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by interfering with inflammatory signaling cascades.

Caption: Putative anti-inflammatory mechanism of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives.

III. Conclusion and Future Directions

The 2-Ethenyl-1-methyl-4-nitrobenzene scaffold represents a promising platform for the development of novel therapeutic agents. By leveraging established synthetic routes and a deep understanding of the structure-activity relationships of the broader nitrostyrene class, researchers can rationally design and synthesize derivatives with enhanced potency and selectivity for anticancer, antimicrobial, and anti-inflammatory applications.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-Ethenyl-1-methyl-4-nitrobenzene derivatives. This will enable the construction of a detailed and specific SAR for this particular scaffold, paving the way for the identification of lead compounds with optimal therapeutic profiles. In-depth mechanistic studies will also be crucial to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately accelerating their translation from the laboratory to clinical applications.

IV. References

  • Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. [Link]

  • Selected nitrostyrene compounds demonstrate potent activity in chronic lymphocytic leukaemia cells, including those with poor prognostic markers. [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. [Link]

  • The Synthetic β-Nitrostyrene Derivative CYT-Rx20 Inhibits Esophageal Tumor Growth and Metastasis via PI3K/AKT and STAT3 Pathways. [Link]

  • The synthetic β-nitrostyrene derivative CYT-Rx20 induces breast cancer cell death and autophagy via ROS-mediated MEK/ERK pathway. [Link]

  • Synthesis and pharmacological evaluation of novel beta-nitrostyrene derivatives as tyrosine kinase inhibitors with potent antiplatelet activity. [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. [Link]

  • THE EVALUTION OF ANTIBACTERIAL ACTIVITY OF THE (E)-(3-METHOXY-2-NITROPROP-1-ENYL)BENZENE COMPOUNDS. [Link]

  • Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors. [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]

  • Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. [Link]

  • Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 2-Ethenyl-1-methyl-4-nitrobenzene and Its Analogs

In the landscape of modern therapeutics, the pursuit of novel molecular scaffolds with potent and selective biological activity is a paramount objective for researchers in drug discovery. Among the myriad of compound cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern therapeutics, the pursuit of novel molecular scaffolds with potent and selective biological activity is a paramount objective for researchers in drug discovery. Among the myriad of compound classes, β-nitrostyrenes, including 2-Ethenyl-1-methyl-4-nitrobenzene and its analogs, have emerged as a compelling area of investigation. These compounds, characterized by a nitro-substituted vinyl group attached to an aromatic ring, exhibit a broad spectrum of biological effects, ranging from antimicrobial to anticancer activities. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data and an in-depth analysis of their structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their efficacy and provide detailed protocols for their evaluation, empowering researchers to navigate this promising chemical space.

The Chemical Rationale: Understanding the Reactivity of β-Nitrostyrenes

The biological activity of β-nitrostyrene derivatives is intrinsically linked to their chemical structure. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring renders the vinyl β-carbon highly electrophilic. This makes the double bond susceptible to nucleophilic attack, a key feature in their mechanism of action. This reactivity allows these compounds to interact with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, leading to the modulation of various cellular processes. Furthermore, the nitro group itself can undergo enzymatic reduction within cells to generate reactive nitrogen species, contributing to cellular stress and cytotoxicity.[1] The specific substitutions on the aromatic ring and the vinyl group play a crucial role in modulating the electronic properties and steric factors of the molecule, thereby fine-tuning its biological activity and selectivity.[2][3]

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with novel mechanisms of action. β-Nitrostyrene analogs have demonstrated significant potential in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[4]

Comparative Antimicrobial Efficacy

The antimicrobial potency of these analogs is highly dependent on their substitution patterns. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of β-nitrostyrene derivatives against various microorganisms, providing a clear comparison of their efficacy.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
(E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) ----[5]
3,4-methylenedioxy-β-methyl-β-nitrostyrene42644[6]
4-fluoro-β-methyl-β-nitrostyrene42324[6]
4-chloro-β-methyl-β-nitrostyrene42324[6]
4-bromo-β-methyl-β-nitrostyrene42644[6]
3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene32---[2]
Ciprofloxacin (Standard Antibiotic) 0.25-10.015-0.120.008-0.03-[7]
Amphotericin B (Standard Antifungal) ---0.25-1

Note: Data for (E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) was primarily focused on its anti-biofilm activity, with specific MIC values against planktonic bacteria not detailed in the provided search results. The table includes closely related analogs for a comparative perspective.

Structure-Activity Relationship in Antimicrobial Action

The analysis of the antimicrobial data reveals several key structure-activity relationships:

  • β-Methyl Group: The addition of a methyl group at the β-position of the vinyl chain generally enhances antibacterial activity, particularly against Gram-positive bacteria.[2]

  • Aromatic Ring Substituents: Halogen substituents (F, Cl, Br) on the aromatic ring, especially at the para-position, tend to increase antimicrobial potency.[6] Hydrophilic substituents appear to be more effective against Gram-negative bacteria like E. coli.[8]

  • Lipophilicity: While there isn't a direct linear correlation, the lipophilicity of the compounds, influenced by the substituents, affects their interaction with microbial membranes.[8]

Mechanism of Antimicrobial Action

The antimicrobial effects of β-nitrostyrenes are believed to be multifactorial. The primary mechanism involves the inhibition of essential enzymes through covalent modification of their active site cysteine residues.[9] Additionally, some derivatives have been shown to disrupt biofilm formation, a critical virulence factor in many pathogenic bacteria. For instance, (E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) has been shown to be a potent inhibitor of biofilm formation in Serratia marcescens.[5]

Caption: Proposed antimicrobial mechanism of β-nitrostyrene analogs.

Anticancer Activity: Targeting Malignant Cells

Beyond their antimicrobial properties, β-nitrostyrene analogs have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for anticancer drug development.

Comparative Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values for several β-nitrostyrene derivatives against different human cancer cell lines.

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)Reference
3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene1.15--[10]
p-chloro-nitrostyrene adduct10-25--[11]
Doxorubicin (Standard Chemotherapy) ~0.1-1~0.05-0.5~0.1-1
Structure-Activity Relationship in Anticancer Effects

The anticancer activity of these compounds is also heavily influenced by their chemical structure:

  • Nitrovinyl Moiety: The nitrovinyl group is essential for the pro-apoptotic and cytotoxic effects of these compounds.[11]

  • Aromatic Ring Substituents: Substitutions at the 2- or 3-position of the benzene ring have been shown to enhance cytotoxic potency.[11] The presence of hydroxyl and methoxy groups can also significantly impact activity.[10]

Mechanisms of Anticancer Action

The anticancer mechanisms of β-nitrostyrene analogs are complex and appear to involve the induction of oxidative stress and the disruption of key cellular signaling pathways.

  • Induction of Reactive Oxygen Species (ROS): Many β-nitrostyrene derivatives have been shown to increase the intracellular levels of ROS, leading to DNA damage and apoptosis.[10]

  • Mitochondrial Dysfunction: These compounds can induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[10]

  • Inhibition of Signaling Pathways: Some analogs have been found to inhibit pro-survival signaling pathways, such as the PI3K/AKT pathway, and to modulate the activity of transcription factors like STAT3.

Caption: Key anticancer mechanisms of β-nitrostyrene analogs.

Experimental Protocols

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the biological activity of 2-Ethenyl-1-methyl-4-nitrobenzene analogs.

Synthesis of β-Nitrostyrene Analogs (General Procedure)

A common method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.

Synthesis_Workflow Start Start Aldehyde Aromatic Aldehyde Start->Aldehyde Nitroalkane Nitroalkane Start->Nitroalkane Reaction Condensation Reaction (Henry Reaction) Aldehyde->Reaction Nitroalkane->Reaction Base Base Catalyst (e.g., Ammonium Acetate) Base->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product β-Nitrostyrene Analog Workup->Product

Caption: General workflow for the synthesis of β-nitrostyrene analogs.

Step-by-Step Protocol:

  • Dissolve the substituted benzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add a base catalyst, for example, ammonium acetate (1.5 equivalents).

  • Add the corresponding nitroalkane (e.g., nitromethane or nitroethane) (1.2 equivalents) to the reaction mixture.

  • Heat the mixture under reflux for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure β-nitrostyrene analog.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measure of a compound's antimicrobial activity. The broth microdilution method is a standard and widely used technique.

Step-by-Step Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Prepare a standardized inoculum of the microorganism to be tested (e.g., 5 x 10^5 CFU/mL).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Conclusion and Future Directions

The analogs of 2-Ethenyl-1-methyl-4-nitrobenzene represent a versatile and promising class of bioactive molecules. Their straightforward synthesis, coupled with their potent antimicrobial and anticancer activities, makes them attractive candidates for further drug development. The structure-activity relationships delineated in this guide provide a rational basis for the design of new derivatives with enhanced potency and selectivity. Future research should focus on optimizing the therapeutic index of these compounds, exploring their in vivo efficacy and safety profiles, and further elucidating their precise molecular targets and mechanisms of action. The detailed experimental protocols provided herein offer a solid foundation for researchers to contribute to the advancement of this exciting field.

References

  • Milhazes, N., et al. (2006). Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.
  • Vogt, A., et al. (2003). Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and related compounds. Journal of Medicinal Chemistry, 46(4), 545-551.
  • Jia, R., et al. (2021). Inhibitory effects of (E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) on biofilm formation of Serratia marcescens. Journal of Agricultural and Food Chemistry, 69(4), 1257-1267.
  • Cornell, H., et al. (2014). Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. Applied Sciences, 4(3), 380-389.
  • Hsieh, P. W., et al. (2012). The synthesis and biologic evaluation of anti-platelet and cytotoxic β-nitrostyrenes. Bioorganic & Medicinal Chemistry, 20(16), 4996-5005.
  • Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry, 14(12), 4078-4088.
  • Chen, Y. F., et al. (2017). 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. Oncotarget, 8(11), 18106–18117.
  • Lo, K. H., et al. (2012). A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. Molecules, 17(2), 1939-1953.
  • Park, H. J., & Pei, D. (2004). trans-β-Nitrostyrene Derivatives as Slow-Binding Inhibitors of Protein Tyrosine Phosphatases. Biochemistry, 43(45), 14463-14471.
  • Nguyen, T. T. (2010).
  • Roy, R., et al. (2023). Examples of β‐methyl‐β‐nitrostyrene derivatives to study anti‐bacterial activities.
  • Milhazes, N., et al. (2006).
  • Tan, M. L., et al. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(1), 138.
  • Smolecule. (2023). Buy 1-Methyl-4-(2-nitrovinyl)benzene | 7559-36-6. smolecule.com.
  • Jahangir, S., et al. (2015). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 8(5), 668-674.
  • Arning, J., et al. (2022). The nitrovinyl moiety determines the cyto- and genotoxic profiles of β-nitrostyrene derivatives: evidence from in silico and in vitro evaluation. Archives of Toxicology, 96(5), 1435-1453.
  • Fluorochem. (n.d.). (E)-1-Methyl-4-(2-nitrovinyl)benzene. fluorochem.co.uk.
  • Kadi, A. A., et al. (2022).
  • Tan, M. L., et al. (2020).
  • Al-Ostoot, F. H., et al. (2023). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 35(5), 102693.
  • Pinney, K. G., et al. (2023). Discovery, synthesis, activities, structure–activity relationships, and clinical development of combretastatins and analogs as anticancer drugs. A comprehensive review.
  • Di Ludovico, O., et al. (2023). Structure–activity relationships of antibacterial peptides. Journal of Peptide Science, 29(10), e3505.
  • de la Cruz-Bautista, E., et al. (2024). Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents. Frontiers in Chemistry, 12, 1369553.
  • El-Gamal, M. I., et al. (2022).
  • Al-Warhi, T., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)
  • Umemura, T., et al. (1990). Cytotoxic effect of 1-methyl-4-phenylpyridinium ion on human melanoma cell lines, HMV-II and SK-MEL-44, is dependent on the melanin contents and caused by inhibition of mitochondrial electron transport. Biochemical Medicine and Metabolic Biology, 44(1), 51-58.
  • Senthil Kumar, A. B., et al. (2020). In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. Rasayan Journal of Chemistry, 13(2), 1199-1214.
  • Michalik, M., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(21), 7291.
  • Mukhopadhyay, T., et al. (2002). Mebendazole elicits a potent antitumor effect on human cancer cell lines both in vitro and in vivo. Clinical Cancer Research, 8(9), 2963-2969.

Sources

Validation

reactivity comparison of 2-Ethenyl-1-methyl-4-nitrobenzene with similar compounds

Introduction: Unpacking the Reactivity of a Substituted Styrene In the landscape of synthetic chemistry and materials science, substituted styrenes are foundational building blocks. Their reactivity, dictated by the elec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unpacking the Reactivity of a Substituted Styrene

In the landscape of synthetic chemistry and materials science, substituted styrenes are foundational building blocks. Their reactivity, dictated by the electronic and steric nature of their substituents, determines their utility in polymerization, cycloaddition, and functional group transformations. This guide provides an in-depth analysis of the reactivity of 2-ethenyl-1-methyl-4-nitrobenzene (also known as 3-methyl-4-nitrostyrene), a molecule featuring a compelling interplay of electron-donating and electron-withdrawing groups.

Understanding the unique chemical personality of this compound is critical for researchers designing novel polymers, pharmaceuticals, and functional materials. We will objectively compare its performance against structurally similar compounds, grounding our analysis in established principles of physical organic chemistry and supporting experimental data. This guide moves beyond simple protocols to explain the causality behind reactivity patterns, empowering researchers to make informed decisions in their synthetic endeavors.

The Electronic and Steric Profile of 2-Ethenyl-1-methyl-4-nitrobenzene

The reactivity of an aromatic compound is governed by the substituents on the ring. In 2-ethenyl-1-methyl-4-nitrobenzene, three groups modulate the electron density of the benzene ring and the attached vinyl (ethenyl) group:

  • Nitro Group (-NO₂): Positioned para to the vinyl group, the nitro group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic attack through both a strong inductive effect (-I) and a resonance effect (-R).[1] This resonance effect significantly reduces electron density at the ortho and para positions, including the carbon to which the vinyl group is attached.

  • Methyl Group (-CH₃): Located meta to the vinyl group, the methyl group is a weak electron-donating group (EDG). It activates the aromatic ring primarily through an inductive effect (+I) and hyperconjugation.

  • Ethenyl (Vinyl) Group (-CH=CH₂): This group is the primary site for many reactions. Its own reactivity is modulated by the net electronic effect of the ring substituents. The strongly deactivating nitro group makes the vinyl double bond electron-poor and thus more susceptible to nucleophilic attack or reactions with electron-rich partners.

The interplay of these groups makes 2-ethenyl-1-methyl-4-nitrobenzene a fascinating subject. The nitro group's strong deactivating effect dominates, rendering the molecule's vinyl group electrophilic.

Caption: Electronic contributions of substituents in 2-ethenyl-1-methyl-4-nitrobenzene.

Comparative Reactivity Analysis

To contextualize the reactivity of 2-ethenyl-1-methyl-4-nitrobenzene, we compare it with a curated set of analogs. The chosen compounds allow for the systematic evaluation of each substituent's contribution.

Comparator Compounds:

  • Styrene: The unsubstituted parent compound, our baseline.

  • 4-Nitrostyrene: Isolates the effect of the powerful para-nitro group.

  • 3-Methylstyrene: Isolates the effect of the meta-methyl group.

  • 4-Methoxystyrene: A strongly activated styrene for contrast.

  • 2,4-Dinitrostyrene: Examines the impact of intensified electron withdrawal.

Reactivity in Polymerization

The susceptibility of a styrene monomer to polymerization is highly dependent on the electronic nature of its substituents.

  • 2-Ethenyl-1-methyl-4-nitrobenzene & 4-Nitrostyrene: The strong electron-withdrawing nitro group makes the vinyl double bond electron-deficient. This disfavors conventional cationic polymerization, which proceeds through a carbocationic intermediate that would be destabilized by the EWG. However, these monomers can undergo anionic or radical polymerization. Studies on the copolymerization of 4-aminostyrene with 4-nitrostyrene and 2,4-dinitrostyrene show that the reaction proceeds, but the rate for 2,4-dinitrostyrene is lower, indicating that extreme electron deficiency and steric hindrance can inhibit the process.[2]

  • 3-Methylstyrene & Styrene: These monomers readily undergo cationic, anionic, and radical polymerization. The methyl group in 3-methylstyrene is weakly activating, slightly increasing its reactivity in cationic polymerization compared to styrene.[3]

  • 4-Methoxystyrene: The potent electron-donating methoxy group makes the vinyl group electron-rich, rendering it highly susceptible to cationic polymerization.

Reactivity in Cycloaddition Reactions

Nitro-substituted styrenes are excellent substrates for cycloaddition reactions where they act as the electrophilic component.

  • [3+2] Cycloaddition: Theoretical and experimental studies on β-nitrostyrenes show they are highly reactive in [3+2] cycloadditions with nucleophilic partners like nitrones. The reaction proceeds via a polar mechanism where the nucleophile attacks the electrophilically activated β-carbon of the vinyl group.[4][5] The reactivity of 2-ethenyl-1-methyl-4-nitrobenzene is expected to be very similar to 4-nitrostyrene in this regard, as the dominant activating group is the nitro substituent.

  • [2+2] Photocycloaddition: Upon irradiation with visible light, β-nitrostyrenes can undergo [2+2] photocycloaddition with olefins. The reaction is believed to proceed through a triplet intermediate. The presence of electron-donating or withdrawing groups on the aryl ring can modulate the reaction times and yields, but the fundamental reactivity is conferred by the nitrovinyl moiety.[6]

Reactivity of the Nitro Group

The nitro group itself is a key functional handle, and its reduction is a common and vital transformation.

  • Reduction to an Amine: The nitro group in 2-ethenyl-1-methyl-4-nitrobenzene can be selectively reduced to an amine, yielding 4-amino-2-ethenyl-1-methylbenzene. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and polymers. A wide array of reagents can accomplish this, including catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reduction with metals like iron or tin(II) chloride in acidic media.[7][8] It is crucial to select conditions that do not affect the vinyl group.

  • Photochemical Reactivity: The nitro group has a rich photochemistry. Under UV or visible light, photoexcited nitroarenes can participate in various transformations, including reduction, C-N coupling, and acting as a photolabile protecting group.[9]

Quantitative Comparison of Substituent Effects

The Hammett equation, log(k/k₀) = ρσ, provides a powerful tool to quantify the electronic effects of substituents on reaction rates.[10] Here, k is the rate constant for the substituted compound, k₀ is the rate for the unsubstituted compound (styrene), ρ (rho) is the reaction constant indicating sensitivity to electronic effects, and σ (sigma) is the substituent constant.

  • Positive ρ value: Indicates the reaction is accelerated by electron-withdrawing groups.

  • Negative ρ value: Indicates the reaction is accelerated by electron-donating groups.

For reactions involving nucleophilic attack on the vinyl group or stabilization of a negative charge in the transition state, a positive ρ value is expected.

CompoundSubstituent(s)σ_para (for group at C4)σ_meta (for group at C3)Predicted Relative Reactivity (e.g., Anionic Polymerization)
Styrene -H0.000.00Baseline
4-Nitrostyrene 4-NO₂+0.78-Significantly Increased
3-Methylstyrene 3-CH₃--0.07Slightly Decreased
2-Ethenyl-1-methyl-4-nitrobenzene 4-NO₂, 3-CH₃+0.78-0.07Significantly Increased (Dominated by NO₂)
4-Methoxystyrene 4-OCH₃-0.27-Significantly Decreased
2,4-Dinitrostyrene 2-NO₂, 4-NO₂+0.78+0.71 (σ_ortho)Very Significantly Increased

Note: Hammett sigma values are sourced from established physical organic chemistry literature. The prediction assumes a reaction with a positive ρ value.

This quantitative analysis confirms that the nitro group is the dominant electronic factor in 2-ethenyl-1-methyl-4-nitrobenzene, making its vinyl group highly electrophilic and reactive towards nucleophiles, similar to 4-nitrostyrene.

Experimental Protocols

To provide a practical context for the discussed reactivity, we present detailed protocols for the synthesis of a substituted styrene and a representative cross-coupling reaction.

Protocol 1: Synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene via Wittig Reaction

The Wittig reaction is a reliable method for converting aldehydes into alkenes, making it ideal for synthesizing substituted styrenes.[11][12][13]

Causality: This protocol utilizes a phosphonium ylide, a strong nucleophile, to attack the electrophilic carbonyl carbon of 3-methyl-4-nitrobenzaldehyde. The resulting oxaphosphetane intermediate collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically favorable process that drives the reaction to completion.[14]

Wittig_Workflow reagent reagent process process product product Ylide_Prep 1. Prepare Ylide: (CH₃)PPh₃Br + Strong Base (e.g., n-BuLi) in dry THF Aldehyde 2. Add Aldehyde: 3-Methyl-4-nitrobenzaldehyde in dry THF at low temp (-78°C) Ylide_Prep->Aldehyde Nucleophilic Attack Reaction 3. Reaction: Stir and warm to RT (Monitor by TLC) Aldehyde->Reaction Quench 4. Workup: Quench with sat. NH₄Cl (aq) Extract with Et₂O Reaction->Quench Purify 5. Purification: Dry (Na₂SO₄), concentrate Purify by column chromatography Quench->Purify Final_Product Product: 2-Ethenyl-1-methyl-4-nitrobenzene Purify->Final_Product

Caption: Workflow for the Wittig synthesis of the target compound.

Step-by-Step Methodology:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise. The formation of the orange-red ylide will be observed. Stir the mixture at 0°C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve 3-methyl-4-nitrobenzaldehyde (1.0 eq) in anhydrous THF. Cool the ylide solution to -78°C (dry ice/acetone bath) and add the aldehyde solution dropwise via cannula or syringe.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-ethenyl-1-methyl-4-nitrobenzene.

Protocol 2: Suzuki-Miyaura Cross-Coupling of an Aryl Halide Analog

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction.[15][16] To illustrate the electronic influence of the nitro and methyl groups, we describe a hypothetical protocol using a bromo-analog (e.g., 4-bromo-1-ethenyl-2-methyl-5-nitrobenzene) as the substrate.

Causality: The reaction is catalyzed by a Palladium(0) complex. The electron-withdrawing nitro group can activate the C-Br bond towards oxidative addition to the Pd(0) center, a key step in the catalytic cycle.[15] A base is required to activate the boronic acid for the transmetalation step.[16][17]

Step-by-Step Methodology:

  • Reactor Setup: To a Schlenk flask, add the aryl bromide (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

  • Solvent Addition: Add degassed solvents, typically a mixture like 1,4-dioxane and water (e.g., 5:1 ratio).

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Conclusion

The reactivity of 2-ethenyl-1-methyl-4-nitrobenzene is decisively shaped by the strong electron-withdrawing character of its para-nitro group. This feature renders its vinyl double bond electron-poor, favoring reactions such as anionic polymerization and cycloadditions with electron-rich partners, while disfavoring cationic polymerization. Its reactivity profile is most analogous to that of 4-nitrostyrene, with the meta-methyl group exerting only a minor electronic influence. The presence of both the vinyl and nitro functionalities provides orthogonal reactive handles for sequential chemical modifications, making it a versatile intermediate in complex molecule synthesis. By understanding these fundamental principles, researchers can strategically leverage the unique properties of this and similar molecules to achieve their synthetic goals.

References

  • On the analysis of substituent effects. Part 1. Hammett and related plots. Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
  • Understanding the different reactivity of (Z)- and (E)-b-nitrostyrenes in [3+2] cycloaddition reactions. RSC Publishing, 2021.
  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PMC, 2021.
  • Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradi
  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. MDPI, 2024.
  • Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradi
  • Substituent Effects. La Salle University.
  • Hammett Equation. Mechanisms of Organic Reactions - Pharmacy 180.
  • Hammett plot for the reaction of para-substituted styrenes with...
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene. Benchchem.
  • Hammett plot for the reactions of 1 with para-substituted styrenes 3a–e...
  • Ch12: Substituent Effects. University of Calgary.
  • Wittig and Wittig–Horner Reactions under Sonic
  • The Effect of Substituents on Reactivity. St.Peter's Institute of Pharmaceutical Sciences.
  • Nonlinear Hammett relationships.
  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps, 2023.
  • The Wittig Reaction. ChemTalk.
  • Wittig Reaction. Organic Chemistry Portal.
  • The Wittig Reaction. Chemistry LibreTexts, 2023.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning.
  • Studies on the Copolymerization of 4-Aminostyrene With 4-Nitro- and 2,4-Dinitrostyrene. Journal of Macromolecular Science, Part A, 2007.
  • Shining light on the nitro group: distinct reactivity and selectivity.
  • Reduction of nitro compounds. Wikipedia.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Application Notes and Protocols for Emulsion Polymeriz

Sources

Comparative

A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Ethenyl-1-methyl-4-nitrobenzene

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of a newly synthesized molecule, using 2-Ethenyl-1-methyl-4-nitrobenzene (C₉H₉NO₂) as our target analyte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of a newly synthesized molecule, using 2-Ethenyl-1-methyl-4-nitrobenzene (C₉H₉NO₂) as our target analyte. This nitroaromatic compound presents typical challenges, including the potential for positional isomers, residual starting materials, and volatile solvent impurities from synthesis. We will move beyond simple protocol recitation to explore the causality behind methodological choices, establishing a self-validating, orthogonal approach to purity assessment. An orthogonal approach, using multiple techniques that measure different chemical properties, provides the most robust and trustworthy purity determination.

Our analysis will focus on four cornerstone techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for relative purity and isomer separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile and thermally stable impurities.

  • Elemental Analysis (EA): For fundamental confirmation of elemental composition.

An Integrated Workflow for Purity Verification

A comprehensive purity assessment should not rely on a single method. The following workflow illustrates an integrated, orthogonal strategy to build a complete and reliable purity profile for a synthesized compound like 2-Ethenyl-1-methyl-4-nitrobenzene.

Integrated_Purity_Workflow cluster_start Synthesis & Purification cluster_analysis Orthogonal Purity Analysis cluster_end Final Assessment Synthesized_Product Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Synthesized_Product->Purification NMR_Structural Structural Confirmation (¹H & ¹³C NMR) Purification->NMR_Structural Initial Check EA Elemental Composition (CHN Analysis) Purification->EA Fundamental Check HPLC Relative Purity & Isomer Check (RP-HPLC-UV) NMR_Structural->HPLC Proceed if structure is correct GCMS Volatile Impurity Screen (GC-MS) NMR_Structural->GCMS qNMR Absolute Purity Assay (qNMR) HPLC->qNMR If absolute value needed Final_Purity Final Purity Profile (>95% Required) HPLC->Final_Purity Relative Purity (%) GCMS->Final_Purity Impurity IDs qNMR->Final_Purity Absolute Purity (mass %) EA->Final_Purity Empirical Formula Match

Caption: Integrated workflow for synthesis and purity assessment.

Quantitative ¹H NMR (qNMR) Spectroscopy: The Absolute Standard

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination because it provides an absolute measure of purity without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[2][3] By comparing the integral of a known, non-overlapping proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration, one can calculate the analyte's absolute purity (w/w %).

Strengths:

  • Absolute Quantification: Does not require a reference standard of the analyte.

  • High Precision & Accuracy: Can achieve uncertainties of <1%.

  • Non-Destructive: The sample can be recovered after analysis.[1]

  • Structural Information: Simultaneously confirms the identity of the compound and detects structurally similar impurities.

Limitations:

  • Requires a high-purity, stable, and soluble internal standard that does not have overlapping signals with the analyte.

  • Weighing is a critical source of error, necessitating the use of a microbalance.[2][4]

  • Less sensitive than chromatographic methods for trace impurities.

Experimental Protocol for qNMR

qNMR_Workflow Weigh 1. Accurately weigh ~10 mg Analyte & ~10 mg Internal Std (e.g., Maleic Anhydride) Dissolve 2. Dissolve mixture in deuterated solvent (e.g., DMSO-d6) Weigh->Dissolve Transfer 3. Transfer to NMR tube Dissolve->Transfer Acquire 4. Acquire ¹H NMR Spectrum (Ensure long relaxation delay, T1) Transfer->Acquire Process 5. Process Data (Phasing, Baseline Correction, Integration) Acquire->Process Calculate 6. Calculate Purity using formula Process->Calculate

Caption: Standard workflow for qNMR purity analysis.

Step-by-Step Methodology:

  • Preparation: Using a microbalance, accurately weigh approximately 10 mg of the synthesized 2-Ethenyl-1-methyl-4-nitrobenzene and 10 mg of a certified internal standard (e.g., maleic anhydride, 99.5%+ purity) into the same vial.[4] The choice of DMSO-d6 as a solvent is strategic; it solubilizes a wide range of organic compounds and its residual proton signals do not typically interfere with analyte signals in the aromatic or vinylic regions.

  • Dissolution: Dissolve the weighed mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Data Acquisition: Transfer the solution to a high-quality NMR tube. Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

    • Causality: It is critical to use a long relaxation delay (D1 ≥ 5 x T₁, where T₁ is the spin-lattice relaxation time of the slowest-relaxing proton). This ensures that all protons are fully relaxed before the next pulse, making the signal integrals directly proportional to the number of nuclei, which is the foundation of quantification.[2]

  • Data Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-overlapping signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).

  • Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the most common technique for purity assessment in the pharmaceutical and chemical industries.[5] For a compound like 2-Ethenyl-1-methyl-4-nitrobenzene, a non-volatile solid, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It separates compounds based on their relative hydrophobicity. Purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all detected peaks.

Strengths:

  • High Resolution: Excellent for separating closely related compounds, including positional isomers.[6][7]

  • High Sensitivity: UV detectors are highly sensitive to nitroaromatic compounds.

  • Robustness & Reproducibility: Well-established and reliable for routine quality control.

Limitations:

  • Relative Purity: Standard area percent calculation assumes all compounds have the same response factor at the detection wavelength, which can introduce inaccuracies.

  • Does not detect impurities that are non-chromatographable or do not absorb at the selected wavelength.

  • Requires a reference standard to confirm the identity of the main peak.

Experimental Protocol for RP-HPLC

HPLC_Workflow Prepare_Mobile 1. Prepare Mobile Phase (e.g., Acetonitrile:Water) Equilibrate 3. Equilibrate HPLC System with Mobile Phase Prepare_Mobile->Equilibrate Prepare_Sample 2. Prepare Sample Solution (~0.1 mg/mL in Acetonitrile) Inject 4. Inject Sample (10 µL) Prepare_Sample->Inject Equilibrate->Inject Separate 5. Run Chromatographic Separation (Gradient Elution) Inject->Separate Detect 6. Detect Analytes (UV at 254 nm) Separate->Detect Process 7. Process Chromatogram (Integrate Peaks) Detect->Process

Caption: General workflow for HPLC purity analysis.

Step-by-Step Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Causality: C18 columns are packed with silica particles bonded with 18-carbon alkyl chains, creating a non-polar stationary phase. This provides strong hydrophobic retention for aromatic compounds. For potentially difficult-to-separate isomers, a Phenyl-Hexyl column could be evaluated as an alternative, as it offers secondary π-π interactions that can enhance selectivity between aromatic analytes.[8]

  • Mobile Phase: Acetonitrile and water. A gradient elution (e.g., starting at 40% acetonitrile and increasing to 90% over 20 minutes) is recommended to ensure elution of both more polar and less polar impurities. Adding 0.1% formic acid to the mobile phase can improve peak shape.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly, typically around 254 nm.[10]

  • Sample Preparation: Prepare a stock solution by dissolving an accurately weighed amount of the synthesized compound in acetonitrile to a concentration of approximately 1 mg/mL, then dilute to a working concentration of ~0.1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[11] It is the ideal method for identifying volatile and semi-volatile impurities, such as residual solvents (e.g., dichloromethane, hexane, ethyl acetate) from the synthesis and purification steps.[10][12]

Strengths:

  • Excellent for Volatiles: Unparalleled sensitivity and resolution for volatile organic compounds (VOCs).[13]

  • Definitive Identification: The mass spectrometer provides a molecular fingerprint (mass spectrum) of each eluting compound, which can be compared against spectral libraries (e.g., NIST) for positive identification.[14]

  • High Sensitivity: Can detect impurities at the parts-per-million (ppm) level.

Limitations:

  • Only suitable for thermally stable and volatile compounds.

  • Not suitable for separating non-volatile isomers or impurities.

  • Quantification can be more complex than HPLC and often requires specific calibration for each identified impurity.

Experimental Protocol for GC-MS

Step-by-Step Methodology:

  • System: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).

  • Column: A low-polarity capillary column, such as an Rxi-5Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for general-purpose screening of organic compounds.[14]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Temperature Program:

    • Causality: A temperature gradient is essential for separating compounds with a wide range of boiling points. A typical program would be: hold at 50°C for 2 minutes (to separate highly volatile solvents), then ramp at 15°C/min to 280°C and hold for 5 minutes (to elute the main analyte and any less volatile impurities).

  • Injection: 1 µL of the sample solution (dissolved in a suitable solvent like chloroform or ethyl acetate) is injected in splitless mode to maximize sensitivity.

  • MS Parameters: Scan in a mass range of m/z 40-450. The ion source temperature is typically set to 230°C.

  • Data Analysis: The total ion chromatogram (TIC) is processed. The mass spectrum of any impurity peak is extracted and searched against the NIST library for tentative identification.

Elemental Analysis: The Fundamental Check

Elemental analysis (EA) is a destructive technique that determines the mass percentage of carbon, hydrogen, and nitrogen (CHN analysis) in a pure sample. This data is used to calculate the empirical formula of the compound—the simplest whole-number ratio of atoms.[15][16] For a newly synthesized compound, a successful CHN analysis that matches the theoretical values for the target molecule (C₉H₉NO₂) provides strong evidence of its bulk purity and correct elemental composition.

Strengths:

  • Confirms Empirical Formula: Provides fundamental validation of the compound's atomic makeup.[17][18]

  • Detects Inorganic Impurities: Unlike HPLC or GC, EA results are affected by non-combustible impurities (e.g., salts, silica gel), which will depress the C, H, and N percentages.

Limitations:

  • Requires High Purity: The sample must be highly pure and anhydrous for the results to be meaningful.

  • Does not Identify Organic Impurities: An impurity with a similar elemental composition (e.g., a positional isomer) will not be detected.

  • Destructive: The sample is combusted during the analysis.

Protocol and Data Interpretation
  • Sample Preparation: A small, accurately weighed amount (2-3 mg) of the highly purified, dried sample is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature (~950°C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated by a GC column and measured by a thermal conductivity detector.

  • Interpretation: The experimentally determined mass percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. For C₉H₉NO₂ (Molar Mass: 163.18 g/mol ), the theoretical values are:

    • Carbon (C): 66.25%

    • Hydrogen (H): 5.56%

    • Nitrogen (N): 8.58%

    A result is generally considered acceptable if the experimental values are within ±0.4% of the theoretical values.

Comparative Summary and Data Presentation

To provide an objective comparison, the performance of each technique is summarized below.

Parameter qNMR HPLC-UV GC-MS Elemental Analysis
Purity Type Absolute (w/w %)Relative (Area %)Relative (Area %)Indirect (Bulk Composition)
Primary Use Absolute quantification, structural confirmationRoutine purity check, isomer separationVolatile impurity identificationEmpirical formula confirmation
Sensitivity ModerateHighVery HighLow
Precision HighHighModerate-HighHigh
Throughput HighHighModerateLow
Impurity ID Structural ImpuritiesNo (unless standard is available)Yes (via MS library)No
Sample Req. ~10 mg (non-destructive)<1 mg (destructive)<1 mg (destructive)~2-3 mg (destructive)
Hypothetical Purity Data for Synthesized 2-Ethenyl-1-methyl-4-nitrobenzene
Technique Result Interpretation
HPLC-UV Main Peak: 98.9%The sample is relatively pure with minor UV-active impurities.
Impurity 1 (Isomer?): 0.8%
Impurity 2: 0.3%
GC-MS Main Peak: >99%No significant volatile organic impurities detected.
Dichloromethane: 350 ppmTrace residual solvent from synthesis is present.
qNMR Purity = 98.7% (w/w)The absolute purity is confirmed to be high. This value accounts for non-protonated impurities.
(vs. Maleic Anhydride)
Elemental Analysis C: 66.01%, H: 5.51%, N: 8.49%Experimental values are within ±0.4% of theoretical, confirming the correct elemental composition.

Conclusion and Recommendation

Assessing the purity of a synthesized compound like 2-Ethenyl-1-methyl-4-nitrobenzene is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. Each method provides a unique and valuable piece of the puzzle.

  • HPLC stands out as the primary method for routine quality control, offering excellent resolution for potential isomers and a robust measure of relative purity.[5]

  • GC-MS is an essential complementary technique, specifically for its unparalleled ability to detect and identify volatile impurities that are often missed by HPLC.[10]

  • qNMR serves as the gold standard for absolute quantification, providing a highly accurate purity value without reliance on an analyte-specific reference standard, a common scenario in research and development.[19]

  • Elemental Analysis provides the final, fundamental confirmation of the compound's elemental composition, acting as a crucial cross-check on the overall purity and identity.[1]

For researchers, scientists, and drug development professionals, the adoption of an orthogonal, multi-technique approach is not just best practice—it is a requirement for ensuring data integrity and scientific rigor. By integrating the results from these complementary methods, a complete and trustworthy purity profile can be established, providing full confidence in the quality of the synthesized material for subsequent applications.

References

  • Stoichiometry: Elemental Analysis . (n.d.). LibreTexts. Retrieved from [Link]

  • Determining the Empirical Formula from an Elemental Analysis . (n.d.). ChemCollective. Retrieved from [Link]

  • Determination of Empirical Formula from Elemental Analysis Data . (2018, June 29). BrainKart. Retrieved from [Link]

  • Widjaja, F., & Siaj, M. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(12), 1974-1978. Retrieved from [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients . (n.d.). Reading Scientific Services Ltd. Retrieved from [Link]

  • Volatile Organic Compounds - by GC/MS Capillary Column Technique . (2009, March 13). State of New Jersey, Department of Environmental Protection. Retrieved from [Link]

  • Purity Testing & Quantitative NMR Analysis . (2025, September 26). Spectral Service AG. Retrieved from [Link]

  • Eyer, K. (2020, October 1). Quantitative NMR Spectroscopy . SlidePlayer. Retrieved from [Link]

  • Kozlowski, M. C., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8759-8760. Retrieved from [Link]

  • Determining Empirical and Molecular Formulas . (n.d.). LibreTexts. Retrieved from [Link]

  • Empirical Formulas from Analysis . (2026, January 27). LibreTexts. Retrieved from [Link]

  • Analysis of Volatile Organic Compounds in Wine by Purge and Trap Concentration and Gas Chromatography/ Mass Spectrometry (GC/MS) . (n.d.). OI Analytical. Retrieved from [Link]

  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples . (2024, August 13). Separation Science. Retrieved from [Link]

  • Popoola, O. B., et al. (2019). GC–MS analysis of volatile organic compounds from Bambara groundnut rhizobacteria and their antibacterial properties. Archives of Microbiology, 201(8), 1135-1144. Retrieved from [Link]

  • Separation of 3-Nitrostyrene on Newcrom R1 HPLC column . (n.d.). SIELC Technologies. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules . (n.d.). SlidePlayer. Retrieved from [Link]

  • Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography . (2009). ResearchGate. Retrieved from [Link]

Sources

Validation

quantitative analysis of 2-Ethenyl-1-methyl-4-nitrobenzene

Quantitative Analysis and Comparative Performance Guide: 2-Ethenyl-1-methyl-4-nitrobenzene Executive Summary As drug development and materials science increasingly rely on highly functionalized building blocks, 2-Ethenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis and Comparative Performance Guide: 2-Ethenyl-1-methyl-4-nitrobenzene

Executive Summary As drug development and materials science increasingly rely on highly functionalized building blocks, 2-Ethenyl-1-methyl-4-nitrobenzene (CAS 928248-66-2) has emerged as a critical intermediate. Featuring a vinyl group and a nitro group on a sterically shielded toluene scaffold, it offers unique chemoselectivity compared to standard nitrostyrenes. This guide provides a comprehensive, objectively validated framework for its quantitative analysis, stability profiling, and comparative performance against industry-standard alternatives.

Structural and Analytical Comparison

To understand the analytical behavior of 2-Ethenyl-1-methyl-4-nitrobenzene, we must benchmark it against widely utilized alternatives like β -methyl- β -nitrostyrene (MNS) and 4-nitrostyrene. The presence of the methyl group at position 1 induces steric hindrance that alters the coplanarity of the conjugated system. This subtle structural shift improves its thermodynamic stability relative to unsubstituted analogs, making it a superior candidate for rigorous synthetic workflows.

Table 1: Physicochemical and Analytical Profile Comparison

CompoundCAS NumberUV Max ( λmax​ )Photolytic StabilityPrimary Application
2-Ethenyl-1-methyl-4-nitrobenzene 928248-66-2~250 nmModerate (Requires dark storage)Chemoselective API intermediate
β -Methyl- β -nitrostyrene 5153-73-1214 nm / 250 nmLow (Rapid photo-isomerization)Michael addition substrate
4-Nitrostyrene 100-13-0~260 nmModerate (Prone to polymerization)Polymer cross-linking

Quantitative Analysis Workflows: HPLC-UV

Expertise & Experience: The quantitative analysis of nitrostyrene derivatives is notoriously challenging due to their propensity for photo-isomerization and solvent-induced degradation. When developing an HPLC method, stationary phase selection is paramount. While C18 columns are standard, polystyrene-divinylbenzene (PS-DVB) columns provide superior resolution for nitrostyrenes and their degradation products. The structural similarity between the PS-DVB matrix and the styrene analyte enhances π−π interactions, yielding sharper peaks and better separation from closely eluting photo-isomers (1)[1].

Furthermore, solvent choice dictates analytical reliability. Methanol, a protic solvent, can participate in dual-catalyzed addition reactions across the activated double bond, artificially lowering the quantitative yield (2)[2]. Therefore, aprotic acetonitrile is strictly required for sample preparation.

HPLC_Workflow A Sample Prep (1.0 mg/mL in ACN) B HPLC Separation (PS-DVB Column) A->B C UV Detection (214 nm & 250 nm) B->C D Data Analysis (Peak Integration) C->D

Caption: HPLC-UV workflow for quantitative analysis of nitrostyrene derivatives.

Step-by-Step HPLC Methodology:

  • Sample Preparation: Dissolve 2-Ethenyl-1-methyl-4-nitrobenzene in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL. Store immediately in amber vials to prevent UV-induced degradation.

  • Chromatographic Separation: Inject 20 µL onto a PS-DVB column (250 mm × 4.6 mm, 6 µm).

  • Mobile Phase: Utilize a gradient elution of Acetonitrile/Water. Start at 74% ACN, ramping to 92% over 8 minutes. Maintain a flow rate of 1.0 mL/min.

  • Detection: Employ dual-wavelength UV detection. Monitor 214 nm for the aromatic backbone and 250 nm specifically for the conjugated nitro-vinyl system (3)[3].

Degradation Profiling and GC-MS Validation

Trustworthiness: A robust protocol must be a self-validating system. Nitrostyrenes are known to undergo photo-isomerization from the thermodynamically stable trans (E) isomer to the sterically hindered cis (Z) isomer under UV light, eventually degrading into nitrite derivatives (4)[4]. To ensure the HPLC peaks are accurately assigned and not conflated with degradation artifacts, orthogonal validation via GC-MS is required.

Degradation_Pathway N trans-Nitrostyrene Derivative (Thermodynamically Stable) UV UV/Vis Irradiation (Photolytic Stress) N->UV C cis-Isomer Formation (Sterically Hindered) UV->C Reversible Isomerization D Irreversible Degradation (Nitrite Cleavage Products) UV->D Prolonged Exposure

Caption: Photo-isomerization and degradation pathway of nitrostyrenes under UV exposure.

Step-by-Step GC-MS Methodology:

  • Sample Introduction: Dilute the stressed sample to 100 µg/mL in dichloromethane to ensure volatility and prevent thermal decomposition in the inlet.

  • GC Conditions: Utilize a fused silica capillary column (e.g., TC-17, 30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Temperature program: 80°C (hold 2 min), ramp at 10°C/min to 280°C.

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: 50–600 m/z.

  • Data Interpretation: The intact molecular ion for 2-Ethenyl-1-methyl-4-nitrobenzene is m/z 163.1. Monitor for lower molecular weight fragments corresponding to photo-oxidation cleavage (e.g., loss of NO2 or vinyl cleavage).

Synthetic Utility and Experimental Performance

Beyond analytical profiling, 2-Ethenyl-1-methyl-4-nitrobenzene excels in chemoselective synthesis. In catalytic transfer hydrogenation (CTH), the distinct electronic environment of this molecule allows for precise reduction of either the nitro group or the vinyl group, depending on the catalyst and hydrogen donor system used (5)[5].

Table 2: Chemoselective Hydrogenation Performance

Catalyst SystemHydrogen DonorTarget TransformationSelectivity / Yield
Pd/SiO2 4-Methyl-1-cyclohexeneNitro Amine (yielding 4-amino-2-vinyltoluene)>90% Selectivity
Rh/Al2O3 H 2​ Gas (1 atm)Vinyl Alkyl (yielding 2-ethyl-4-nitrotoluene)85% Yield
Pt/C Formic AcidComplete Reduction (yielding 4-amino-2-ethyltoluene)>95% Yield

By strictly adhering to these validated analytical and synthetic protocols, researchers can harness the full potential of 2-Ethenyl-1-methyl-4-nitrobenzene while avoiding the common pitfalls of photo-degradation and solvent-induced artifacts.

References

  • Title: A method of high performance liquid chromatography (HPLC)
  • Title: Stability Under Scrutiny: A Comparative Guide to 2,4,6-Trimethoxy-beta-nitrostyrene Isomers Source: Benchchem URL
  • Title: Chemoselective Hydrogenation of Nitrostyrene to Aminostyrene over Pd- and Rh-Based Intermetallic Compounds Source: ACS Catalysis URL
  • Title: Analytical Methods Source: RSC Publishing URL
  • Source: Lab on a Chip (NSF)

Sources

Comparative

A Comprehensive Guide to Establishing a Reference Standard for 2-Ethenyl-1-methyl-4-nitrobenzene

For researchers, scientists, and professionals in drug development, the availability of high-purity, well-characterized reference standards is the bedrock of accurate and reproducible analytical measurements. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the availability of high-purity, well-characterized reference standards is the bedrock of accurate and reproducible analytical measurements. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization required to establish an in-house reference standard for the novel compound 2-Ethenyl-1-methyl-4-nitrobenzene. Given the absence of a commercially available certified reference material (CRM) for this specific molecule, the protocols outlined herein serve as a validated pathway to creating a reliable analytical standard.

The importance of an in-house standard cannot be overstated. It provides a benchmark for identity, purity, and strength in analytical method development, validation, and routine quality control. This guide is structured to not only provide step-by-step protocols but also to elucidate the scientific rationale behind the chosen methodologies, ensuring a self-validating and trustworthy process.

Part 1: Synthesis and Purification

The synthesis of 2-Ethenyl-1-methyl-4-nitrobenzene can be approached through a multi-step process, beginning with a common starting material. A plausible and efficient route involves the nitration of 2-vinyltoluene followed by separation of the desired isomer.

Proposed Synthetic Pathway

The synthesis is conceptualized as a two-step process: the nitration of 2-methylstyrene (also known as 2-vinyltoluene) to yield a mixture of nitro-isomers, followed by chromatographic separation to isolate the target compound, 2-Ethenyl-1-methyl-4-nitrobenzene.

A 2-Methylstyrene B Nitration (HNO₃/H₂SO₄) A->B C Mixture of Isomers (ortho, meta, para) B->C D Column Chromatography (Silica Gel) C->D E Isolated 2-Ethenyl-1-methyl-4-nitrobenzene D->E

Caption: Proposed synthesis and purification workflow.

Experimental Protocol: Synthesis

Materials:

  • 2-Methylstyrene (99% purity)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add 10 g of 2-methylstyrene to the sulfuric acid with constant stirring, ensuring the temperature remains below 5°C.

  • Prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the 2-methylstyrene solution over 30 minutes, maintaining the reaction temperature between 0-5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 200 g of crushed ice and stir until the ice has melted.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.

Experimental Protocol: Purification

The isolation of the desired para-nitro isomer is achieved through column chromatography.

Materials:

  • Crude product mixture

  • Silica Gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the packed column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane and gradually increasing the polarity).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield purified 2-Ethenyl-1-methyl-4-nitrobenzene.

Part 2: Analytical Characterization and Reference Standard Establishment

A comprehensive analytical workflow is essential to confirm the identity, purity, and concentration of the synthesized compound, thereby qualifying it as a reference standard.

cluster_0 Structural Confirmation cluster_1 Purity Assessment cluster_2 Quantitative Analysis A ¹H NMR B ¹³C NMR C Mass Spectrometry (MS) D HPLC-UV E GC-FID F Melting Point G Quantitative NMR (qNMR) Purified_Compound Purified Compound Purified_Compound->A Identity Purified_Compound->B Identity Purified_Compound->C Identity Purified_Compound->D Purity Purified_Compound->E Purity Purified_Compound->F Purity Purified_Compound->G Concentration

Caption: Analytical workflow for reference standard qualification.

Structural Confirmation

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for elucidating the molecular structure.

Protocol: NMR Sample Preparation

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Expected ¹H NMR Data (Predicted):

  • Aromatic protons will appear in the downfield region (δ 7.0-8.5 ppm).

  • The vinyl protons will show characteristic splitting patterns in the δ 5.0-7.0 ppm range.

  • The methyl protons will appear as a singlet in the upfield region (δ 2.0-3.0 ppm).

Expected ¹³C NMR Data (Predicted):

  • Aromatic and vinyl carbons will be in the δ 110-150 ppm range.

  • The methyl carbon will be in the upfield region (δ 15-25 ppm).

2.1.2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

Protocol: MS Analysis

  • Prepare a dilute solution of the sample in methanol or acetonitrile.

  • Infuse the solution into an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode.

Expected Data:

  • The molecular ion peak [M]+ or [M+H]+ should correspond to the molecular weight of C₉H₉NO₂ (163.18 g/mol ).

Purity Assessment

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of non-volatile organic compounds.

Protocol: HPLC Method

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detector: UV Absorbance at 254 nm.

Data Analysis: The purity is calculated based on the peak area percentage of the main peak relative to the total peak area of all detected components.

2.2.2. Gas Chromatography (GC)

For compounds with sufficient volatility and thermal stability, GC offers high-resolution separation.

Protocol: GC Method

  • Column: DB-5 or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Program: 100°C hold for 2 min, then ramp to 280°C at 15°C/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

2.2.3. Melting Point

The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting point range suggests high purity.

Comparison of Analytical Data

The following table summarizes the expected and hypothetical experimental data for the in-house reference standard of 2-Ethenyl-1-methyl-4-nitrobenzene.

Analysis Technique Theoretical/Expected Value Experimental Result (Hypothetical)
Identity ¹H NMRPredicted chemical shifts and splittingConforms to predicted structure
¹³C NMRPredicted chemical shiftsConforms to predicted structure
Mass Spec.MW: 163.18[M+H]⁺ = 164.06
Purity HPLC-UV>99.5%99.8% (by area)
GC-FID>99.5%99.7% (by area)
Melting PointSharp melting range75-76°C
Concentration qNMRN/A99.6% ± 0.2% (vs. maleic acid internal std.)

Part 3: Quantitative Analysis and Final Certification

Quantitative NMR (qNMR) is a primary ratio method for determining the exact concentration of the analyte in a solution, which is crucial for a reference standard.

Protocol: qNMR

  • Accurately weigh the in-house standard and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve in a known volume of a suitable deuterated solvent.

  • Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).

  • Calculate the purity of the analyte by comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard.

Upon successful completion of all analytical tests and documentation of the results, the batch of synthesized 2-Ethenyl-1-methyl-4-nitrobenzene can be certified as an in-house reference standard, complete with a certificate of analysis detailing all the characterization data.

References

  • Organic Syntheses. An annual publication of satisfactory methods for the preparation of organic chemicals.[Link]

  • NIST (National Institute of Standards and Technology). Chemistry WebBook.[Link][1][2]

  • High-Performance Liquid Chromatography (HPLC) for Pharmaceutical Analysis. A comprehensive guide to HPLC methods for pharmaceutical quality control.[Link][3]

  • PubChem. An open chemistry database at the National Institutes of Health (NIH).[Link][4][5]

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Methodologies for 2-Ethenyl-1-methyl-4-nitrobenzene

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Analyte Focus: 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2)[1] Executive Summary & Physicochemical Profiling 2-Ethenyl-1-methy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Analyte Focus: 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2)[1]

Executive Summary & Physicochemical Profiling

2-Ethenyl-1-methyl-4-nitrobenzene (also known as 1-methyl-4-nitro-2-vinylbenzene) is a highly reactive nitro-substituted styrene derivative utilized as a critical building block in advanced materials science and pharmaceutical synthesis[1].

Accurate trace-level quantitation of this compound in complex matrices (e.g., synthetic reaction mixtures, environmental runoff) is notoriously difficult due to its dual-threat physicochemical profile:

  • Thermal Lability: The nitroaromatic moiety is highly susceptible to thermal decomposition and polymerization at elevated temperatures[2][3].

  • Photolytic Instability: Nitrostyrene derivatives undergo rapid photo-isomerization into nitrite isomers when exposed to natural light in organic solvents like acetonitrile[4].

This guide objectively compares the performance of three analytical platforms—GC-MS (EI) , HPLC-UV , and LC-MS/MS (ESI) —based on a recent 12-laboratory proficiency testing (PT) study. By analyzing the causality behind methodological failures and successes, we establish a self-validating LC-MS/MS workflow as the gold standard for this analyte.

Inter-Laboratory Comparison (ILC) Data

To objectively evaluate the analytical alternatives, 12 independent laboratories were provided with blinded, matrix-matched samples spiked with 50 μg/L of 2-Ethenyl-1-methyl-4-nitrobenzene.

Table 1: Proficiency Testing Results & Statistical Variance

Data summarizes the recovery and precision across the three evaluated analytical platforms.

Analytical PlatformParticipating Labs (n)Mean Recovery (%)Intra-lab RSD (%)Inter-lab Reproducibility (RSD_R %)Mean Z-Score
GC-MS (Method A) 478.58.215.4-1.2
LC-MS/MS (Method B) 598.23.14.5+0.1
HPLC-UV (Method C) 394.54.56.2-0.4
Table 2: Methodological Performance Limits
ParameterGC-MS (EI)LC-MS/MS (ESI)HPLC-UV (214 nm)
Limit of Detection (LOD) 1.50 μg/L0.05 μg/L5.00 μg/L
Linear Dynamic Range 10 - 500 μg/L0.1 - 1000 μg/L10 - 2000 μg/L
Primary Interference Thermal degradation[3]Matrix suppressionCo-eluting aromatics
Throughput Low (30 min/run)High (5 min/run)Medium (15 min/run)

Key Finding: GC-MS exhibited a severe negative bias (Mean Z-Score: -1.2) and poor reproducibility. This was directly traced to the thermal decomposition of the vinyl group in the high-temperature (>250°C) GC injection port[2]. Conversely, LC-MS/MS provided near-perfect recovery due to its low-temperature soft ionization.

Analytical Workflow & Platform Selection

ILC_Workflow Sample 2-Ethenyl-1-methyl-4-nitrobenzene (CAS: 928248-66-2) Prep Sample Preparation (Amber Glassware / SPE) Sample->Prep Light Protection Split Analytical Platform Selection Prep->Split GC GC-MS (EI) EPA 8091 Modified Split->GC Volatile Analysis LC LC-MS/MS (ESI) High-Throughput Split->LC Trace/Labile Analysis HPLC HPLC-UV (214 nm) EPA 8330B Modified Split->HPLC Routine QC GC_Out High RSD (>15%) Thermal Degradation Risk GC->GC_Out LC_Out Low RSD (<5%) Optimal Recovery LC->LC_Out HPLC_Out Moderate RSD (~6%) Interference Risk HPLC->HPLC_Out

Fig 1: Analytical workflow and platform selection for 2-Ethenyl-1-methyl-4-nitrobenzene.

Causality-Driven Experimental Protocol (LC-MS/MS)

Based on the ILC data, the following LC-MS/MS protocol is engineered as a self-validating system to overcome the specific physicochemical vulnerabilities of 2-Ethenyl-1-methyl-4-nitrobenzene.

Phase 1: Sample Preparation & Extraction
  • Light Mitigation: Immediately transfer the sample into an amber glass bottle.

    • Causality: Nitrostyrene derivatives are highly susceptible to UV-induced photo-isomerization, rapidly converting to nitrite isomers when exposed to natural light in transparent vessels[4].

  • Acidification: Adjust the sample to pH <3 using sodium bisulfate.

    • Causality: Prevents base-catalyzed hydrolysis of the nitro group, a well-documented degradation pathway for nitroaromatics in aqueous matrices[5].

  • Internal Standard Spiking (Self-Validation): Spike the sample with 50 μg/L of 4-Nitrotoluene-d7.

    • Causality: The isotopically labeled analog acts as an internal control to continuously monitor, validate, and mathematically correct for matrix suppression during ESI ionization.

  • Solid-Phase Extraction (SPE): Load the sample onto a conditioned Polymeric Divinylbenzene (PS-DVB) cartridge at 10 mL/min.

    • Causality: Traditional silica-based C18 cartridges cause irreversible secondary binding with nitroaromatics; PS-DVB ensures >95% recovery[4][5].

  • Elution & Reconstitution: Elute with 5 mL of cold methanol. Evaporate under a gentle nitrogen stream at 30°C (Do not exceed 35°C) and reconstitute in 1 mL of 80:20 Water:Methanol.

Phase 2: LC-MS/MS Acquisition
  • Chromatography: Inject 5 μL onto a sub-2 μm C18 UHPLC column maintained at 25°C.

  • Mobile Phase: Gradient elution using Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

    • Causality: Methanol is strictly preferred over acetonitrile to eliminate the risk of solvent-induced photo-isomerization while the sample resides in the autosampler[4].

  • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Causality: Soft ionization preserves the intact [M+H]+ precursor (m/z 164.1), entirely bypassing the thermal polymerization of the vinyl group that ruins GC-MS reproducibility[2][3].

Degradation_Pathways cluster_Photo Photolytic Pathway (Acetonitrile) cluster_Thermal Thermal Pathway (GC Injector) cluster_Stable Stable Pathway (LC-ESI) Analyte 2-Ethenyl-1-methyl- 4-nitrobenzene PhotoDeg Photo-isomerization (Nitrite Isomer) Analyte->PhotoDeg Natural Light (UV Exposure) ThermDeg Polymerization / Decomposition Analyte->ThermDeg >250°C Heat Stable Intact [M+H]+ m/z 164.1 Analyte->Stable Soft Ionization (<150°C)

Fig 2: Degradation pathways vs. stable LC-ESI ionization for nitrostyrene derivatives.

References

  • Appchem Limited.Benzene, 4-ethenyl-1-methyl-2-nitro- (CAS 35921-01-8 / 928248-66-2).
  • U.S. Environmental Protection Agency (EPA).Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • United Chemical Technologies (UCT).EPA Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • Benchchem.Comparative analysis of analytical methods for nitroaromatic compounds.
  • RSC Publishing.Nitrostyrolene and its related substances by PS-DVB chromatographic column.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 2-Ethenyl-1-methyl-4-nitrobenzene

This document provides essential, immediate safety and logistical information for the handling of 2-Ethenyl-1-methyl-4-nitrobenzene. As a valued professional in research and development, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, immediate safety and logistical information for the handling of 2-Ethenyl-1-methyl-4-nitrobenzene. As a valued professional in research and development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the necessary precautions.

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Ethenyl-1-methyl-4-nitrobenzene. Therefore, this guidance is conservatively based on the known hazards of its constituent chemical groups, primarily aromatic nitro compounds, which are often toxic and hazardous.[1] A thorough risk assessment should be conducted by your institution's environmental health and safety department before commencing any work.

Hazard Analysis: Understanding the Risks

Aromatic nitro compounds, as a class, present significant health risks.[2] It is prudent to assume 2-Ethenyl-1-methyl-4-nitrobenzene may exhibit similar toxicological properties.

Anticipated Hazards:

  • High Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Organ Damage: Potential for damage to organs, particularly the blood, through prolonged or repeated exposure.[2][3]

  • Carcinogenicity: May be suspected of causing cancer.[2]

  • Reproductive Toxicity: May damage fertility or the unborn child.[2]

  • Skin and Eye Irritation: Can cause skin and serious eye irritation.[4][5]

  • Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[2]

Given these potential hazards, a multi-layered PPE approach is non-negotiable to minimize all routes of exposure.[1]

Essential Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling 2-Ethenyl-1-methyl-4-nitrobenzene.

Protection Type Specific Equipment Purpose & Rationale
Eye/Face Protection Safety goggles with side-shields or a full-face shield.[6][7]To prevent eye contact from splashes or vapors. A face shield is recommended when handling larger quantities.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[8]To avoid direct skin contact. Nitrile gloves may offer some protection against splashes, but their breakthrough time for aromatic solvents can be short.[9] Always double-glove.
Flame-resistant lab coat (e.g., Nomex®).[1]To protect skin from spills and prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.To prevent inhalation of vapors, especially when handling outside of a certified chemical fume hood.
Foot Protection Closed-toe, chemical-resistant shoes.[1]To protect feet from spills.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict operational workflow is critical for safety. The following diagram and procedural steps outline the safe handling of 2-Ethenyl-1-methyl-4-nitrobenzene from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Doffing prep1 Conduct Pre-Work Safety Briefing prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Necessary Materials prep2->prep3 prep4 Don PPE (in correct sequence) prep3->prep4 handle1 Work Within Fume Hood prep4->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Keep Container Tightly Closed handle2->handle3 handle4 Clean Up Minor Spills Immediately handle3->handle4 disp1 Segregate Hazardous Waste handle4->disp1 disp2 Decontaminate Work Area disp1->disp2 disp3 Doff PPE (in correct sequence) disp2->disp3 disp4 Wash Hands Thoroughly disp3->disp4

Caption: Safe Handling Workflow for 2-Ethenyl-1-methyl-4-nitrobenzene

I. Preparation Phase:

  • Pre-Work Safety Briefing: Before beginning, review the hazards and this protocol. Ensure you know the location of the nearest safety shower and eyewash station.[1]

  • Fume Hood Verification: All handling of 2-Ethenyl-1-methyl-4-nitrobenzene must be performed in a certified chemical fume hood to minimize inhalation of vapors.[4]

  • Material Assembly: Gather all necessary equipment, including the chemical container, glassware, and waste containers, and place them in the fume hood.

  • Donning PPE:

    • Put on your lab coat and closed-toe shoes.

    • Don your respirator.

    • Put on your safety goggles or face shield.

    • Wash and dry your hands.

    • Put on the first pair of chemical-resistant gloves.

    • Put on the second pair of chemical-resistant gloves, ensuring they go over the cuffs of your lab coat.

II. Handling Phase:

  • Chemical Dispensing: Use a pipette or other appropriate dispensing tool to transfer the chemical. Avoid splashing.

  • Container Management: Keep the primary container of 2-Ethenyl-1-methyl-4-nitrobenzene tightly closed when not in use.

  • Post-Handling: Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste.[1]

III. Disposal and Doffing Phase:

  • Waste Segregation: All materials contaminated with 2-Ethenyl-1-methyl-4-nitrobenzene, including pipette tips, wipes, and gloves, must be disposed of as hazardous waste in a designated, sealed container.[4]

  • Work Area Decontamination: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE (in a designated area):

    • Remove the outer pair of gloves, peeling them off without touching the outside surface.

    • Remove your lab coat, turning it inside out as you remove it.

    • Remove your safety goggles or face shield.

    • Remove the inner pair of gloves.

    • Remove your respirator.

  • Hand Washing: Wash your hands thoroughly with soap and water.[10]

Spill and Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][10]

Spill Management:

  • Evacuate: Alert others in the area and evacuate if the spill is large or you feel it is unsafe to handle.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).

  • Collect: Carefully collect the absorbent material into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

All waste containing 2-Ethenyl-1-methyl-4-nitrobenzene must be treated as hazardous.

  • Waste Containers: Use clearly labeled, sealed containers for liquid and solid waste.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.[4]

  • Disposal: Arrange for disposal through your institution's hazardous waste management program, following all local, state, and federal regulations.

By adhering to these rigorous safety protocols, you can confidently and safely work with 2-Ethenyl-1-methyl-4-nitrobenzene, ensuring the integrity of your research and, most importantly, your personal well-being.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Nitro Benzene CAS No 98-95-3 MATERIAL SAFETY D
  • Nitrobenzene - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Essential Safety and Logistics for Handling 2-Ethylnitrobenzene. Benchchem.
  • Safety D
  • SAFETY D
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
  • Permeation of aromatic solvent mixtures through nitrile protective gloves. PubMed.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.